molecular formula C25H44N4O13 B1192239 Azido-PEG9-NHS ester

Azido-PEG9-NHS ester

Cat. No.: B1192239
M. Wt: 608.6 g/mol
InChI Key: ZERVDAHZJLPSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG9-NHS ester (CAS 2801772-87-0) is a heterobifunctional crosslinker highly valuable in bioconjugation and chemical biology . Its structure features a terminal NHS ester that reacts specifically with primary amines (-NH2) on proteins, peptides, or other molecules to form stable covalent amide bonds . On the opposite end, the molecule contains a terminal azide group, which is bioorthogonal and enables efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups, or via strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups . The two functional groups are connected by a hydrophilic PEG9 spacer, which consists of nine ethylene oxide units . This spacer imparts significant water solubility to the molecule, which is crucial for reactions in physiological buffers, and helps to reduce steric hindrance during conjugation events, thereby improving reaction efficiency . The compound's primary applications include the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker connecting a target protein ligand to an E3 ubiquitin ligase recruiter . It is also extensively used for labeling biomolecules, modifying polymer surfaces, and in various cancer research applications, particularly in the field of programmed cell death . With a molecular formula of C25H44N4O13 and a molecular weight of 608.64 g/mol, it is typically supplied as a high-purity compound (≥98%) and should be stored sealed in a dry environment at 2-8°C or as specified by the manufacturer . This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C25H44N4O13

Molecular Weight

608.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C25H44N4O13/c26-28-27-4-6-34-8-10-36-12-14-38-16-18-40-20-22-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-25(32)42-29-23(30)1-2-24(29)31/h1-22H2

InChI Key

ZERVDAHZJLPSDT-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azido-PEG9-NHS ester

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Azido-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG9-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug development. Its utility stems from the distinct reactivity of its two terminal functional groups: an N-hydroxysuccinimide (NHS) ester and an azide group, separated by a 9-unit polyethylene glycol (PEG) spacer. This guide elucidates the mechanism of action of each component, providing a comprehensive understanding of how this versatile reagent facilitates the precise and efficient linkage of molecules.

The Dual Reactivity of this compound

The mechanism of action of this compound is best understood by examining the independent yet complementary roles of its constituent parts: the NHS ester, the azide group, and the PEG linker.

  • NHS Ester Group: This functional group is responsible for the initial conjugation step, typically to a biomolecule of interest. NHS esters are highly reactive towards primary amines (-NH2), which are abundantly found in proteins (at the N-terminus and on the side chain of lysine residues).[1][2]

  • Azide Group: The azide group (-N3) is a bioorthogonal handle. This means it is chemically inert to the vast majority of functional groups found in biological systems, ensuring that it does not participate in unwanted side reactions.[3][4] Its reactivity is reserved for specific, exogenously introduced reaction partners, most notably alkynes or phosphines.[5]

  • PEG9 Linker: The polyethylene glycol spacer provides several advantages, including increased hydrophilicity and solubility of the conjugate, reduced immunogenicity, and enhanced stability. The length of the PEG chain can be precisely controlled to optimize the spatial relationship between the conjugated molecules.

Mechanism of Action: The NHS Ester Reaction

The primary reaction involving the NHS ester is a nucleophilic acyl substitution. It proceeds as follows:

  • Nucleophilic Attack: A primary amine on a target molecule (e.g., a protein) acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.

  • Leaving Group Departure: The N-hydroxysuccinimide is an excellent leaving group and is subsequently eliminated.

  • Amide Bond Formation: The result is the formation of a stable and covalent amide bond between the Azido-PEG9 moiety and the target molecule.

This reaction is highly efficient and is typically carried out in aqueous buffers at a slightly alkaline pH (7.2-8.5). The deprotonated amine is more nucleophilic, which favors the reaction. However, hydrolysis of the NHS ester can be a competing reaction, especially at higher pH values.

Mechanism of NHS ester reaction with a primary amine.

Mechanism of Action: The Bioorthogonal Azide Reaction

Once the Azido-PEG9 moiety is attached to the target molecule, the azide group is available for a second, highly specific conjugation reaction. This bioorthogonal nature is a key advantage, allowing for the labeling of molecules in complex biological environments without interfering with native cellular processes. There are two primary mechanisms for azide reactivity:

This is a highly efficient and widely used reaction where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

CuAAC_Reaction reactant1 R₁-N₃ (Azide) product Triazole Product reactant1->product reactant2 R₂-C≡CH (Alkyne) reactant2->product catalyst Cu(I) catalyst->product

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

To circumvent the potential cytotoxicity of the copper catalyst in living systems, a strain-promoted version of the reaction was developed. This mechanism utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts spontaneously with the azide without the need for a catalyst.

SPAAC_Reaction reactant1 R₁-N₃ (Azide) product Triazole Product reactant1->product Cycloaddition reactant2 Strained Alkyne (e.g., DBCO) reactant2->product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

An alternative bioorthogonal reaction is the Staudinger ligation, where the azide reacts with a specifically engineered triarylphosphine to form a stable amide bond.

Staudinger_Ligation reactant1 R₁-N₃ (Azide) intermediate Aza-ylide intermediate reactant1->intermediate reactant2 Triarylphosphine reactant2->intermediate product Amide Product intermediate->product Rearrangement

Staudinger Ligation reaction pathway.

Experimental Protocols

This protocol outlines the fundamental steps for conjugating this compound to a protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvent and not to store the stock solution.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove excess, unreacted this compound using a desalting column or dialysis.

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule (e.g., a fluorescent probe)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare a stock solution of the alkyne-containing molecule in DMSO.

  • In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule, the copper ligand, and CuSO4.

  • Initiate the reaction by adding freshly prepared sodium ascorbate solution.

  • Incubate the reaction for 1 hour at room temperature.

  • Purify the resulting conjugate using a desalting column or dialysis.

Data Presentation

Table 1: Reactivity and Properties of this compound Functional Groups

Functional GroupReactive PartnerReaction ProductKey Features
NHS Ester Primary AminesStable Amide BondHigh reactivity, efficient in aqueous buffers (pH 7.2-8.5)
Azide Terminal Alkynes (with Cu(I))Triazole"Click Chemistry," high yield, fast kinetics
Azide Strained Alkynes (e.g., DBCO)TriazoleBioorthogonal, no catalyst required
Azide TriarylphosphinesAmide BondBioorthogonal, forms a natural amide linkage

Table 2: Comparison of Azide Bioorthogonal Reactions

ReactionKey AdvantagesKey DisadvantagesTypical Reaction Time
CuAAC Fast kinetics, high efficiencyRequires potentially cytotoxic copper catalystMinutes to a few hours
SPAAC No catalyst required, suitable for live cellsSlower kinetics than CuAACSeveral hours
Staudinger Ligation Forms a native amide bondGenerally slower kinetics than click chemistrySeveral hours to overnight

Visualization of Experimental Workflow

experimental_workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Bioorthogonal Reaction protein Protein with Primary Amines reaction1 NHS Ester Reaction (pH 7.2-8.5) protein->reaction1 reagent1 This compound reagent1->reaction1 product1 Azide-Labeled Protein reaction1->product1 reaction2 Click Chemistry (CuAAC or SPAAC) product1->reaction2 reagent2 Alkyne-Probe reagent2->reaction2 product2 Final Labeled Protein Conjugate reaction2->product2

General experimental workflow for two-step bioconjugation.

References

The Strategic Role of the NHS Ester in Azido-PEG9-NHS Ester: A Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the N-hydroxysuccinimide (NHS) ester in the heterobifunctional linker, Azido-PEG9-NHS ester. This versatile reagent is at the forefront of bioconjugation strategies, enabling the precise and stable linkage of molecules for a wide array of applications, from fundamental research to the development of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Principles: Understanding the Tripartite Structure

This compound is a molecule comprised of three key functional domains, each with a distinct and crucial role:

  • Azide Group (N₃): This moiety serves as a bioorthogonal handle for "click chemistry."[1] It readily and specifically reacts with alkyne- or cyclooctyne-containing molecules, such as DBCO or BCN, to form a stable triazole linkage.[2][3] This high efficiency and specificity make it ideal for two-step labeling procedures.[4]

  • Polyethylene Glycol (PEG) Linker (PEG9): The nine repeating units of ethylene glycol form a hydrophilic spacer. This PEG linker enhances the aqueous solubility of the molecule and the resulting conjugate, which is often crucial for biological applications.[2] The length of the PEG chain also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.

  • N-hydroxysuccinimide (NHS) Ester: This is the primary focus of this guide. The NHS ester is a highly reactive group that specifically targets primary amines (-NH₂) to form stable amide bonds. This reactivity is the cornerstone of its utility in bioconjugation.

The Pivotal Role of the NHS Ester in Amine-Reactive Conjugation

The NHS ester is the workhorse of amine-reactive crosslinking chemistry. Its primary function within the this compound molecule is to covalently attach the linker to biomolecules containing accessible primary amine groups.

Mechanism of Action: A Nucleophilic Attack

The conjugation reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine of a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide as a leaving group and forming a highly stable amide bond.

NHS_Ester_Reaction_Mechanism Azido-PEG9-NHS Azido-PEG9-O-C(=O)-NHS AmideBond Azido-PEG9-C(=O)-NH-R' Azido-PEG9-NHS->AmideBond + R'-NH₂ PrimaryAmine R'-NH₂ NHS_LeavingGroup NHS AmideBond->NHS_LeavingGroup +

Target Specificity

The NHS ester exhibits high selectivity for primary amines. In the context of biological macromolecules, the most common targets are:

  • Lysine Residues: The epsilon-amine (ε-NH₂) group on the side chain of lysine residues is a primary target for NHS ester conjugation on proteins and peptides.

  • N-terminal α-amines: The alpha-amine (α-NH₂) group at the N-terminus of a polypeptide chain is also reactive towards NHS esters.

  • Amine-modified Oligonucleotides: Synthetic DNA and RNA can be modified to incorporate primary amine groups, enabling their conjugation using NHS esters.

While NHS esters can react with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups, the resulting ester and thioester bonds are significantly less stable and prone to hydrolysis or displacement by amines.

Quantitative Data for Optimal Conjugation

The efficiency of the NHS ester reaction is influenced by several factors. The following tables summarize key quantitative parameters to guide experimental design.

Table 1: Influence of pH on NHS Ester Reaction
pHAmine ReactivityNHS Ester Stability (Hydrolysis)Optimal Range for Conjugation
< 7.0Low (Primary amines are protonated and non-nucleophilic)High (Low rate of hydrolysis)Not Recommended
7.2 - 8.5High (Sufficient deprotonation of primary amines for nucleophilic attack)Moderate (Hydrolysis is a competing reaction)Recommended
> 8.5HighLow (Rapid hydrolysis significantly reduces conjugation efficiency)Not Recommended

Data compiled from multiple sources.

Table 2: Half-life of NHS Esters in Aqueous Solution
pHTemperature (°C)Half-life
7.004 - 5 hours
8.0Room Temperature~1 hour
8.6410 minutes

This data is for general NHS esters; the PEG linker may slightly alter these values. Data compiled from multiple sources.

Table 3: Typical Reaction Parameters for Protein Labeling
ParameterRecommended ValueNotes
Molar Excess of NHS Ester 8 to 20-foldA higher excess is often required for dilute protein solutions. For antibodies, a 20-fold excess typically results in 4-6 linkers per antibody. The optimal ratio should be determined empirically.
Protein Concentration 1 - 10 mg/mLHigher concentrations favor the bimolecular conjugation reaction over the competing unimolecular hydrolysis.
Reaction Buffer 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate, or PBS (amine-free)Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete for reaction with the NHS ester.
Reaction Time 30 minutes to 2 hours at Room Temperature, or 2-4 hours on iceThe optimal time can vary depending on the specific protein and desired degree of labeling.
Solvent for NHS Ester Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)The NHS ester should be dissolved immediately before use. The volume of the organic solvent should not exceed 10% of the total reaction volume.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol for Labeling a Protein with this compound

This protocol describes the initial step of introducing the azide handle onto a protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.

  • NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Initiation: Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution. Gently mix by pipetting.

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification: Remove the unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the protein concentration and the degree of labeling using appropriate analytical techniques such as mass spectrometry.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer mix Mix Protein and NHS Ester Solution prep_protein->mix prep_nhs Prepare Fresh This compound in DMSO prep_nhs->mix incubate Incubate (RT or Ice) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify via Desalting or Dialysis quench->purify analyze Characterize Labeled Protein purify->analyze

Two-Step Labeling: Subsequent Click Chemistry Reaction

This protocol outlines the second step, where the azide-labeled protein is conjugated to an alkyne-containing molecule (e.g., a fluorescent dye).

Materials:

  • Azide-labeled protein

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA (ligand)

  • PBS

Procedure:

  • Prepare Reagents: Prepare stock solutions of the alkyne-molecule in DMSO, CuSO₄ in water, sodium ascorbate in water (prepare fresh), and THPTA in water.

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-molecule (2-5 fold molar excess), and THPTA (final concentration 1 mM).

  • Initiate Click Reaction: In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM). Add this mixture to the protein solution to start the reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove excess reagents by desalting or dialysis.

Application Highlight: PROTAC Development

This compound is a valuable tool in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The NHS ester end of this compound can be used to conjugate the linker to a ligand for the E3 ligase (e.g., derivatives of thalidomide for Cereblon, or VHL ligands) if that ligand possesses a primary amine. The azide end can then be "clicked" to an alkyne-modified ligand for the protein of interest.

Signaling Pathway: Cereblon-Mediated Protein Degradation by a PROTAC

The following diagram illustrates the mechanism of action for a PROTAC that utilizes the Cereblon (CRBN) E3 ligase to degrade a target Protein of Interest (POI).

PROTAC_Mechanism cluster_components Cellular Components cluster_process Degradation Pathway cluster_outcome Outcome PROTAC PROTAC (POI Ligand-Linker-CRBN Ligand) TernaryComplex Formation of POI-PROTAC-CRBN Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->TernaryComplex Ub Ubiquitin Ubiquitination Ubiquitination of POI Ub->Ubiquitination Proteasome 26S Proteasome Degradation Proteasomal Degradation of POI Proteasome->Degradation TernaryComplex->Ubiquitination Proximity-induced Ubiquitination->Degradation Poly-ubiquitinated POI Recycling PROTAC and CRBN are Recycled Degradation->Recycling DegradedPOI Degraded Protein Fragments Degradation->DegradedPOI

Conclusion

The NHS ester functionality of this compound is a powerful and versatile tool for researchers in the life sciences. Its ability to form stable amide bonds with primary amines under mild aqueous conditions makes it an indispensable reagent for bioconjugation. By understanding the principles of its reactivity and optimizing reaction parameters, scientists can effectively utilize this compound to create precisely engineered biomolecules for a vast range of applications, from fluorescently labeling proteins for imaging to constructing novel therapeutic modalities that can target and eliminate disease-causing proteins.

References

The Hydrophilic Advantage: A Technical Guide to the Azido-PEG9-NHS Ester Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the choice of a chemical linker is a critical design parameter that profoundly influences the properties and efficacy of the resulting conjugate. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) spacers have become indispensable tools, particularly in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the hydrophilicity of Azido-PEG9-NHS ester, a heterobifunctional linker, and the pivotal role its nine-unit PEG spacer plays in enhancing the performance of bioconjugates.

The this compound linker features two key functional groups: an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on biomolecules, and an azide group for highly specific "click chemistry" reactions. The discrete PEG9 spacer bestows significant hydrophilicity, a property that is crucial for overcoming the challenges associated with hydrophobic payloads and improving the overall pharmacokinetic profile of the conjugate.[1][2] This guide will delve into the quantitative aspects of this hydrophilicity, provide detailed experimental protocols for its application, and visualize the underlying principles and workflows.

The Role of the PEG9 Spacer in Enhancing Hydrophilicity

The defining characteristic of the this compound linker is the hydrophilic nature of its nine-unit polyethylene glycol chain.[3] This property is fundamental to its utility in bioconjugation for several key reasons:

  • Increased Solubility: Many potent therapeutic payloads used in ADCs are inherently hydrophobic, which can lead to aggregation and poor solubility in aqueous physiological environments.[1] The PEG9 spacer, with its ether oxygen atoms forming hydrogen bonds with water, creates a hydration shell around the conjugate, significantly increasing its water solubility.[2] This enhanced solubility is critical for stable formulation and effective systemic delivery.

  • Improved Pharmacokinetics: By increasing the hydrophilicity and overall size of the conjugate, the PEG spacer can reduce renal clearance, leading to a longer circulation half-life. This extended presence in the bloodstream can result in greater accumulation at the target site, thereby enhancing therapeutic efficacy.

  • Reduced Immunogenicity: The flexible PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.

  • Minimized Steric Hindrance: The PEG spacer provides a defined spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites.

Quantitative Assessment of Hydrophilicity

Table 1: Physicochemical Properties of Azido-PEG-NHS Esters

PropertyThis compoundGeneral Observations for PEG-LinkersReference
Solubility Soluble in DMSO, DCM, DMFGenerally high solubility in aqueous media
Calculated LogP Not availableLogP values decrease with increasing PEG length, indicating higher hydrophilicity.
Water Contact Angle Not available for a monolayer of this specific molecule.Surfaces modified with PEG chains exhibit lower water contact angles, indicating increased hydrophilicity. Bare PEG surfaces can have contact angles as low as 23°.

Note: The solubility in organic solvents like DMSO, DCM, and DMF does not directly quantify hydrophilicity in aqueous solutions but is important for the practical handling and reaction setup of the linker.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and the assessment of the resulting conjugate's properties.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the conjugation of an amine-reactive this compound to a protein, such as an antibody.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and quenching buffer using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectroscopy. The azide-labeled protein is now ready for subsequent click chemistry reactions.

Protocol 2: Assessment of Hydrophilicity via Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to qualitatively assess the change in hydrophilicity of a protein or peptide after PEGylation. An increase in hydrophilicity will typically result in a shorter retention time on a reversed-phase column.

Materials:

  • Unmodified protein/peptide

  • Azido-PEG9-labeled protein/peptide (from Protocol 1)

  • RP-HPLC system with a C4 or C8 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • UV Detector

Procedure:

  • Sample Preparation: Prepare solutions of the unmodified and PEGylated protein/peptide at the same concentration in Mobile Phase A.

  • Chromatographic Separation:

    • Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.

    • Inject the unmodified protein/peptide and run a linear gradient of increasing Mobile Phase B to elute the sample. Record the retention time.

    • Inject the Azido-PEG9-labeled protein/peptide and run the same gradient. Record the retention time.

  • Data Analysis: Compare the retention times of the unmodified and PEGylated samples. A decrease in retention time for the PEGylated sample indicates an increase in its overall hydrophilicity.

Mandatory Visualizations

Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates the two-step workflow for creating an ADC using this compound, highlighting the role of the linker in connecting the antibody and the payload.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Payload Conjugation Antibody Antibody (-NH2) Azido_Antibody Azido-PEG9-Antibody Antibody->Azido_Antibody NHS Ester Reaction Azido_Linker This compound Azido_Linker->Azido_Antibody Payload Alkyne-Payload ADC Antibody-PEG9-Payload (ADC) Payload->ADC Azido_Antibody_ref->ADC Click Chemistry (CuAAC or SPAAC) HER2_Signaling_and_ADC_Action cluster_cell Cancer Cell cluster_signaling HER2 Signaling HER2 HER2 Receptor ADC_bound ADC-HER2 Complex HER2->ADC_bound HER2_dimer HER2 Dimerization HER2->HER2_dimer Ligand-Independent Dimerization Endosome Endosome ADC_bound->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload_released Released Payload Lysosome->Payload_released Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_released->Apoptosis Induces PI3K_AKT PI3K/AKT Pathway Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK RAS/MAPK Pathway RAS_MAPK->Proliferation HER2_dimer->PI3K_AKT HER2_dimer->RAS_MAPK ADC HER2-Targeted ADC ADC->HER2 Binding ADC->ADC_bound

References

Azido-PEG9-NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Azido-PEG9-NHS ester, a versatile heterobifunctional crosslinker, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, applications in bioconjugation and Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols.

Core Properties of this compound

This compound is a chemical reagent that features a nine-unit polyethylene glycol (PEG) spacer, an azide (-N3) group, and an N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer enhances solubility in aqueous environments.[1][] The NHS ester facilitates covalent conjugation to primary amines (-NH2) on biomolecules, while the azide group enables subsequent "click chemistry" reactions.[1][3]

PropertyValueSource(s)
Molecular Formula C25H44N4O13[4]
Molecular Weight 608.64 g/mol
Purity >90% to >98%
Appearance Pale yellow or colorless oil
Storage -20°C with desiccant
Solubility Soluble in DMSO, DMF, DCM

Note: The NHS ester is moisture-sensitive and should be stored in a desiccated environment. Vials should be equilibrated to room temperature before opening to prevent moisture condensation.

Applications in Bioconjugation and Drug Development

The dual functionality of this compound makes it a valuable tool in various bioconjugation applications, including:

  • Protein and Antibody Labeling: The NHS ester reacts with primary amines, such as those on lysine residues and the N-terminus of proteins and antibodies, to introduce a bioorthogonal azide handle. This allows for the subsequent attachment of reporter molecules, drugs, or other moieties through click chemistry.

  • PROTAC Synthesis: this compound serves as a PEG-based linker in the construction of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connects the target protein ligand and the E3 ligase ligand.

  • Surface Modification: The reagent can be used to modify surfaces containing primary amines, introducing azide functionalities for further immobilization of biomolecules.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol describes the covalent attachment of this compound to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.

  • Labeling Reaction:

    • Add a 20-fold molar excess of the this compound stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 10-15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound using a desalting column or dialysis.

  • Characterization and Storage:

    • Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be assessed by mass spectrometry.

    • Store the labeled protein under conditions optimal for the unlabeled protein.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an alkyne-containing molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule of interest (e.g., a fluorescent dye, biotin, or drug molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

    • In a separate tube, premix the CuSO4 (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

    • Add the CuSO4/sodium ascorbate mixture to the protein solution to initiate the reaction.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove excess reagents by desalting or dialysis.

  • Characterization and Storage:

    • Characterize the final conjugate using appropriate methods such as SDS-PAGE (to observe a shift in molecular weight) and SEC-HPLC for purity assessment.

    • Store the final conjugate under appropriate conditions, protected from light if a fluorophore was used.

Visualizations

The following diagrams illustrate the key processes involving this compound.

G cluster_0 Step 1: Amine Labeling Protein-NH2 Protein with Primary Amine Reaction Protein-NH2->Reaction Azido-PEG9-NHS This compound Azido-PEG9-NHS->Reaction Azide-Labeled_Protein Azide-Labeled Protein NHS_byproduct NHS byproduct Reaction->Azide-Labeled_Protein Reaction->NHS_byproduct

Caption: Workflow for labeling a protein with this compound.

G cluster_1 Step 2: Click Chemistry Azide-Labeled_Protein Azide-Labeled Protein Click_Reaction Azide-Labeled_Protein->Click_Reaction Alkyne_Molecule Alkyne-Containing Molecule Alkyne_Molecule->Click_Reaction Final_Conjugate Final Protein Conjugate Catalyst Cu(I) Catalyst Catalyst->Click_Reaction Click_Reaction->Final_Conjugate

Caption: Copper-catalyzed azide-alkyne cycloaddition (click chemistry).

G cluster_2 PROTAC Assembly Target_Ligand Target Protein Ligand Azido-PEG9-NHS This compound Target_Ligand->Azido-PEG9-NHS Amine reaction PROTAC PROTAC Molecule Target_Ligand->PROTAC E3_Ligase_Ligand E3 Ligase Ligand (with alkyne) Azido-PEG9-NHS->E3_Ligase_Ligand Click Chemistry E3_Ligase_Ligand->PROTAC

References

The Solubility Profile of Azido-PEG9-NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG9-NHS ester in both aqueous and organic solvents. This information is critical for researchers, scientists, and drug development professionals utilizing this bifunctional linker in bioconjugation, drug delivery, and other advanced applications. Understanding the solubility and handling of this compound is paramount for achieving reproducible and efficient results in experimental workflows.

Executive Summary

This compound is a heterobifunctional crosslinker containing a terminal azide group and an N-hydroxysuccinimide (NHS) ester. The polyethylene glycol (PEG) spacer, consisting of nine ethylene glycol units, enhances the hydrophilic properties of the molecule. The azide group facilitates covalent linkage to alkyne- or cyclooctyne-containing molecules via click chemistry, while the NHS ester reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds. The solubility of this reagent is a key factor in its application, dictating the choice of solvent systems for stock solutions and reaction buffers.

Solubility Data

The solubility of this compound is influenced by both the hydrophilic PEG chain and the characteristics of the terminal functional groups. While precise quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative understanding can be derived from manufacturer specifications and data on analogous compounds.

Table 1: Solubility of this compound and Related Compounds

SolventThis compoundNHS-PEG4-AzideNHS-AzideGeneral PEG-NHS Esters
Aqueous Buffers (e.g., PBS) The PEG9 spacer imparts significant water solubility. However, direct dissolution in aqueous buffers at high concentrations can be challenging. It is generally recommended to first dissolve the compound in a water-miscible organic solvent.[1]Does not easily dissolve directly in water or aqueous buffer.[1]Soluble up to 5 mM.[1]Higher molecular weight PEGs increase aqueous solubility.[2][3]
Dimethyl Sulfoxide (DMSO) HighHighHighHigh
Dimethylformamide (DMF) HighHighHighHigh
Dichloromethane (DCM) SolubleNot specifiedSolubleSoluble
Acetonitrile SolubleSolubleNot specifiedNot specified
Methanol / Ethanol SolubleNot specifiedNot specifiedSoluble

Experimental Protocols

General Protocol for Solubilization and Use in Bioconjugation

This protocol outlines the standard procedure for dissolving this compound and using it for labeling proteins or other amine-containing biomolecules. The key consideration is the hydrolytic instability of the NHS ester in aqueous solutions.

Materials:

  • This compound

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Protein or other biomolecule to be labeled

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a concentrated stock solution (e.g., 10 mM) of the this compound in anhydrous DMSO or DMF. Do not prepare aqueous stock solutions for storage due to the rapid hydrolysis of the NHS ester.

  • Bioconjugation Reaction:

    • Dissolve the protein to be labeled in the amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% (v/v) to minimize potential effects on protein structure and function.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal reaction time may need to be determined empirically.

  • Purification:

    • Remove the unreacted this compound and the N-hydroxysuccinimide byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Critical Considerations: NHS Ester Hydrolysis

The primary challenge in working with this compound in aqueous environments is the hydrolysis of the NHS ester group. This competing reaction renders the reagent inactive for conjugation to primary amines. The rate of hydrolysis is highly dependent on pH and temperature.

  • pH Dependence: The rate of hydrolysis increases significantly with increasing pH. The optimal pH for amine coupling is typically between 7.2 and 8.5, which represents a compromise between maximizing the availability of deprotonated, nucleophilic primary amines and minimizing the rate of NHS ester hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Approximate Half-life
7.004-5 hours
8.6410 minutes

Visualizing Experimental Workflows and Logical Relationships

To aid in the conceptualization of experimental design, the following diagrams, generated using the Graphviz DOT language, illustrate key processes.

G cluster_prep Reagent Preparation cluster_reaction Bioconjugation cluster_purification Purification cluster_downstream Downstream Application reagent This compound (Solid) stock 10 mM Stock in Anhydrous DMSO/DMF reagent->stock Dissolve immediately before use reaction Reaction Mixture (Incubate RT 30-60 min or 4°C 2-4h) stock->reaction protein Protein in Amine-Free Buffer (pH 7.2-8.0) protein->reaction purify Size-Exclusion Chromatography or Dialysis reaction->purify product Azide-Labeled Protein purify->product click Click Chemistry with Alkyne-Modified Molecule product->click final_product Final Conjugate click->final_product

Figure 1. Experimental workflow for protein labeling with this compound.

G cluster_desired Desired Reaction cluster_competing Competing Reaction reagent This compound in Aqueous Buffer amine Primary Amine (e.g., on Protein) reagent->amine water Water (H₂O) reagent->water amide Stable Amide Bond (Conjugation) amine->amide Nucleophilic Attack hydrolysis Inactive Carboxylic Acid water->hydrolysis Hydrolysis (pH dependent)

Figure 2. Competing reactions of this compound in aqueous solution.

Conclusion

The successful application of this compound in bioconjugation and other research areas is critically dependent on a thorough understanding of its solubility and handling characteristics. While highly soluble in common organic solvents such as DMSO and DMF, its use in aqueous systems requires careful consideration of the hydrolytic instability of the NHS ester. By following the recommended protocols for solubilization and reaction conditions, researchers can effectively utilize this versatile crosslinker to achieve their scientific objectives.

References

An In-depth Technical Guide to Bioconjugation with Azido-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioconjugation utilizing Azido-PEG9-NHS ester, a heterobifunctional linker that enables the covalent attachment of molecules to proteins and other biomolecules. This two-step process leverages the amine-reactive N-hydroxysuccinimide (NHS) ester for initial protein modification and the azide group for subsequent bioorthogonal "click" chemistry. This methodology is instrumental in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics, as well as in diagnostic and imaging applications.[1][2]

Core Principles of this compound Bioconjugation

This compound is a versatile tool in bioconjugation due to its distinct reactive ends separated by a polyethylene glycol (PEG) spacer. The NHS ester facilitates the formation of a stable amide bond with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue.[3][4] This reaction is most efficient under slightly alkaline conditions (pH 7.2-8.5).[3] The PEG9 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. The terminal azide group allows for a highly specific and efficient secondary reaction with an alkyne-containing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Quantitative Data for Reaction Optimization

The efficiency of bioconjugation with this compound is influenced by several factors, including pH, temperature, reaction time, and molar ratios of reactants. The following tables summarize key quantitative data to guide experimental design.

Table 1: NHS Ester Reaction Conditions and Outcomes

ParameterRecommended RangeOutcome/Considerations
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester hydrolysis. Lower pH reduces amine reactivity, while higher pH increases hydrolysis.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can minimize protein degradation, while room temperature allows for shorter reaction times.
Reaction Time 30 minutes to 4 hours (at RT) or overnight (at 4°C)Longer incubation times can increase labeling efficiency but also risk protein degradation.
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to greater labeling efficiency.
Molar Excess of NHS Ester 10 to 20-foldA higher molar excess can increase the degree of labeling, but may also lead to protein precipitation or loss of activity.

Table 2: Hydrolysis Rate of NHS Esters

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours
8.0Room Temp~210 minutes
8.5Room Temp~180 minutes
8.64°C10 minutes
9.0Room Temp~125 minutes

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters

ParameterRecommended ConditionOutcome/Considerations
Catalyst Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)The catalyst is essential for the reaction. Ligands like THPTA can improve efficiency and biocompatibility.
Reaction Time 30 minutes to 4 hoursThe reaction is generally rapid and can be monitored for completion.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperatures.
pH 4 - 11The CuAAC reaction is largely insensitive to pH.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the bioconjugation process using this compound.

Protocol 1: Labeling of a Protein with this compound

This protocol details the initial reaction of the NHS ester with primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of amine-containing substances like Tris or glycine.

  • This compound Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Note: NHS esters are moisture-sensitive. Equilibrate the reagent vial to room temperature before opening to prevent condensation.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring.

    • The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. If the label is light-sensitive, protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with PBS, pH 7.4.

    • Follow the manufacturer's instructions for the desalting column.

  • Storage:

    • Store the purified azide-labeled protein at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized protein and an alkyne-containing molecule.

Materials:

  • Azide-labeled protein (from Protocol 1) in PBS, pH 7.4

  • Alkyne-containing molecule of interest (e.g., a drug, fluorophore)

  • Copper(II) sulfate (CuSO₄) solution (20 mM in water)

  • Sodium ascorbate solution (300 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microfuge tube, combine the following in order:

      • Azide-labeled protein solution (e.g., 50 µL of a 1-5 mg/mL solution)

      • PBS buffer (e.g., 100 µL)

      • Alkyne-containing molecule (a 4-50 fold molar excess over the protein is a good starting point)

      • THPTA solution (e.g., 10 µL of 100 mM stock)

      • CuSO₄ solution (e.g., 10 µL of 20 mM stock)

    • Vortex the mixture briefly after each addition.

  • Initiate the Click Reaction:

    • Add the freshly prepared sodium ascorbate solution (e.g., 10 µL of 300 mM stock) to initiate the reaction.

    • Vortex the mixture briefly.

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.

Visualization of Workflows and Pathways

The following diagrams illustrate the key processes involved in bioconjugation with this compound.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry (CuAAC) Protein Protein with Primary Amines (-NH2) Reaction_Mix_1 Reaction Mixture (pH 8.3-8.5) Protein->Reaction_Mix_1 Azido_PEG9_NHS This compound Azido_PEG9_NHS->Reaction_Mix_1 Azide_Protein Azide-Labeled Protein Reaction_Mix_1->Azide_Protein Stable Amide Bond Formation Reaction_Mix_2 Reaction Mixture (Cu(I) Catalyst) Azide_Protein->Reaction_Mix_2 Alkyne_Molecule Alkyne-Containing Molecule Alkyne_Molecule->Reaction_Mix_2 Final_Conjugate Final Bioconjugate Reaction_Mix_2->Final_Conjugate Triazole Linkage Formation

Caption: Overall workflow of bioconjugation using this compound.

G cluster_0 NHS Ester Reaction Pathway NHS_Ester This compound Desired_Reaction Aminolysis (Stable Amide Bond) NHS_Ester->Desired_Reaction Competing_Reaction Hydrolysis (Inactive Carboxylic Acid) NHS_Ester->Competing_Reaction Primary_Amine Protein Primary Amine (-NH2) Primary_Amine->Desired_Reaction Water Water (H2O) Water->Competing_Reaction

Caption: Competing reactions of the NHS ester group.

G cluster_0 Experimental Workflow: Protein Labeling and Purification Start Start: Protein Solution Add_NHS Add this compound Start->Add_NHS Incubate Incubate (RT or 4°C) Add_NHS->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify (Desalting Column) Quench->Purify End End: Azide-Labeled Protein Purify->End

Caption: Step-by-step workflow for protein labeling with this compound.

References

An In-depth Technical Guide to the Basic Principles of Click Chemistry with Azido-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of click chemistry, with a specific focus on the application of Azido-PEG9-NHS ester as a versatile tool in bioconjugation. We will delve into the core mechanisms, present quantitative data, and provide detailed experimental protocols for its use in modifying biological macromolecules.

Core Principles of Click Chemistry

Coined by K. Barry Sharpless in 2001, "click chemistry" is a chemical philosophy that emphasizes simplicity, high yields, and the use of reactions that are insensitive to oxygen and water. These reactions are modular, wide in scope, and generate minimal byproducts, making them ideal for creating complex molecules from smaller building blocks. The cornerstone of click chemistry is the azide-alkyne cycloaddition, which exists in two primary forms: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2] This reaction boasts a significant rate acceleration, making it a popular choice for bioconjugation.[3] The presence of a copper(I) catalyst is essential for the reaction to proceed efficiently.[1][2]

Mechanism: The reaction is initiated by the formation of a copper-acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered copper-containing ring, which then rearranges and, upon protonation, yields the stable triazole product.

Advantages:

  • High reaction rates and yields.

  • Excellent regioselectivity, exclusively forming the 1,4-isomer.

  • Broad functional group tolerance.

Disadvantages:

  • The copper catalyst can be cytotoxic, limiting its use in living systems.

  • Potential for side reactions, such as the oxidation of amino acid residues.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the triazole ring.

Mechanism: The reaction proceeds through a concerted [3+2] dipolar cycloaddition mechanism. The high ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed under physiological conditions.

Advantages:

  • Copper-free, making it biocompatible and suitable for in vivo applications.

  • High specificity and bioorthogonality.

Disadvantages:

  • Generally slower reaction kinetics compared to CuAAC.

  • The cyclooctyne reagents can be bulky and hydrophobic.

This compound: A Versatile Bioconjugation Reagent

This compound is a heterobifunctional linker that combines the functionalities of an azide group and an N-hydroxysuccinimide (NHS) ester, connected by a nine-unit polyethylene glycol (PEG) spacer.

  • Azide group: Serves as a handle for click chemistry reactions (both CuAAC and SPAAC).

  • NHS ester: Reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form a stable amide bond.

  • PEG9 spacer: The hydrophilic PEG chain enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, and can reduce steric hindrance.

This combination of features makes this compound an excellent tool for a two-step bioconjugation strategy. First, the NHS ester is used to introduce the azide functionality onto a biomolecule. Subsequently, the azide-modified biomolecule can be conjugated to an alkyne- or cyclooctyne-containing molecule via click chemistry.

Quantitative Data Summary

The efficiency of bioconjugation reactions using Azido-PEG-NHS esters can be influenced by several factors, including the concentration of reactants, pH, temperature, and the choice of catalyst or cyclooctyne. The following table summarizes key quantitative parameters for these reactions.

ParameterCuAAC with Terminal AlkyneSPAAC with DBCOSPAAC with BCNNHS Ester Labeling
Typical Molar Excess of Alkyne/Cyclooctyne 2-5 fold over azide5-10 fold over azide20-30 fold over azide-
Typical Molar Excess of Azido-NHS Ester ---20-fold over protein
Typical Reaction Time 1-2 hours2-12 hoursSeveral hours to overnight30-120 minutes
Typical pH Range 7.0 - 8.07.0 - 8.57.0 - 8.57.0 - 9.0
Typical Temperature Room Temperature4 - 37 °CRoom TemperatureRoom Temperature or 4°C
Second-Order Rate Constant (M⁻¹s⁻¹) ~10⁴ - 10⁵ (with ligand)~0.1 - 1.0~0.01 - 0.1-

Experimental Protocols

Two-Step Protein Labeling Workflow

The general workflow for labeling a protein with a molecule of interest using this compound and click chemistry involves two main stages:

G cluster_0 Step 1: Azide Installation cluster_1 Step 2: Click Chemistry Conjugation Protein Protein with Primary Amines Reaction1 NHS Ester Reaction (pH 7-9) Protein->Reaction1 Azido_NHS This compound Azido_NHS->Reaction1 Azido_Protein Azide-Modified Protein Reaction1->Azido_Protein Purification1 Purification (Desalting/Dialysis) Azido_Protein->Purification1 Alkyne_Molecule Alkyne/Cyclooctyne Molecule Reaction2 CuAAC or SPAAC Reaction Purification1->Reaction2 Alkyne_Molecule->Reaction2 Conjugate Final Protein Conjugate Reaction2->Conjugate Purification2 Purification (Chromatography) Conjugate->Purification2

Caption: General workflow for two-step protein conjugation.

Protocol 1: Labeling a Protein with this compound

This protocol describes the first step of introducing an azide group onto a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove the unreacted this compound using a desalting column or by dialysis against an appropriate buffer.

  • Characterization: Determine the concentration of the azide-labeled protein using a standard protein assay. The degree of labeling can be determined by mass spectrometry.

  • Storage: Store the azide-labeled protein under conditions optimal for the unlabeled protein.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule (e.g., a fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Amine-free buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

  • Initiate Reaction: In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM). Add this mixture to the protein solution to start the reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.

  • Characterization: Analyze the final conjugate by SDS-PAGE and determine the degree of labeling by UV-Vis spectroscopy or mass spectrometry.

CuAAC_Mechanism Alkyne R1-C≡CH Cu_Acetylide R1-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I) Intermediate Six-membered Cu-containing ring Cu_Acetylide->Intermediate + R2-N3 Azide R2-N3 Azide->Intermediate Triazole 1,4-Triazole Intermediate->Triazole + H+ Protonation H+ Protonation->Triazole Triazole->Cu_I releases Cu(I)

Caption: Simplified mechanism of CuAAC reaction.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a cyclooctyne-containing molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein

  • DBCO- or BCN-containing molecule

  • Amine-free buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Dissolve the DBCO- or BCN-containing molecule in DMSO to a desired stock concentration (e.g., 10 mM).

  • Reaction Setup: To the azide-labeled protein solution, add the DBCO- or BCN-containing molecule to achieve a 5- to 30-fold molar excess.

  • Incubation: Incubate the reaction mixture. For DBCO, incubate for 2-4 hours at room temperature or overnight at 4°C. For BCN, longer incubation times (several hours to overnight) may be necessary.

  • Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to remove the excess cyclooctyne reagent.

  • Characterization: Analyze the final conjugate by SDS-PAGE and determine the degree of labeling.

SPAAC_Mechanism Azide R1-N3 Transition_State [3+2] Cycloaddition Transition State Azide->Transition_State Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Transition_State Triazole Triazole Product Transition_State->Triazole

Caption: Simplified mechanism of SPAAC reaction.

Applications in Research and Drug Development

The use of this compound in conjunction with click chemistry has a wide range of applications, including:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.

  • Protein Labeling: Attaching fluorescent dyes, biotin, or other probes to proteins for imaging, detection, and functional studies.

  • Surface Immobilization: Covalently attaching proteins to surfaces for the development of biosensors and microarrays.

  • PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Conclusion

This compound is a powerful and versatile reagent that, when combined with the principles of click chemistry, provides a robust platform for the precise and efficient modification of biomolecules. The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for in vivo and other sensitive biological systems due to its biocompatibility. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to successfully implement these techniques in their own work, paving the way for new discoveries and advancements in science and medicine.

References

A Technical Guide to the Storage and Stability of Azido-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical factors influencing the storage and stability of Azido-PEG9-NHS ester, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Understanding the chemical vulnerabilities of this reagent is paramount for ensuring its efficacy and the reproducibility of experimental outcomes. This document outlines recommended storage conditions, stability profiles, and essential handling procedures.

Core Concepts: Chemical Structure and Reactivity

This compound is comprised of three key functional components:

  • Azide Group (-N3): A stable functional group that participates in bioorthogonal "click chemistry" reactions, most notably with alkynes (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) and cyclooctynes (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[1] Aliphatic azides, such as the one in this molecule, are generally more stable than their aromatic counterparts.[2]

  • Polyethylene Glycol (PEG) Spacer (PEG9): A nine-unit polyethylene glycol chain that imparts hydrophilicity and flexibility to the linker, enhancing the solubility of the conjugate in aqueous media.

  • N-Hydroxysuccinimide (NHS) Ester: A highly reactive functional group that readily couples with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds.[3][4] This reaction is the cornerstone of its utility in labeling and crosslinking biomolecules.

The primary stability concern for this compound lies with the NHS ester moiety, which is susceptible to hydrolysis.

Storage Recommendations

Proper storage is crucial to maintain the reactivity of this compound. The following conditions are strongly recommended:

ParameterRecommendationRationale
Temperature -20°C[5]Minimizes the rate of hydrolysis and other potential degradation pathways.
Moisture Store with a desiccant in a tightly sealed container.The NHS ester is highly sensitive to moisture, which leads to rapid hydrolysis.
Light Protect from light.Organic azides can be sensitive to light, which can be a source of external energy leading to decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Reduces exposure to atmospheric moisture.

Handling Precautions: Before use, the vial should be allowed to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold reagent, which would accelerate hydrolysis.

Stability Profile

The stability of this compound is primarily dictated by the hydrolysis of the NHS ester. The azide group is generally stable under typical bioconjugation conditions but can be sensitive to heat, shock, and certain chemical environments.

NHS Ester Hydrolysis

The NHS ester undergoes hydrolysis in the presence of water, yielding an inactive carboxylic acid and N-hydroxysuccinimide. This reaction is a competing pathway to the desired amidation reaction with a primary amine.

reagent This compound amide Stable Amide Bond (Azido-PEG9-CO-NH-R) reagent->amide Aminolysis (Desired Reaction) hydrolyzed Inactive Carboxylic Acid (Azido-PEG9-COOH) reagent->hydrolyzed Hydrolysis (Competing Reaction) amine Primary Amine (R-NH2) amine->amide water Water (H2O) water->hydrolyzed nhs NHS amide->nhs hydrolyzed->nhs

Figure 1. Competing reaction pathways for this compound.

The rate of NHS ester hydrolysis is significantly influenced by pH and temperature.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.0Room Temp~1 hour
8.6410 minutes
8.6Room Temp<10 minutes

As the data indicates, increasing the pH dramatically accelerates the rate of hydrolysis. Therefore, it is critical to perform conjugation reactions promptly after dissolving the reagent. Stock solutions of this compound in aqueous buffers should not be prepared for long-term storage. If a stock solution is necessary, it should be prepared in an anhydrous, amine-free organic solvent like DMSO or DMF and used immediately.

Azide Group Stability

While generally stable, organic azides are energetic compounds and should be handled with care. The "Rule of Six" suggests that compounds with a ratio of six or more carbon atoms to one energetic functional group (like an azide) are relatively safe to handle. This compound (C25H44N4O13) has a high carbon-to-nitrogen ratio, rendering it relatively stable under normal laboratory conditions. However, it is prudent to avoid:

  • Excessive heat and shock: Can lead to explosive decomposition.

  • Strong reducing agents: Can reduce the azide to an amine.

  • Contact with heavy metals: Can form highly unstable and explosive heavy metal azides. Do not use metal spatulas for handling.

  • Halogenated solvents: Can form unstable di- and tri-azidomethane.

Experimental Protocols

Protocol 1: Qualitative Assessment of NHS Ester Reactivity

This protocol provides a rapid method to confirm the reactivity of the NHS ester group prior to a conjugation reaction.

Principle: The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm. By inducing complete hydrolysis with a strong base, one can measure the increase in absorbance at 260 nm to confirm the presence of active NHS ester.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.5 M Sodium Hydroxide (NaOH)

  • UV-Vis Spectrophotometer and quartz cuvettes

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to 1 mM in PBS.

  • Measure the initial absorbance of the solution at 260 nm (A_initial). This reading accounts for any NHS that may have already been released due to hydrolysis.

  • Add a small volume of 0.5 M NaOH to the cuvette to raise the pH significantly and induce rapid hydrolysis.

  • Incubate for 5-10 minutes at room temperature.

  • Measure the final absorbance at 260 nm (A_final).

  • Interpretation: If A_final > A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of the base. The reagent is likely still reactive.

cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis prep1 Prepare 10 mM stock in DMSO prep2 Dilute to 1 mM in PBS prep1->prep2 measure1 Measure A_initial at 260 nm prep2->measure1 add_base Add NaOH to induce hydrolysis measure1->add_base incubate Incubate 5-10 min add_base->incubate measure2 Measure A_final at 260 nm incubate->measure2 compare A_final > A_initial? measure2->compare active Reagent is Active compare->active Yes inactive Reagent is Inactive compare->inactive No

Figure 2. Workflow for qualitative assessment of NHS ester reactivity.
Protocol 2: General Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a protein.

Materials:

  • Protein solution (1-10 mg/mL)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Methodology:

  • Buffer Exchange: Ensure the protein is in an appropriate amine-free buffer at the desired concentration. Buffers containing primary amines (e.g., Tris or glycine) are not compatible as they will compete for reaction with the NHS ester.

  • Reagent Preparation: Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMSO or DMF. Do not store this solution.

  • Conjugation: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. Optimal incubation times may vary depending on the protein and desired degree of labeling.

  • Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis.

  • Storage: Store the labeled protein under conditions optimal for the non-labeled protein.

start Start buffer_exchange Buffer Exchange Protein into Amine-Free Buffer start->buffer_exchange prep_reagent Prepare Fresh 10 mM This compound in DMSO buffer_exchange->prep_reagent conjugation Add Reagent to Protein (10-20x molar excess) prep_reagent->conjugation incubation Incubate: 30-60 min at RT or 2 hrs on ice conjugation->incubation quenching Quench Reaction with Tris Buffer incubation->quenching purification Purify Labeled Protein (Desalting/Dialysis) quenching->purification end Store Labeled Protein purification->end

Figure 3. General experimental workflow for protein labeling.

Conclusion

The successful application of this compound in research and development hinges on a thorough understanding of its stability and proper handling. The primary vulnerability of this reagent is the hydrolysis of the NHS ester, a process that is accelerated by moisture and alkaline conditions. By adhering to the stringent storage recommendations of -20°C in a desiccated, light-protected environment and by following careful handling procedures, researchers can ensure the integrity and reactivity of this versatile linker. For optimal results, the reagent should be dissolved in an anhydrous organic solvent immediately prior to use, and conjugation reactions should be performed promptly in amine-free buffers at a controlled pH. These practices will maximize conjugation efficiency and contribute to the generation of reliable and reproducible scientific data.

References

An In-depth Technical Guide to Azido-PEG9-NHS Ester for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into bioconjugation, Azido-PEG9-NHS ester has emerged as a powerful and versatile chemical tool. This guide provides a comprehensive overview of its core principles, applications, and detailed protocols for its use in protein modification.

Introduction to this compound

This compound is a heterobifunctional crosslinker that incorporates three key chemical moieties:

  • An N-hydroxysuccinimide (NHS) ester : This is an amine-reactive group that efficiently forms stable amide bonds with primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[1]

  • A polyethylene glycol (PEG) spacer : The "PEG9" denotes a chain of nine PEG units. This hydrophilic spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and provides a flexible arm that minimizes steric hindrance.[2][3]

  • An azide group (N₃) : This functional group is a bioorthogonal handle. It is stable in biological systems and does not react with native functional groups found in proteins or cells.[4] It allows for a highly specific secondary reaction known as "click chemistry" with molecules containing an alkyne group.[2]

This unique combination allows for a two-step conjugation strategy, making it an invaluable reagent for labeling proteins for subsequent detection, purification, or conjugation to other molecules. It is also used in the development of PROTACs (Proteolysis Targeting Chimeras), where it serves as a linker to connect two different ligands.

NHS N-Hydroxysuccinimide (NHS) Ester Reacts with primary amines (-NH₂) PEG PEG9 Spacer Hydrophilic linker increases solubility NHS->PEG Azide Azide (N₃) Group Bioorthogonal handle for Click Chemistry PEG->Azide

Caption: Functional components of the this compound molecule.

Core Chemical Principles

The modification of proteins with this compound begins with the reaction between the NHS ester group and primary amines on the protein surface. This acylation reaction results in a stable covalent amide bond.

  • Reaction pH: The reaction is highly pH-dependent. The optimal pH range is 7.2 to 8.5. Below this range, the primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic to react. Above this range, the hydrolysis of the NHS ester itself accelerates, reducing the efficiency of the protein labeling.

  • Target Residues: The primary targets for this reaction are the ε-amino group of lysine (Lys, K) residues and the α-amino group at the N-terminus of the polypeptide chain. Since lysine residues are abundant and typically located on the protein surface, multiple linkers can be attached to a single protein.

  • Buffer Selection: It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target protein for reaction with the NHS ester, significantly lowering the labeling yield. Phosphate-buffered saline (PBS) or bicarbonate buffers are highly recommended.

The process of attaching PEG chains, known as PEGylation, offers significant pharmacological and practical advantages.

  • Increased Solubility: The hydrophilic PEG9 chain improves the water solubility of both the reagent and the modified protein, which is particularly useful for hydrophobic molecules.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing the likelihood of an immune response against the modified protein.

  • Extended Half-Life: In therapeutic applications, PEGylation increases the hydrodynamic volume of the protein, which reduces its clearance by the kidneys and extends its circulation time in the body.

  • Reduced Aggregation: By preventing non-specific interactions, the PEG spacer helps to maintain the stability and prevent aggregation of the modified protein.

After the protein is labeled with the azide group, it can be conjugated to a second molecule containing a complementary alkyne group. This reaction is termed "click chemistry" due to its high efficiency, specificity, and biocompatibility.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The classic click reaction involves a terminal alkyne and requires a copper(I) catalyst. It is very efficient but the copper catalyst can be toxic to cells.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The ring strain allows the reaction to proceed rapidly at physiological temperatures without a catalyst, making it ideal for use in living systems.

cluster_0 Step 1: NHS Ester Labeling cluster_1 Step 2: Bioorthogonal Click Chemistry Protein Protein (with -NH₂ groups) LabeledProtein Azide-Labeled Protein Protein->LabeledProtein Amine Reaction (pH 7.2-8.5) Reagent This compound Reagent->LabeledProtein Amine Reaction (pH 7.2-8.5) NHS_byproduct N-Hydroxysuccinimide (byproduct) LabeledProtein->NHS_byproduct releases Alkyne Alkyne-Reporter (e.g., DBCO-Fluorophore) FinalConjugate Final Conjugate (Protein-PEG9-Reporter) Alkyne->FinalConjugate SPAAC (Copper-Free) Click Reaction LabeledProtein_ref Azide-Labeled Protein LabeledProtein_ref->FinalConjugate SPAAC (Copper-Free) Click Reaction

Caption: The two-step protein conjugation strategy using this compound.

Quantitative Data Summary

The efficiency of protein labeling depends on several factors, including protein concentration, reagent molar excess, and reaction conditions. The following table summarizes typical parameters for labeling proteins with NHS esters.

ParameterRecommended Value / RangeNotes
Reaction pH 7.2 - 8.5Optimal pH is often cited as 8.3-8.5 for the highest efficiency.
Reaction Buffer Phosphate, Bicarbonate, HEPES, BorateMust be free of primary amines (e.g., Tris, Glycine).
Reagent Molar Excess 10-fold to 50-foldA 20-fold molar excess is a common starting point for antibodies. The optimal ratio must be determined empirically.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to higher labeling efficiency.
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help maintain protein stability.
Incubation Time 30 minutes to 2 hoursLonger times (e.g., overnight at 4°C) can also be used.
Solvent for Reagent DMSO or DMF (anhydrous)The NHS ester should be dissolved immediately before use to prevent hydrolysis. The final concentration of organic solvent in the reaction should not exceed 10%.
Expected Labeling 4 - 6 linkers per antibodyThis is a typical result for a 20-fold molar excess with an IgG antibody and can be assessed via mass spectrometry.

Detailed Experimental Protocols

This protocol provides a general workflow for conjugating this compound to a protein such as an antibody.

Materials:

  • Protein of interest (1-10 mg/mL)

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette (e.g., 7K MWCO for antibodies)

Procedure:

  • Buffer Exchange (if necessary): Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing Tris or glycine, it must be exchanged into the Reaction Buffer using a desalting column or dialysis.

  • Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • Prepare Reagent Stock Solution: Immediately before use, equilibrate the vial of this compound to room temperature to prevent moisture condensation. Dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution. Note: NHS esters are moisture-sensitive and hydrolyze in water. Do not prepare stock solutions for long-term storage.

  • Calculate Reagent Volume: Determine the volume of the 10 mM stock solution needed to achieve the desired molar excess (e.g., 20-fold).

    • Moles of Protein = (Protein concentration [mg/mL] * Volume [mL]) / (Protein MW [ g/mol ] * 1000)

    • Moles of Reagent = Moles of Protein * Molar Excess

    • Volume of Reagent [µL] = (Moles of Reagent * 1,000,000) / 10 mM

  • Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final DMSO/DMF volume is less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction (Optional but Recommended): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes. This will consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis against PBS. Follow the manufacturer's instructions for the chosen purification method.

  • Storage: Store the purified azide-labeled protein under conditions optimal for the unmodified protein, typically at 4°C for short-term or -20°C / -80°C for long-term storage.

start Start prep_protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.4) start->prep_protein prep_reagent 2. Prepare Fresh 10 mM Reagent Stock (Azido-PEG9-NHS in anhydrous DMSO) prep_protein->prep_reagent calculate 3. Calculate Reagent Volume (for 20x molar excess) prep_reagent->calculate react 4. Add Reagent to Protein (Gently mix) calculate->react incubate 5. Incubate (1 hr at RT or 2 hrs on ice) react->incubate quench 6. Quench Reaction (Optional) (Add Tris buffer) incubate->quench purify 7. Purify Conjugate (Desalting column or dialysis) quench->purify end Store Azide-Labeled Protein (-20°C or -80°C) purify->end

Caption: Experimental workflow for labeling a protein with this compound.

This protocol describes the subsequent conjugation of an alkyne-containing fluorophore (e.g., DBCO-488) to the azide-labeled protein via a copper-free click reaction (SPAAC).

Materials:

  • Purified azide-labeled protein

  • DBCO-fluorophore

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Reagents: Prepare a 1-10 mM stock solution of the DBCO-fluorophore in anhydrous DMSO.

  • Click Reaction: To the azide-labeled protein solution (in PBS, pH 7.4), add the DBCO-fluorophore stock solution to a final molar excess of 2- to 5-fold over the protein.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction progress can be monitored if necessary, but SPAAC reactions are generally high-yield.

  • Purification: Remove the excess, unreacted DBCO-fluorophore using a desalting column or dialysis against PBS.

  • Characterization and Storage: Determine the concentration and degree of labeling of the final fluorescently-labeled protein using UV-Vis spectrophotometry. Store the final conjugate under conditions that preserve both protein and fluorophore integrity (typically at 4°C, protected from light).

cluster_pathway Application in Cellular Pathway Analysis cluster_analysis Downstream Analysis Receptor Membrane Receptor Kinase Kinase Receptor->Kinase Signaling Cascade Target Target Protein Kinase->Target Signaling Cascade PullDown Pull-down & Mass Spec Target->PullDown Enables Imaging Fluorescent Imaging Target->Imaging Enables LabeledProtein Labeled Protein (Ab-PEG9-Biotin) LabeledProtein->Target Binds to target

Caption: Conceptual use of a modified protein to study a signaling pathway.

References

A Technical Guide to Azido-PEG9-NHS Ester and its Comparison with Other PEGylated Crosslinkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Azido-PEG9-NHS ester with other commonly used PEGylated crosslinkers. Designed for researchers, scientists, and professionals in drug development, this document details the core characteristics, applications, and experimental considerations of these critical reagents. Quantitative data is summarized in structured tables for straightforward comparison, and detailed experimental protocols for key applications are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of complex biological and chemical processes.

Introduction to PEGylated Crosslinkers in Bioconjugation

Polyethylene glycol (PEG) has become an indispensable tool in bioconjugation and drug delivery. The process of PEGylation, the covalent attachment of PEG chains to molecules, can significantly enhance the therapeutic properties of proteins, peptides, and small molecule drugs.[1] PEGylated crosslinkers, which are PEG chains with reactive functional groups at each end, are pivotal in creating stable and effective bioconjugates.[2] These linkers can improve the solubility and stability of hydrophobic drugs, prolong their circulation half-life by shielding them from enzymatic degradation and the immune system, and reduce immunogenicity.[3][4][5]

Heterobifunctional PEG linkers, possessing two different reactive termini, offer precise control over the conjugation process, allowing for the sequential and specific attachment of two different molecules. This is particularly crucial in the development of complex therapeutics like antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. The choice of the crosslinker is a critical determinant of the ADC's efficacy, stability, and overall therapeutic index.

This compound: A Versatile Heterobifunctional Crosslinker

This compound is a heterobifunctional crosslinker that features an azide (-N3) group at one end of a nine-unit polyethylene glycol spacer and a N-hydroxysuccinimide (NHS) ester at the other. This combination of reactive groups makes it a highly versatile tool for a two-step conjugation strategy.

  • NHS Ester Functionality: The NHS ester reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds. This reaction is typically performed in a slightly alkaline pH range (7-9).

  • Azide Functionality: The azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. Azides react readily with terminal alkynes in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with strained cyclooctynes like dibenzocyclooctyne (DBCO) in a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage. The bioorthogonal nature of click chemistry allows for conjugation in complex biological environments with minimal side reactions.

Physicochemical Properties
PropertyValueReference(s)
Chemical Formula C25H44N4O13
Molecular Weight 608.64 g/mol
Purity Typically >90% or >95%
Spacer Arm Length 9 PEG units (approximately 38.6 Å)-
Solubility Soluble in aqueous media and organic solvents like DMSO and DMF

Comparison with Other PEGylated Crosslinkers

The selection of a PEGylated crosslinker depends on the specific application, the functional groups available on the biomolecules to be conjugated, and the desired properties of the final conjugate. Below is a comparison of this compound with other common heterobifunctional PEG crosslinkers.

Crosslinker TypeReactive Group 1Reactive Group 2Key Features & Considerations
Azido-PEG-NHS ester NHS Ester (Amine-reactive)Azide (Click chemistry)Versatile for two-step conjugations. Requires a partner molecule with an alkyne or strained cyclooctyne. CuAAC requires a copper catalyst which can be cytotoxic, while SPAAC is copper-free and suitable for live-cell applications.
Maleimide-PEG-NHS ester NHS Ester (Amine-reactive)Maleimide (Thiol-reactive)Commonly used for conjugating to cysteine residues in proteins. The maleimide-thiol linkage can be susceptible to hydrolysis and retro-Michael addition, potentially leading to drug deconjugation.
DBCO-PEG-NHS ester NHS Ester (Amine-reactive)DBCO (Strain-Promoted Click Chemistry)Enables copper-free click chemistry, which is highly bioorthogonal and ideal for in vivo and in vitro applications involving live cells. The reaction is typically fast and efficient.
Alkyne-PEG-NHS ester NHS Ester (Amine-reactive)Terminal Alkyne (Click chemistry)Used in copper-catalyzed click chemistry (CuAAC). Requires a copper catalyst and a reducing agent.
SPDP-PEG-NHS ester NHS Ester (Amine-reactive)SPDP (Thiol-reactive, cleavable)The SPDP group reacts with thiols to form a disulfide bond, which can be cleaved by reducing agents like DTT. This allows for the release of a conjugated molecule under specific conditions.

Experimental Protocols

General Protocol for Antibody Labeling with this compound

This protocol describes the first step of a two-step conjugation, where an antibody is labeled with an azide group using this compound.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Labeling Reaction:

    • Add a 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted this compound and the quenching agent using a desalting column or by dialysis against PBS.

    • The azide-labeled antibody is now ready for the subsequent click chemistry reaction.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between an azide-labeled antibody and a DBCO-containing molecule.

Materials:

  • Azide-labeled antibody (from the protocol above)

  • DBCO-functionalized molecule (e.g., a drug or a fluorescent dye)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Add the DBCO-functionalized molecule to the purified azide-labeled antibody. A 5- to 10-fold molar excess of the DBCO molecule is recommended.

  • Incubation:

    • Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to remove the excess DBCO-containing molecule.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.

    • Assess the purity and determine the drug-to-antibody ratio (DAR) of the conjugate using techniques like SEC-HPLC and mass spectrometry.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis

The following diagram illustrates the two-step workflow for synthesizing an antibody-drug conjugate using this compound and a DBCO-functionalized drug.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Azide Labeling cluster_step2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Antibody Antibody (-NH2) Azide_Labeled_Ab Azide-Labeled Antibody Antibody->Azide_Labeled_Ab NHS Ester Reaction (pH 7-9) Azido_PEG_NHS This compound Azido_PEG_NHS->Azide_Labeled_Ab ADC Antibody-Drug Conjugate (ADC) Azide_Labeled_Ab->ADC Copper-Free Click Chemistry Purification1 Purification (Desalting/Dialysis) Azide_Labeled_Ab->Purification1 DBCO_Drug DBCO-Functionalized Drug DBCO_Drug->ADC Purification2 Purification (SEC) ADC->Purification2 Purification1->Azide_Labeled_Ab

Caption: A two-step workflow for ADC synthesis using this compound.

Signaling Pathway Targeted by an ADC

This diagram illustrates a simplified signaling pathway that can be targeted by an ADC, for example, the HER2 pathway in breast cancer, which can be targeted by an ADC based on the antibody Trastuzumab.

HER2_Signaling_Pathway cluster_cell Cancer Cell HER2 HER2 Receptor Internalization Internalization HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK ADC Trastuzumab-ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Simplified HER2 signaling pathway and the mechanism of action of a Trastuzumab-ADC.

Conclusion

This compound is a valuable and versatile tool in the field of bioconjugation, offering a reliable method for the two-step ligation of biomolecules. Its utility in constructing complex therapeutics like ADCs is underscored by the precision and bioorthogonality of click chemistry. The choice between this compound and other PEGylated crosslinkers will ultimately depend on the specific requirements of the research or drug development project. Factors such as the nature of the biomolecules, the desired stability of the linkage, and the need for biocompatibility in live-cell applications will guide the selection of the most appropriate crosslinker. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their bioconjugation needs.

References

An In-depth Technical Guide to the Theoretical Reaction of Azido-PEG9-NHS Ester with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the reaction between Azido-PEG9-NHS ester and primary amines. This bioconjugation technique is pivotal in various fields, including drug delivery, diagnostics, and proteomics, for the site-specific modification of biomolecules.

Core Reaction Mechanism

The fundamental reaction between an this compound and a primary amine is a nucleophilic acyl substitution.[1] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This forms a transient tetrahedral intermediate which subsequently collapses, releasing the NHS leaving group and forming a stable and irreversible amide bond.[1]

This reaction is highly selective for primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins and peptides.[2][3] The azide (N3) group on the PEG linker remains available for subsequent "click chemistry" reactions with molecules containing terminal alkynes or strained cyclooctynes, enabling the attachment of a wide array of functionalities.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products AzidoPEG This compound TetrahedralIntermediate Tetrahedral Intermediate AzidoPEG->TetrahedralIntermediate Nucleophilic Attack PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->TetrahedralIntermediate Conjugate Azido-PEG9-Amide Conjugate TetrahedralIntermediate->Conjugate Collapse & NHS Release NHS N-Hydroxysuccinimide TetrahedralIntermediate->NHS

Figure 1: Reaction mechanism of this compound with a primary amine.

Quantitative Data on Reaction Kinetics and Stability

The efficiency of the conjugation is critically dependent on the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the NHS ester. The rates of both reactions are significantly influenced by pH.

Table 1: Effect of pH on the Half-life of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.041 hour
8.6410 minutes
9.025< 9 minutes

This data, compiled from multiple sources, illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

Table 2: Comparison of Aminolysis and Hydrolysis Kinetics

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080180-210
8.520125-180
9.010< 125

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. While hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.

Factors Influencing the Reaction

Several factors must be carefully controlled to ensure efficient and specific conjugation:

  • pH: This is the most critical parameter. The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5. Below this range, the primary amines are protonated and non-nucleophilic, significantly slowing down the reaction. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield of the desired conjugate.

  • Temperature: The reaction is typically carried out at room temperature (20-25°C) or at 4°C. Lower temperatures can be used to slow down the hydrolysis of the NHS ester, which can be beneficial for long incubation times or when working with sensitive proteins.

  • Solvent: this compound is often dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture containing the primary amine-bearing molecule. It is crucial to use anhydrous, amine-free solvents to prevent premature hydrolysis or reaction with solvent impurities.

  • Concentration of Reactants: The concentration of both the this compound and the target molecule can influence the reaction efficiency. Higher concentrations of the reactants generally lead to faster reaction rates. A molar excess of the this compound is typically used to drive the reaction to completion.

  • Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester. Phosphate, bicarbonate, or borate buffers are commonly used.

Experimental Protocols

The following is a generalized protocol for the labeling of a protein with this compound. Optimization may be required for specific applications.

Materials
  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure
  • Prepare Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amine-containing substances. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL). Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Reaction:

    • Add a calculated molar excess of the this compound solution to the protein solution. A 10-20 fold molar excess is a common starting point.

    • The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.

  • Quenching:

    • (Optional) Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will react with any unreacted this compound.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration. SEC is a highly effective method for separating the larger PEGylated protein from smaller unreacted molecules.

Experimental Workflow Diagram

Experimental_Workflow start Start prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) start->prep_protein prep_peg Prepare this compound Solution (e.g., 10 mg/mL in anhydrous DMSO) start->prep_peg reaction Incubate Reaction Mixture (RT for 1-2h or 4°C for 2-4h) prep_protein->reaction prep_peg->reaction quench Quench Reaction (Add Tris or Glycine) reaction->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze Product (SDS-PAGE, Mass Spectrometry) purify->analyze end End analyze->end

Figure 2: A typical experimental workflow for protein conjugation.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for bioconjugation. A thorough understanding of the reaction mechanism, kinetics, and the influence of various experimental parameters is crucial for achieving high yields of specifically labeled biomolecules. By carefully controlling factors such as pH, temperature, and buffer composition, researchers can effectively utilize this chemistry for a wide range of applications in drug development and life sciences research.

References

An In-depth Technical Guide to PEGylation Strategies Using Azido-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG9-NHS ester, a versatile heterobifunctional crosslinker, and its applications in bioconjugation, particularly in the fields of targeted drug delivery and proteomics. We will delve into its chemical properties, detailed experimental protocols for its use, and its role in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Concepts: Understanding this compound

This compound is a chemical tool that facilitates the covalent attachment of a polyethylene glycol (PEG) spacer to biomolecules.[1] This process, known as PEGylation, can enhance the therapeutic properties of proteins, peptides, and other molecules by increasing their solubility, stability, and in vivo half-life, while potentially reducing their immunogenicity.[2][3]

The key features of this compound are its two distinct reactive groups at either end of a nine-unit PEG chain:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH2), such as the N-terminus of proteins and the side chain of lysine residues, to form a stable amide bond.[4][5] This reaction is most effective in a slightly basic pH range of 7-9.

  • Azide Group (-N3): This functional group is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems. It can specifically participate in "click chemistry" reactions, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with cyclooctyne-containing molecules (e.g., DBCO or BCN) or the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) with terminal alkynes.

The PEG9 spacer itself is a hydrophilic chain of nine ethylene glycol units. This spacer imparts increased water solubility to the molecule it is attached to and provides spatial separation between the conjugated biomolecules.

Key Applications and Strategies

The dual functionality of this compound allows for a two-step sequential conjugation strategy, making it a valuable tool in various applications:

  • PROTACs: In the development of PROTACs, this compound can serve as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. This facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody. The antibody is first modified with the NHS ester end of the linker, and then a drug molecule containing a cyclooctyne or alkyne group is "clicked" onto the azide end.

  • Surface Modification: Biomaterials and nanoparticles can be functionalized with this compound to introduce azide groups on their surfaces. These surfaces can then be used to immobilize other molecules for applications in biosensors, diagnostics, and targeted drug delivery.

  • Fluorescent Labeling and Biotinylation: By reacting the azide group with a fluorescent dye or biotin molecule containing a compatible "click" chemistry handle, proteins and other biomolecules can be specifically labeled for detection and purification.

Quantitative Data on PEGylation

The degree of PEGylation, which is the number of PEG molecules attached to a single protein, can be controlled by adjusting the molar ratio of the this compound to the protein during the reaction. While the optimal ratio is highly dependent on the specific protein and reaction conditions, the following table provides a general guideline for the PEGylation of a typical IgG antibody.

Molar Excess of this compound to ProteinExpected Degree of PEGylation (PEGs per Antibody)
5-fold1 - 3
10-fold3 - 5
20-fold4 - 6
50-fold> 6 (potential for increased aggregation)

Note: It is crucial to experimentally determine the optimal molar excess for each specific application to achieve the desired degree of labeling without compromising the protein's activity or leading to excessive aggregation. Characterization techniques such as mass spectrometry are essential for confirming the degree and sites of PEGylation.

Experimental Protocols

Here, we provide detailed methodologies for the key experiments involving this compound.

Protocol 1: General Protein PEGylation with this compound

This protocol describes the initial step of attaching the Azido-PEG9 linker to a protein via its primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an appropriate buffer like PBS.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it should not be prepared for long-term storage.

  • PEGylation Reaction:

    • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to react with any unreacted NHS ester.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.

  • Characterization: The degree of PEGylation can be determined using techniques such as SDS-PAGE (which will show a shift in molecular weight), and more precisely by mass spectrometry (MALDI-TOF or ESI-MS).

  • Storage: Store the azide-functionalized protein under conditions that are optimal for the unmodified protein.

Protocol 2: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the synthesis of an ADC using an azide-functionalized antibody (from Protocol 1) and a DBCO-containing drug molecule via a SPAAC reaction.

Materials:

  • Azide-functionalized antibody (from Protocol 1)

  • DBCO-functionalized cytotoxic drug

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC or Hydrophobic Interaction Chromatography - HIC)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the azide-functionalized antibody with the DBCO-functionalized drug. A 1.5 to 3-fold molar excess of the drug is typically recommended.

  • Conjugation Reaction:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the resulting ADC from unconjugated drug and other reactants using SEC or HIC. HIC can also be used to separate ADC species with different drug-to-antibody ratios (DARs).

  • Characterization:

    • The final ADC product should be characterized for its DAR, purity, and in vitro cytotoxicity.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflows and the relevant signaling pathway.

G Experimental Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Reagent (Control Molar Ratio) Protein->Mix Reagent This compound in DMSO/DMF Reagent->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Purify Purify (Desalting/Dialysis) Quench->Purify Characterize Characterize (SDS-PAGE, Mass Spec) Purify->Characterize Product Azide-Functionalized Protein Purify->Product

Caption: Workflow for the PEGylation of a protein with this compound.

G Two-Step ADC Synthesis Workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Drug Conjugation (SPAAC) Antibody Antibody PEGylation PEGylation with This compound Antibody->PEGylation AzideAb Azide-Functionalized Antibody PEGylation->AzideAb Click Click Chemistry (SPAAC) AzideAb->Click DBCO_Drug DBCO-Drug DBCO_Drug->Click Purify Purification (SEC/HIC) Click->Purify ADC Antibody-Drug Conjugate (ADC) Purify->ADC

Caption: Workflow for the synthesis of an ADC using a two-step approach.

G PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (with PEG9 Linker) PROTAC->PROTAC Recycled Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Chain Polyubiquitin Chain Ternary->Ub_Chain Ubiquitination Ub Ubiquitin Ub->Ub_Chain Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The ubiquitin-proteasome pathway hijacked by a PROTAC molecule.

Stability and Storage Considerations

  • This compound Reagent: The NHS ester is highly susceptible to hydrolysis, especially at higher pH. It should be stored at -20°C with a desiccant and brought to room temperature before opening to prevent moisture condensation. Solutions of the reagent in anhydrous organic solvents should be prepared fresh for each use.

  • Azide-Functionalized Protein: The azide group is generally stable under typical biological conditions. However, it can be reduced by certain reducing agents like DTT, so care should be taken if such reagents are used in subsequent steps.

  • PEGylated Conjugate: The amide bond formed between the NHS ester and the protein's primary amine is very stable. The overall stability of the final conjugate will also depend on the stability of the linkage formed during the "click" chemistry step. The triazole ring formed in both CuAAC and SPAAC is also highly stable.

This technical guide provides a foundational understanding of the principles and applications of this compound. For any specific application, further optimization of the described protocols will be necessary to achieve the desired outcome.

References

An In-depth Technical Guide to Azido-PEG9-NHS Ester: A Versatile Tool for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the development of heterobifunctional crosslinkers that enable the precise and stable linkage of different molecular entities. Among these, Azido-PEG9-NHS ester has emerged as a powerful and versatile tool, offering a unique combination of functionalities that address key challenges in drug delivery, diagnostics, and proteomics. This technical guide provides a comprehensive overview of the core features, advantages, and applications of this compound, supplemented with detailed experimental protocols and quantitative data to support its practical implementation in the laboratory.

Core Features and Chemical Structure

This compound is a chemical compound featuring three key components: an azide group (N3), a nine-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[][2] This strategic design imparts a dual reactivity that is central to its utility.

  • N-hydroxysuccinimide (NHS) Ester: This functional group readily reacts with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3][4][5] This amine-reactive handle allows for the straightforward attachment of the linker to a wide range of biomolecules.

  • Azide Group (N3): The azide group is a bioorthogonal moiety, meaning it is chemically inert within biological systems but can undergo highly specific and efficient "click chemistry" reactions. It can react with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like DBCO or BCN in a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.

  • Polyethylene Glycol (PEG) Spacer: The nine-unit PEG chain is a hydrophilic spacer that confers several advantageous properties to the molecule and the resulting bioconjugate. The PEG linker enhances the water solubility of hydrophobic molecules, improves the stability of the conjugate by protecting it from enzymatic degradation, and can reduce the immunogenicity of the attached biomolecule.

Key Advantages in Bioconjugation and Drug Development

The unique architecture of this compound offers a multitude of advantages for researchers and drug developers:

  • Enhanced Solubility and Stability: The hydrophilic PEG spacer significantly improves the aqueous solubility of the crosslinker and the final conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins. PEGylation is a well-established technique for increasing the stability and circulation half-life of therapeutic molecules.

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, thereby reducing its immunogenic potential. This is a critical factor in the development of therapeutic proteins and antibody-drug conjugates (ADCs).

  • Versatile Two-Step Conjugation: The orthogonal reactivity of the NHS ester and the azide group allows for a controlled, two-step conjugation strategy. First, the molecule of interest (e.g., a protein or antibody) is modified with the NHS ester. Subsequently, a second molecule containing an alkyne or cyclooctyne group can be attached via click chemistry. This approach provides high specificity and efficiency.

  • Broad Applicability: This crosslinker is widely used in various applications, including the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to a targeting antibody. It is also a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins. Furthermore, it is utilized for surface modification of materials to improve biocompatibility and for the functionalization of nanoparticles in drug delivery and imaging.

Quantitative Data

The following table summarizes key quantitative data for this compound and related compounds, providing a basis for experimental design and comparison.

PropertyThis compoundAzido-PEG10-NHS esterAzido-PEG12-NHS ester
Molecular Formula C25H44N4O13C27H48N4O14C31H56N4O16
Molecular Weight 608.64 g/mol 652.7 g/mol 740.8 g/mol
Purity ≥95% (Note: NHS esters can degrade over time)≥98%≥98%
Solubility Soluble in DMSO and other organic solvents.-Methylene chloride, Acetonitrile, DMAC, or DMSO
Storage Conditions Store at -20°C with desiccant.--20°C; protect from moisture

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for two key experimental procedures: protein labeling with the NHS ester and a subsequent copper-catalyzed click chemistry reaction.

Protocol 1: Labeling of a Protein with this compound

This protocol outlines the general steps for conjugating this compound to a protein, such as an antibody.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in a buffer that does not contain primary amines (e.g., Tris or glycine), as these will compete with the reaction. If necessary, exchange the buffer using a desalting column or dialysis.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.

  • Reaction: Add a calculated volume of the this compound stock solution to the protein solution. A 20-fold molar excess of the NHS ester is a common starting point for labeling antibodies. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts by using a desalting column or dialysis.

  • Characterization and Storage: Determine the concentration of the labeled protein and the degree of labeling using appropriate methods (e.g., mass spectrometry). Store the azide-labeled protein under conditions optimal for the unlabeled protein.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-labeled protein and an alkyne-containing molecule (e.g., a fluorescent dye or drug).

Materials:

  • Azide-labeled protein (~1-5 mg/mL).

  • Alkyne-containing molecule (2-5 fold molar excess over the protein).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate stock solution (e.g., 500 mM in water, prepared fresh).

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 100 mM in water).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule. Add THPTA to a final concentration of 1 mM.

  • Prepare the Catalyst: In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

  • Initiate the Click Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution to start the reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent molecule.

  • Purification: Purify the final conjugate by removing excess reagents using a desalting column or dialysis.

Visualizing Workflows and Pathways

To further elucidate the utility of this compound, the following diagrams, generated using the DOT language, illustrate key experimental workflows.

experimental_workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Click Chemistry Protein Protein (with primary amines) Azide_Labeled_Protein Azide-Labeled Protein Protein->Azide_Labeled_Protein Amine-reactive conjugation (pH 7-9) Azido_PEG9_NHS This compound Azido_PEG9_NHS->Azide_Labeled_Protein Final_Conjugate Final Bioconjugate Azide_Labeled_Protein->Final_Conjugate CuAAC or SPAAC 'Click' Reaction Alkyne_Molecule Alkyne-containing Molecule Alkyne_Molecule->Final_Conjugate adc_synthesis_pathway cluster_conjugation Conjugation Steps Antibody Targeting Antibody (e.g., mAb) Labeled_Antibody Azide-labeled Antibody Antibody->Labeled_Antibody NHS Ester Reaction Linker This compound Linker->Labeled_Antibody Drug Alkyne-modified Cytotoxic Drug ADC Antibody-Drug Conjugate (ADC) Drug->ADC Labeled_Antibody->ADC Click Chemistry

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Azido-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins is a fundamental tool in chemical biology, enabling the study of protein function, localization, and interactions. Azido-PEG9-NHS ester is a versatile, amine-reactive reagent that facilitates a two-step labeling strategy for proteins.[1] The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form a stable amide bond.[2][3][4][5] This initial step introduces a bioorthogonal azide group onto the protein surface via a flexible, hydrophilic polyethylene glycol (PEG) spacer. The azide group can then be specifically and efficiently conjugated to a molecule containing a terminal alkyne, BCN, or DBCO group through "click chemistry," such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This two-step approach offers high specificity and modularity, allowing for the attachment of a wide variety of reporters, such as fluorophores, biotin, or therapeutic payloads.

Principle of the Method

The protein labeling process using this compound involves two key stages:

  • Amine-Reactive Labeling: The NHS ester of the Azido-PEG9 reagent reacts with primary amines on the protein in a slightly alkaline buffer (pH 7-9) to form a stable amide linkage. This reaction covalently attaches the azido-pegylated linker to the protein.

  • Bioorthogonal Click Chemistry: The introduced azide group serves as a handle for subsequent ligation with an alkyne-containing molecule of interest. This reaction is highly specific and proceeds with high efficiency under mild, biocompatible conditions.

Experimental Workflow

The following diagram illustrates the general workflow for labeling a protein with this compound and subsequent conjugation via click chemistry.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_conjugation Click Chemistry Conjugation P_prep Prepare Protein Sample (in amine-free buffer) Mix Mix Protein and This compound P_prep->Mix Protein Solution R_prep Prepare Azido-PEG9-NHS Ester Solution (fresh) R_prep->Mix Reagent Solution Incubate Incubate (RT or on ice) Mix->Incubate Quench Quench Reaction (optional) Incubate->Quench Purify Purify Labeled Protein (desalting column/dialysis) Quench->Purify Click React with Alkyne-Probe Purify->Click Azide-Labeled Protein Final_Purify Final Purification Click->Final_Purify Characterize Characterization (DOL, functionality) Final_Purify->Characterize Final Conjugate

Caption: Experimental workflow for protein labeling with this compound.

Quantitative Data Summary

The efficiency of protein labeling is influenced by several factors, including the concentrations of the protein and the labeling reagent, the reaction buffer composition, and the incubation time and temperature. The following table summarizes typical quantitative parameters for labeling a generic IgG antibody.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of this compound 8 to 20-foldMay require optimization based on the protein and desired degree of labeling.
Reaction Buffer Phosphate-buffered saline (PBS) or 0.1 M Sodium BicarbonateMust be free of primary amines (e.g., Tris, glycine).
Reaction pH 7.0 - 9.0Optimal pH is typically 8.3-8.5.
Reaction Temperature Room Temperature or 4°C (on ice)Lower temperatures may be necessary for unstable proteins.
Incubation Time 30 - 60 minutes at Room Temperature; 2 hours on iceLonger incubation may be needed at 4°C.
Organic Solvent (for NHS ester) Anhydrous DMSO or DMFFinal concentration in the reaction should not exceed 10%.

Detailed Experimental Protocol

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials
  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4; or 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for purification

Procedure
  • Preparation of Protein Sample:

    • Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris or glycine), exchange it with the reaction buffer using a desalting column or dialysis.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Protect from light if the subsequent click chemistry involves a light-sensitive reagent.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and other small molecules by gel filtration using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling (DOL), which is the average number of azide groups per protein molecule, can be determined by methods such as mass spectrometry.

    • Store the azide-labeled protein under conditions that are optimal for the unlabeled protein, typically at 4°C for short-term storage or at -20°C to -80°C for long-term storage.

Reaction Mechanism

The following diagram illustrates the reaction between a primary amine on a protein and the this compound.

G Protein Protein-NH₂ Labeled_Protein Protein-NH-CO-PEG₉-N₃ Protein->Labeled_Protein + NHS_Ester Azido-PEG₉-NHS Ester NHS_Ester->Labeled_Protein pH 7-9 NHS N-Hydroxysuccinimide Labeled_Protein->NHS +

Caption: Reaction of a protein's primary amine with this compound.

References

Application Notes and Protocols for Cell Surface Modification using Azido-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent modification of primary amines on cell surfaces using Azido-PEG9-NHS ester. This process introduces a bioorthogonal azide group, enabling subsequent specific conjugation through click chemistry. This powerful technique is utilized in various applications, including targeted drug delivery, cell tracking, and engineering cell-cell interactions.

Introduction

N-hydroxysuccinimide (NHS) esters are highly reactive compounds that efficiently form stable amide bonds with primary amino groups (-NH2) on proteins and other biomolecules.[1][2][3] this compound is a heterobifunctional reagent that combines an amine-reactive NHS ester with an azide moiety, connected by a hydrophilic polyethylene glycol (PEG) spacer.[4][5] The NHS ester group allows for covalent attachment to cell surface proteins, such as those with lysine residues, while the terminal azide group serves as a handle for subsequent bioorthogonal reactions, like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG spacer enhances water solubility and can reduce non-specific binding.

This modification strategy is valuable for researchers who need to attach molecules of interest to living cells with high specificity and minimal impact on cell viability. Careful optimization of labeling conditions is crucial to achieve efficient surface modification while preserving cellular function.

Key Experimental Considerations & Quantitative Data

The efficiency of cell surface labeling and the maintenance of cell viability are dependent on several factors, including reagent concentration, reaction time, temperature, and buffer conditions. The following tables summarize key quantitative parameters to consider when designing your experiment.

Table 1: Factors Influencing Labeling Efficiency

ParameterRecommended RangeNotesSupporting Evidence
pH of Reaction Buffer 7.2 - 8.5The reaction of NHS esters with primary amines is strongly pH-dependent. At lower pH, the amine group is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases, reducing labeling efficiency. The optimal pH is a balance between these two effects.
This compound Concentration 1 - 10 mM (in stock solution)The final concentration in the cell suspension should be optimized. Higher concentrations can lead to increased labeling but may also affect cell viability.
Molar Excess of Reagent 10- to 50-fold over primary aminesFor proteins in solution, a 20-fold molar excess is a common starting point. For whole cells, empirical optimization is necessary.
Protein Concentration (in solution) 1 - 10 mg/mLHigher protein concentrations generally lead to higher labeling efficiency. While not directly applicable to whole cells, this principle highlights the importance of cell density.
Reaction Time 30 - 60 minutes at room temperature; 2 hours on iceLonger incubation times can increase labeling but also risk internalization of the labeling reagent and potential cytotoxicity.

Table 2: Expected Outcomes and Quality Control

ParameterExpected ResultMeasurement MethodSupporting Evidence
Labeling Efficiency 30% - 90%Flow cytometry analysis of a fluorescent reporter attached via click chemistry. Proteomic analysis can also be used to identify labeled proteins.
Cell Viability > 90%Trypan blue exclusion assay or other viability assays (e.g., using propidium iodide staining and flow cytometry).
Hydrolysis Half-life of NHS Ester ~4-5 hours at pH 7.0, 0°C; ~10 minutes at pH 8.6, 4°CSpectrophotometric measurement at 260 nm can be used to monitor the release of the NHS byproduct.

Experimental Protocols

This section provides a detailed protocol for the surface modification of mammalian cells with this compound.

Materials
  • Cells of interest in suspension

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free buffer: Phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS), pH 7.2-7.4

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5

  • Quenching Buffer: PBS containing 100 mM glycine or Tris

  • Wash Buffer: PBS with 1% Bovine Serum Albumin (BSA)

  • Cell culture medium appropriate for the cell type

Protocol for Cell Surface Modification
  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold, amine-free PBS to remove any residual proteins from the culture medium.

    • Count the cells and determine cell viability using a trypan blue exclusion assay.

    • Resuspend the cell pellet in ice-cold Reaction Buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. The NHS ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

  • Labeling Reaction:

    • Add the appropriate volume of the 10 mM this compound stock solution to the cell suspension. A typical starting point is a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically for each cell type.

    • Gently mix the cell suspension immediately after adding the reagent.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Incubation on ice is often preferred to minimize internalization of the reagent.

  • Quenching and Washing:

    • To quench the reaction, add an equal volume of Quenching Buffer and incubate for 10-15 minutes on ice. The primary amines in the quenching buffer will react with any remaining unreacted NHS ester.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet three times with ice-cold Wash Buffer.

  • Downstream Processing:

    • The azide-modified cells are now ready for subsequent click chemistry reactions or other downstream applications. Resuspend the cells in an appropriate buffer or medium for your next experiment.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_reagent Reagent Preparation cluster_reaction Labeling Reaction cluster_cleanup Quenching and Washing cluster_downstream Downstream Application p1 Harvest and Wash Cells in Amine-Free PBS p2 Count Cells and Assess Viability p1->p2 p3 Resuspend in Reaction Buffer p2->p3 rxn Add NHS Ester to Cells and Incubate p3->rxn Combine r1 Equilibrate Azido-PEG9-NHS Ester to Room Temperature r2 Prepare 10 mM Stock Solution in DMSO/DMF r1->r2 r2->rxn Add q1 Add Quenching Buffer (e.g., Glycine or Tris) rxn->q1 q2 Wash Cells 3x with Wash Buffer q1->q2 ds Azide-Modified Cells Ready for Click Chemistry q2->ds

Caption: Workflow for modifying cell surfaces with this compound.

Conceptual Signaling/Application Pathway

G cluster_cell Cell Surface cluster_reagent Modification Reagent cluster_modified Modified Cell cluster_click Click Chemistry Conjugation cluster_application Potential Applications cell Cell with Surface Proteins (-NH2 groups) mod_cell Azide-Modified Cell (-N3 groups on surface) cell->mod_cell NHS Ester Reaction reagent This compound reagent->mod_cell final_cell Functionally-Modified Cell mod_cell->final_cell Click Chemistry click_reagent Alkyne-Modified Molecule (e.g., Drug, Fluorophore) click_reagent->final_cell app1 Targeted Drug Delivery final_cell->app1 app2 Cell Imaging/Tracking final_cell->app2 app3 Engineered Cell-Cell Interactions final_cell->app3

Caption: Conceptual pathway from cell surface modification to downstream applications.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the rapid and efficient formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This bioorthogonal reaction is highly specific, regioselective, and proceeds under mild, often aqueous conditions, making it ideal for the modification of sensitive biomolecules. Azido-PEG9-NHS ester is a heterobifunctional linker that leverages this powerful chemistry for bioconjugation. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (e.g., lysine residues on proteins) to introduce a PEGylated azide handle. This azide can then be selectively conjugated to an alkyne-containing molecule of interest via CuAAC. The polyethylene glycol (PEG) spacer enhances solubility and can reduce immunogenicity of the resulting conjugate.

These application notes provide detailed protocols for a two-step bioconjugation strategy using this compound: (1) labeling of an amine-containing biomolecule (e.g., a protein) with the this compound and (2) the subsequent CuAAC reaction with an alkyne-functionalized molecule.

Principle of the Method

The overall process involves two key steps as illustrated in the workflow diagram below. Initially, the NHS ester of the this compound reacts with primary amines on the target protein, such as the ε-amine of lysine residues and the N-terminus, forming a stable amide bond. This reaction is typically carried out in a slightly alkaline buffer (pH 7-9). Following the removal of excess labeling reagent, the newly introduced azide group on the protein serves as a bioorthogonal handle for the covalent attachment of a variety of alkyne-containing molecules, including fluorophores, biotin, or drug molecules. This second step is accomplished through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

G cluster_0 Step 1: Protein Azido-Functionalization cluster_1 Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein-NH2 Protein with Primary Amines (e.g., Lysine residues) Reaction1 Amine-Reactive Labeling (pH 7-9) Protein-NH2->Reaction1 Azido-PEG9-NHS This compound Azido-PEG9-NHS->Reaction1 Azido-Protein Azide-Functionalized Protein Reaction1->Azido-Protein Purification1 Removal of excess This compound Azido-Protein->Purification1 Purified_Azido_Protein Purified Azide-Functionalized Protein Purification1->Purified_Azido_Protein Input for Step 2 Alkyne-Molecule Alkyne-Containing Molecule (e.g., Fluorophore, Drug) Reaction2 CuAAC Reaction (Cu(I) catalyst) Alkyne-Molecule->Reaction2 Conjugate Protein-PEG9-Molecule Conjugate Reaction2->Conjugate Purification2 Purification of Conjugate Conjugate->Purification2 Purified_Azido_Protein->Reaction2

Figure 1: Experimental workflow for the two-step bioconjugation using this compound and CuAAC.

Quantitative Data Summary

The following tables provide typical quantitative parameters for the labeling of a generic IgG antibody and the subsequent CuAAC reaction. These values may require optimization for different proteins or other biomolecules.

Table 1: Typical Parameters for Protein Labeling with this compound

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLLabeling with dilute protein solutions may require a greater molar excess of the NHS ester.
Molar Excess of this compound10- to 30-foldA 20-fold molar excess typically results in 4-6 PEG linkers per IgG antibody.
Reaction BufferPhosphate-buffered saline (PBS), pH 7.2-7.5 or 0.1 M Sodium Bicarbonate, pH 8.3Avoid buffers containing primary amines (e.g., Tris or glycine).
Reaction Time30-60 minutes at room temperature or 2 hours on iceLonger incubation times or higher temperatures can lead to hydrolysis of the NHS ester.
QuenchingOptional, with 1M Tris-HCl, pH 8.0Can be used to stop the reaction by consuming unreacted NHS ester.

Table 2: Typical Parameters for the CuAAC Reaction

ParameterRecommended RangeNotes
Azide-Functionalized Protein1 equivalentThe limiting reagent.
Alkyne-Containing Molecule2-5 fold molar excess over the proteinA slight excess ensures efficient conjugation.
Copper(II) Sulfate (CuSO₄)1 mM final concentrationThe copper source for the in-situ reduction to Cu(I).
Sodium Ascorbate5 mM final concentrationA reducing agent to generate and maintain the active Cu(I) catalyst. Prepare fresh.
THPTA Ligand1 mM final concentrationTris(3-hydroxypropyltriazolylmethyl)amine stabilizes the Cu(I) catalyst and is water-soluble.
Reaction Time30-60 minutes at room temperatureProtect the reaction from light.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for buffer exchange

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into a suitable reaction buffer.

  • Prepare the this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions. Do not prepare stock solutions for long-term storage.

  • Calculate the Volume of this compound to Add: Determine the desired molar excess of the this compound (e.g., 20-fold molar excess). Calculate the required volume of the 10 mM stock solution to add to the protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove the excess, unreacted this compound using a desalting column or by dialysis against the desired buffer for the subsequent CuAAC reaction.

  • Characterization and Storage: Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA). The degree of labeling can be determined using methods such as mass spectrometry. Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein via a copper-catalyzed click reaction.

Materials:

  • Azide-labeled protein from Protocol 1

  • Alkyne-containing molecule (e.g., alkyne-fluorophore)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water

  • DMSO (if needed for the alkyne-molecule)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh immediately before use.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

    • In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

  • Initiate the Reaction: Add the premixed CuSO₄/sodium ascorbate solution to the protein-alkyne mixture to initiate the cycloaddition.

  • Incubation: Gently mix and incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove excess reagents and the copper catalyst.

  • Characterization and Storage: Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore (if applicable). Store the labeled protein under appropriate conditions, protected from light.

Reaction Mechanism and Signaling Pathway Visualization

The CuAAC reaction proceeds through a well-defined catalytic cycle. The active Cu(I) species, generated in situ from Cu(II) by a reducing agent like sodium ascorbate, forms a copper acetylide intermediate with the terminal alkyne. This intermediate then reacts with the azide in a stepwise manner to form a six-membered cuprated triazole intermediate. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Azido-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This "click chemistry" reaction occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage. Azido-PEG9-NHS ester is a versatile bifunctional reagent designed to facilitate this process. It features a reactive N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on biomolecules, an azide group for subsequent SPAAC reaction, and a hydrophilic 9-unit polyethylene glycol (PEG) spacer to improve solubility and reduce steric hindrance.

These application notes provide detailed protocols for the use of this compound in the labeling of proteins and subsequent SPAAC conjugation, along with quantitative data to guide experimental design.

Data Presentation

Table 1: Typical Parameters for Labeling IgG Antibodies with Azido-PEG-NHS Ester
ParameterValueNotes
Molar Excess of this compound 10-20 foldA higher molar excess may be required for dilute protein solutions to achieve a similar degree of labeling.[1]
Typical Protein Concentration 1-10 mg/mLHigher protein concentrations generally lead to higher labeling efficiency.[1]
Reaction pH 7.2 - 8.5NHS esters react efficiently with primary amines at a slightly alkaline pH.[1]
Incubation Time 30-60 minutes at room temperature or 2 hours on iceLonger incubation times do not necessarily increase the degree of labeling and may lead to hydrolysis of the NHS ester.[1]
Expected Degree of Labeling (DOL) 2-8 azides per antibodyThe DOL can be controlled by adjusting the molar excess of the labeling reagent.[1]
Labeling Efficiency 20-50%This refers to the percentage of the this compound that is covalently attached to the protein.
Table 2: Influence of PEG Linker on SPAAC Reaction Rates
Reactant PairSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Fold Enhancement with PEG Linker
DBCO-Trastuzumab + Azide0.18 - 0.37~1.31 (31% increase)
Sulfo-DBCO-amine + Azide0.32 - 1.22N/A

Note: The presence of a PEG linker on a DBCO-conjugated antibody has been shown to increase the SPAAC reaction rate by approximately 31% compared to a non-PEGylated counterpart. The rate constants provided are for DBCO with different azides and are intended to serve as a general guide. The specific rate for this compound will vary depending on the cyclooctyne used.

Mandatory Visualizations

Caption: SPAAC Reaction Mechanism.

Experimental_Workflow cluster_step1 Step 1: Protein Azido-Modification cluster_step2 Step 2: SPAAC Conjugation A Protein Solution (e.g., Antibody in PBS) B Add this compound (10-20x molar excess) A->B C Incubate (RT, 30-60 min) B->C D Purify Azido-Protein (Size-Exclusion Chromatography) C->D E Azido-Modified Protein D->E F Add Cyclooctyne-Molecule (e.g., DBCO-Drug) E->F G Incubate (RT, 1-4 hours) F->G H Purify Final Conjugate (e.g., Chromatography) G->H

Caption: Experimental Workflow for SPAAC.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_outcomes Outcomes Start Low Degree of Labeling (DOL) Check_NHS Is this compound fresh and properly stored? Start->Check_NHS Check_Buffer Is the reaction buffer amine-free (e.g., PBS, HEPES)? pH 7.2-8.5? Check_NHS->Check_Buffer Yes Failure DOL Still Low Check_NHS->Failure No, replace reagent Check_Protein Is protein concentration adequate (≥1 mg/mL)? Check_Buffer->Check_Protein Yes Check_Buffer->Failure No, prepare fresh buffer Increase_Excess Increase molar excess of This compound (e.g., to 30x) Check_Protein->Increase_Excess Yes Increase_Concentration Increase protein concentration Check_Protein->Increase_Concentration No Increase_Time Increase incubation time (e.g., to 2 hours at RT) Increase_Excess->Increase_Time Success DOL Improved Increase_Time->Success Increase_Concentration->Success

Caption: Troubleshooting Low Labeling Efficiency.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the covalent attachment of the azide moiety to a protein via the NHS ester reaction with primary amines.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to prevent protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage:

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • The degree of labeling (DOL) can be determined using mass spectrometry or by conjugating a cyclooctyne-fluorophore and measuring absorbance.

    • Store the azide-labeled protein under conditions optimal for the unlabeled protein.

Protocol 2: SPAAC Conjugation of Azido-Modified Protein

This protocol describes the "click" reaction between the azide-modified protein and a cyclooctyne-functionalized molecule.

Materials:

  • Azide-modified protein from Protocol 1

  • Cyclooctyne-functionalized molecule of interest (e.g., DBCO-drug, BCN-fluorophore)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with a 1.5- to 5-fold molar excess of the cyclooctyne-functionalized molecule in the Reaction Buffer.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Reaction times may need to be optimized based on the specific cyclooctyne used.

  • Analysis and Purification:

    • The progress of the conjugation can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein.

    • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, affinity chromatography) to remove unreacted cyclooctyne-molecule.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Degree of Labeling (DOL) Hydrolyzed this compoundUse fresh, properly stored reagent. Allow the vial to come to room temperature before opening to prevent condensation.
Presence of primary amines in the bufferEnsure the protein is in an amine-free buffer like PBS or HEPES. Avoid Tris or glycine buffers.
Suboptimal pHConfirm the reaction pH is between 7.2 and 8.5 for efficient NHS ester chemistry.
Low protein concentrationIncrease the protein concentration to >1 mg/mL to favor the reaction with the protein over hydrolysis.
Protein Precipitation High concentration of organic solventKeep the final concentration of DMSO or DMF below 10% (v/v).
Over-labelingReduce the molar excess of this compound in the labeling reaction.
Slow or Incomplete SPAAC Reaction Steric hindranceThe PEG9 spacer is designed to minimize this, but if issues persist, consider a longer PEG linker.
Low reactant concentrationsIncrease the concentration of the azide-modified protein and/or the cyclooctyne-molecule.

References

Application Notes and Protocols for Azido-PEG9-NHS Ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.

Azido-PEG9-NHS ester is a versatile, heterobifunctional linker that has gained prominence in PROTAC synthesis. It features a polyethylene glycol (PEG) chain of nine ethylene glycol units, which enhances the solubility and pharmacokinetic properties of the resulting PROTAC. One terminus of the linker is an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on a protein or ligand to form a stable amide bond. The other terminus is an azide group, which is ideal for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This modular design allows for the convergent and efficient synthesis of PROTACs.

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs, with a specific focus on the degradation of Bromodomain-containing protein 4 (BRD4), a key target in cancer therapy.

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table summarizes the biological activity of a BRD4-targeting PROTAC, dBET55, which utilizes a PEG9 linker.

PROTAC NameTarget ProteinE3 Ligase LigandLinkerDC50DmaxCell LineReference
dBET55 BRD4Cereblon (CRBN)PEG9Not explicitly stated in primary literatureNot explicitly stated in primary literatureNot explicitly stated in primary literature[1][2][3][4][5]

Note: While the PROTAC dBET55 is described as containing a long PEG9 linker, the primary publications focusing on its computational modeling do not provide specific experimental DC50 and Dmax values. The synthesis and biological evaluation of various BRD4 degraders with different PEG linkers have been reported, demonstrating the feasibility and efficacy of this approach.

Signaling Pathway

The following diagram illustrates the general mechanism of PROTAC-mediated degradation of a target protein, using BRD4 as an example.

PROTAC_Mechanism PROTAC-Mediated Degradation of BRD4 cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC BRD4 PROTAC (e.g., dBET55) BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds to BRD4 E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits E3 Ligase Ub_BRD4 Poly-ubiquitinated BRD4 BRD4->Ub_BRD4 Poly-ubiquitination Ub Ubiquitin E3_Ligase->Ub Ub->BRD4 Transfer Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General workflow of PROTAC-mediated protein degradation.

Experimental Protocols

This section provides detailed protocols for the synthesis of a generic BRD4-targeting PROTAC using this compound, followed by a protocol for evaluating its degradation activity.

Protocol 1: Synthesis of a BRD4-targeting PROTAC using this compound

This protocol describes a two-step synthesis involving the initial conjugation of the this compound to an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative), followed by a click chemistry reaction with an alkyne-functionalized BRD4 ligand (e.g., a JQ1 derivative).

Step 1: Synthesis of Azido-PEG9-Pomalidomide

  • Materials:

    • Pomalidomide-amine derivative (1.0 eq)

    • This compound (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the pomalidomide-amine derivative in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA to the solution and stir for 5 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Azido-PEG9-Pomalidomide intermediate.

    • Characterize the product by ¹H NMR and MS.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Azido-PEG9-Pomalidomide (1.0 eq)

    • JQ1-alkyne derivative (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent mixture (e.g., t-BuOH/H2O or DMF)

  • Procedure:

    • Dissolve the Azido-PEG9-Pomalidomide and JQ1-alkyne derivative in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4·5H2O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) cluster_2 Purification & Characterization Pomalidomide_Amine Pomalidomide-Amine Azido_PEG9_Pomalidomide Azido-PEG9-Pomalidomide Pomalidomide_Amine->Azido_PEG9_Pomalidomide Azido_PEG9_NHS This compound Azido_PEG9_NHS->Azido_PEG9_Pomalidomide JQ1_Alkyne JQ1-Alkyne Final_PROTAC Final BRD4 PROTAC JQ1_Alkyne->Final_PROTAC Azido_PEG9_Pomalidomide_2 Azido-PEG9-Pomalidomide Azido_PEG9_Pomalidomide_2->Final_PROTAC Purification Purification (HPLC) Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC_2 Final BRD4 PROTAC Final_PROTAC_2->Purification

Caption: Experimental workflow for PROTAC synthesis.

Protocol 2: Evaluation of BRD4 Degradation by Western Blot

This protocol describes how to assess the ability of the synthesized PROTAC to degrade BRD4 in a cellular context.

  • Materials:

    • Human cancer cell line expressing BRD4 (e.g., HeLa, MCF7, or a relevant leukemia cell line)

    • Synthesized BRD4 PROTAC stock solution in DMSO

    • Vehicle control (DMSO)

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-BRD4 and anti-GAPDH (or other loading control)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system for chemiluminescence detection

  • Procedure:

    • Cell Culture and Treatment:

      • Plate cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

      • Treat cells with varying concentrations of the BRD4 PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).

    • Cell Lysis and Protein Quantification:

      • After treatment, wash the cells with ice-cold PBS.

      • Lyse the cells in lysis buffer and collect the cell lysates.

      • Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation and SDS-PAGE:

      • Normalize the protein concentration of all samples with lysis buffer.

      • Add Laemmli sample buffer and boil the samples to denature the proteins.

      • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Western Blotting:

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

      • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again and apply the ECL substrate.

    • Detection and Analysis:

      • Capture the chemiluminescent signal using an imaging system.

      • Perform the same blotting procedure on a separate membrane or strip and probe with an anti-GAPDH antibody for a loading control.

      • Quantify the band intensities using densitometry software.

      • Normalize the BRD4 band intensity to the corresponding loading control.

      • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Detection Chemiluminescent Detection Western_Blot->Detection Data_Analysis Data Analysis (DC50 & Dmax) Detection->Data_Analysis

References

Optimizing Azido-PEG9-NHS Ester Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the buffer conditions for efficient conjugation of Azido-PEG9-NHS ester to primary amine-containing molecules such as proteins, peptides, and antibodies. Detailed protocols and troubleshooting guidance are included to ensure successful bioconjugation outcomes.

Introduction to this compound Chemistry

This compound is a bifunctional linker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide group. The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) to form a stable amide bond.[1][2] The azide group can then be used for subsequent conjugation to alkyne-containing molecules via "click chemistry."[3] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1]

The efficiency of the initial NHS ester conjugation is critically dependent on the reaction conditions, primarily the buffer pH. The reaction involves a delicate balance between the nucleophilic attack of the deprotonated amine on the NHS ester and the competing hydrolysis of the NHS ester in the aqueous buffer.[4]

Key Parameters for Efficient Conjugation

Successful conjugation of this compound requires careful consideration of several factors that influence the reaction kinetics and yield.

pH

The pH of the reaction buffer is the most critical parameter. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5 .

  • Below pH 7.2: The majority of primary amines are protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down the conjugation reaction.

  • Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, leading to a shorter half-life of the reagent in solution and reduced conjugation efficiency.

For most protein labeling applications, a pH of 8.0 to 8.5 is recommended as a starting point to achieve a good balance between amine reactivity and NHS ester stability.

Buffer Composition

The choice of buffer is crucial to avoid unwanted side reactions.

  • Recommended Buffers: Amine-free buffers are essential. Commonly used buffers include:

    • Phosphate-Buffered Saline (PBS)

    • Sodium Bicarbonate Buffer

    • HEPES Buffer

    • Borate Buffer

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly lower conjugation yields.

Temperature and Reaction Time

The conjugation reaction can be performed at room temperature (20-25°C) or at 4°C.

  • Room Temperature: Reactions are typically faster, often complete within 30 minutes to 2 hours.

  • 4°C: The rate of both the conjugation reaction and NHS ester hydrolysis is reduced. This can be advantageous for sensitive proteins or when longer incubation times (e.g., overnight) are desired to maximize conjugation.

Reagent Preparation and Solubility

This compound, like many non-sulfonated NHS esters, has limited solubility in aqueous buffers.

  • It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution immediately before use.

  • The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to avoid denaturation of the protein.

Data Presentation: Buffer Conditions and Their Impact

The following tables summarize the key buffer conditions and their effects on the this compound conjugation reaction.

Table 1: Effect of pH on NHS Ester Conjugation

pH RangeAmine ReactivityNHS Ester Hydrolysis RateOverall Conjugation EfficiencyRecommendation
< 7.0Low (amines are protonated)LowVery LowNot Recommended
7.2 - 7.5ModerateModerateModerateSuitable for pH-sensitive proteins, may require longer reaction times.
8.0 - 8.5High (amines are deprotonated)IncreasedOptimal Recommended starting range for most applications.
> 8.5HighVery HighDecreased due to rapid hydrolysisNot Recommended

Table 2: Half-life of NHS Esters in Aqueous Solution

pHTemperatureApproximate Half-life
7.00°C4 - 5 hours
8.0Room Temp~ 1 hour
8.64°C10 minutes

Table 3: Recommended Buffers for this compound Conjugation

BufferRecommended ConcentrationpH RangeNotes
Phosphate-Buffered Saline (PBS)1X (e.g., 0.1 M phosphate)7.2 - 7.4Commonly used, good for pH-sensitive proteins.
Sodium Bicarbonate0.1 M8.0 - 8.5Often recommended for optimal pH.
Borate50 mM8.0 - 8.5A suitable alternative to bicarbonate buffer.
HEPES20-50 mM7.2 - 8.0Good buffering capacity in this range.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from any primary amines.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted this compound and byproducts (e.g., N-hydroxysuccinimide) using a desalting column or by dialysis against a suitable buffer (e.g., PBS pH 7.4).

  • Characterize and Store:

    • Determine the concentration and degree of labeling of the azide-functionalized protein.

    • Store the conjugate under conditions that are optimal for the unlabeled protein.

Visualization of Workflow and Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_sol Prepare Protein Solution conjugation Conjugation Reaction p_sol->conjugation nhs_sol Prepare Azido-PEG9-NHS Ester Stock Solution nhs_sol->conjugation quenching Quench Reaction conjugation->quenching purify Purification quenching->purify charac Characterization purify->charac chemical_reaction protein Protein-NH2 conjugate Protein-NH-CO-PEG9-Azide protein->conjugate + azido_peg_nhs This compound azido_peg_nhs->conjugate azido_peg_nhs->conjugate pH 7.2-8.5 Amine-free buffer nhs N-hydroxysuccinimide

References

Application Notes and Protocols for Azido-PEG9-NHS Ester Labeling Reactions: A Guide to Molar Excess Calculation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG9-NHS ester is a bifunctional linker molecule widely utilized in bioconjugation. It features an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines on biomolecules, such as the lysine residues of proteins, to form stable amide bonds.[1][2][3] The terminal azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, allowing for the specific attachment of reporter molecules, drugs, or other moieties.[4][5] This two-step labeling strategy offers high specificity and efficiency.

Optimizing the molar excess of the this compound in the initial labeling reaction is critical for controlling the degree of labeling (DOL). Insufficient labeling can lead to a weak signal in downstream applications, while excessive labeling can result in protein precipitation, loss of biological activity, or other undesirable effects. These application notes provide a detailed guide to calculating the appropriate molar excess and a general protocol for labeling proteins with this compound.

Molar Excess Calculation

The optimal molar excess of this compound to the target biomolecule is empirical and depends on several factors:

  • Protein Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions.

  • Reactivity of the Protein: The number and accessibility of primary amines on the protein surface will influence the reaction efficiency.

  • Desired Degree of Labeling (DOL): The intended application will dictate the optimal number of PEG linkers per protein molecule. For many antibodies, a DOL of 4-6 is often desired.

The following table provides general recommendations for starting molar excess ratios. These should be optimized for each specific protein and application.

Protein ConcentrationRecommended Molar Excess (this compound : Protein)Expected Degree of Labeling (DOL) for IgG
> 5 mg/mL5 to 20-foldVaries, empirical optimization needed
1 - 10 mg/mL20-foldTypically 4-6 linkers per antibody
< 5 mg/mL20 to 50-foldVaries, higher excess compensates for lower reaction kinetics
< 1 mg/mL20 to 50-foldVaries, higher excess compensates for lower reaction kinetics

Formula for Calculating the Mass of this compound:

To determine the amount of this compound needed for a specific reaction, use the following formula:

Where:

  • Molar Excess: The desired molar ratio of NHS ester to protein.

  • Mass of Protein (mg): The mass of the protein to be labeled.

  • MW of NHS Ester ( g/mol ): The molecular weight of this compound (608.64 g/mol ).

  • MW of Protein ( g/mol ): The molecular weight of the protein.

Experimental Protocols

This section provides a general protocol for labeling a protein with this compound.

Materials
  • Protein to be labeled

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 7.2-8.5. Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or glycine solution

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Prepare_Protein Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) Add_NHS_Ester Add Calculated Volume of NHS Ester Stock to Protein Solution Prepare_Protein->Add_NHS_Ester Prepare_NHS_Ester Prepare Fresh Stock Solution of this compound in Anhydrous DMSO or DMF Prepare_NHS_Ester->Add_NHS_Ester Incubate Incubate Reaction (e.g., 1-2 hours at RT or overnight at 4°C) Add_NHS_Ester->Incubate Quench_Reaction Optional: Quench Reaction with Amine-Containing Buffer Incubate->Quench_Reaction Purify_Conjugate Purify Azide-Labeled Protein (e.g., Desalting Column or Dialysis) Quench_Reaction->Purify_Conjugate Characterize Characterize Conjugate (e.g., Mass Spectrometry) Purify_Conjugate->Characterize Store Store Labeled Protein Characterize->Store

Caption: Experimental workflow for protein labeling.

Detailed Procedure
  • Prepare the Protein Solution:

    • Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, it must be exchanged into the appropriate reaction buffer via dialysis or a desalting column.

  • Prepare the this compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution (e.g., 10 mg/mL or a specific molar concentration) in anhydrous DMF or DMSO. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal incubation time may need to be determined empirically.

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Azide-Labeled Protein:

    • Remove unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS). Size exclusion chromatography (SEC) is an effective method for separating the PEGylated protein from unreacted reagents. Ion-exchange chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the protein.

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be determined using methods such as mass spectrometry.

    • Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Reaction of this compound with a primary amine.

References

Application Notes and Protocols for Azido-PEG9-NHS Ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG9-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in the development of advanced drug delivery systems. This reagent features a nine-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity and biocompatibility to the conjugated molecule, an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines, and a terminal azide group for bioorthogonal "click" chemistry reactions. This unique combination of functionalities enables the precise and stable conjugation of therapeutic agents to targeting moieties, nanoparticles, and other carrier systems.

The NHS ester reacts efficiently with primary amines (e.g., lysine residues on proteins or antibodies) under mild pH conditions to form a stable amide bond. The azide group serves as a versatile handle for subsequent conjugation with alkyne-modified molecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This two-step approach allows for a modular and highly specific strategy in the design of sophisticated drug delivery vehicles such as antibody-drug conjugates (ADCs), targeted nanoparticles, and hydrogels.

Principle of the Method

The application of this compound in drug delivery typically involves a two-stage process:

  • Amine Modification: The NHS ester end of the linker reacts with primary amine groups on a carrier molecule (e.g., an antibody, protein, or polymer) to form a stable amide linkage. This step introduces the azide functionality onto the carrier.

  • Bioorthogonal Conjugation (Click Chemistry): The azide-modified carrier is then reacted with a therapeutic agent that has been pre-functionalized with an alkyne group. This "click" reaction forms a stable triazole linkage, covalently attaching the drug to the carrier.

This modular approach offers several advantages, including high reaction efficiency, specificity, and the ability to work in aqueous environments under mild conditions, which are crucial for preserving the integrity of sensitive biological molecules.

Data Presentation

While specific quantitative data for drug delivery systems utilizing this compound is often formulation-dependent, the following tables provide a representative summary of parameters that are critical to the characterization of such systems. These values are based on typical results reported for similar PEGylated drug delivery platforms.

ParameterTypical Value RangeMethod of Analysis
Drug-to-Antibody Ratio (DAR) 2 - 8Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)[1]
Conjugation Efficiency > 90%SDS-PAGE, UV-Vis Spectroscopy
Purity of Conjugate > 95%Size Exclusion Chromatography (SEC), Reverse Phase HPLC (RP-HPLC)

Table 1: Typical Characterization of Antibody-Drug Conjugates (ADCs) using this compound.

ParameterTypical Value RangeMethod of Analysis
Particle Size (Diameter) 50 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -30 mV to +30 mVLaser Doppler Velocimetry
Drug Loading Content (DLC) 1 - 20% (w/w)UV-Vis Spectroscopy, HPLC
Encapsulation Efficiency (EE) 50 - 95%UV-Vis Spectroscopy, HPLC[2]

Table 2: Physicochemical Properties of Nanoparticle-Based Drug Delivery Systems Functionalized with this compound.

ParameterDescriptionTypical Observations
In Vitro Drug Release Cumulative drug release over time in a buffered solution (e.g., PBS) at 37°C.Sustained release profile over 24-72 hours, with an initial burst release often observed.[3]
In Vivo Efficacy Reduction in tumor volume in animal models.Significant tumor growth inhibition compared to the free drug.[4][5]
Biodistribution Accumulation of the drug delivery system in various organs.Enhanced accumulation in tumor tissue due to the Enhanced Permeability and Retention (EPR) effect.

Table 3: Preclinical Performance Metrics of Drug Delivery Systems Utilizing this compound.

Experimental Protocols

The following are detailed protocols for the key experimental steps involved in the application of this compound for the development of an antibody-drug conjugate (ADC).

Protocol 1: Modification of an Antibody with this compound

This protocol describes the covalent attachment of the this compound to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing buffers or stabilizers (e.g., Tris or glycine), exchange the buffer to the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO. Note: NHS esters are moisture-sensitive and should be dissolved just prior to use.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve a desired molar excess (typically 10- to 20-fold molar excess over the antibody). The optimal ratio may need to be determined empirically.

    • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10% to prevent antibody denaturation.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of Azide-Modified Antibody:

    • Remove the excess, unreacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4. Follow the manufacturer's instructions for the desalting column.

  • Characterization and Storage:

    • Determine the concentration of the purified azide-modified antibody using a standard protein assay (e.g., BCA assay or by measuring absorbance at 280 nm).

    • The azide-modified antibody is now ready for the subsequent click chemistry reaction. Store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Conjugation of an Alkyne-Modified Drug to the Azide-Modified Antibody via Click Chemistry

This protocol describes the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugating an alkyne-modified drug (e.g., containing a DBCO moiety) to the azide-modified antibody.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-modified drug payload (e.g., DBCO-PEG4-MMAE)

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Drug-Linker Stock Solution Preparation:

    • Prepare a stock solution of the alkyne-modified drug in anhydrous DMSO. The concentration will depend on the specific drug and the desired final drug-to-antibody ratio (DAR).

  • Click Chemistry Reaction:

    • To the azide-modified antibody in PBS, pH 7.4, add a 3- to 10-fold molar excess of the alkyne-modified drug stock solution.

    • The final concentration of DMSO in the reaction mixture should be kept below 10%.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Purify the ADC from unreacted drug and other small molecules using a size-exclusion chromatography (SEC) system equilibrated with PBS, pH 7.4.

    • Collect fractions corresponding to the purified ADC.

  • Characterization of the ADC:

    • Determine the protein concentration of the purified ADC using a BCA assay or UV-Vis spectroscopy.

    • Determine the average DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Analyze the purity and aggregation state of the ADC using SEC.

  • Storage:

    • Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

Mandatory Visualizations

experimental_workflow cluster_modification Protocol 1: Antibody Modification cluster_conjugation Protocol 2: Drug Conjugation (Click Chemistry) mAb Antibody in Amine-Free Buffer conjugation Conjugation Reaction mAb->conjugation azido_peg_nhs This compound (in DMSO) azido_peg_nhs->conjugation reaction_buffer Reaction Buffer (pH 8.3-8.5) reaction_buffer->conjugation quenching Quenching (Tris Buffer) conjugation->quenching purification1 Purification (Desalting Column) quenching->purification1 azide_mAb Azide-Modified Antibody purification1->azide_mAb click_reaction Click Chemistry (SPAAC) azide_mAb->click_reaction alkyne_drug Alkyne-Modified Drug (in DMSO) alkyne_drug->click_reaction purification2 Purification (SEC) click_reaction->purification2 ADC Antibody-Drug Conjugate (ADC) purification2->ADC signaling_pathway ADC Antibody-Drug Conjugate (ADC) receptor Target Receptor on Cancer Cell ADC->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release lysosome->drug_release drug Free Drug drug_release->drug target Intracellular Target (e.g., DNA, Tubulin) drug->target apoptosis Apoptosis target->apoptosis

References

Application Notes and Protocols for Labeling Oligonucleotides with Azido-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. A widely employed strategy involves the introduction of an azide moiety, which serves as a versatile chemical handle for subsequent bioorthogonal "click chemistry" reactions.[1][2][3] This two-step process begins with the modification of an amine-functionalized oligonucleotide using an N-hydroxysuccinimide (NHS) ester reagent.

This document provides a detailed protocol for labeling an amino-modified oligonucleotide with Azido-PEG9-NHS ester. The NHS ester reacts efficiently with primary aliphatic amines on the oligonucleotide to form a stable amide bond.[4][5] The introduction of a polyethylene glycol (PEG) spacer, in this case, a 9-unit PEG chain (PEG9), enhances the solubility and reduces steric hindrance of the terminal azide group, making it readily accessible for subsequent conjugation reactions. The resulting azide-labeled oligonucleotide can be used in various downstream applications, most notably in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions for attaching reporter molecules like fluorophores, biotin, or other biomolecules.

Principle of the Method

The labeling process is a straightforward, two-stage chemical modification.

  • Amine-NHS Ester Reaction: A primary amine, typically introduced at the 5' or 3' terminus of a synthetic oligonucleotide, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester group on the this compound molecule. This results in the formation of a highly stable amide linkage and the release of the N-hydroxysuccinimide leaving group. This reaction is highly selective for primary amines at a slightly alkaline pH.

  • Downstream Application (Click Chemistry): The newly installed terminal azide group on the oligonucleotide is now available for bioorthogonal ligation. It can react with a terminal alkyne-modified molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This "click" reaction is highly efficient and specific, proceeding with high yields in aqueous buffers.

Chemical Reaction Workflow

cluster_0 Step 1: NHS Ester Labeling cluster_1 Step 2: Downstream Application (e.g., CuAAC Click Chemistry) Oligo_NH2 Amino-Modified Oligonucleotide (5'-NH2) Reaction_1 + Oligo_NH2->Reaction_1 Azido_PEG_NHS This compound Azido_PEG_NHS->Reaction_1 Product_1 Azido-PEG9-Oligonucleotide Reaction_1->Product_1 pH 8.0-9.0 Bicarbonate Buffer NHS_byproduct NHS (byproduct) Azido_Oligo Azido-PEG9-Oligonucleotide Product_1->Azido_Oligo Reaction_2 + Azido_Oligo->Reaction_2 Alkyne_Dye Alkyne-Modified Molecule (e.g., Dye) Alkyne_Dye->Reaction_2 Final_Product Labeled Oligonucleotide Conjugate Reaction_2->Final_Product Cu(I) Catalyst (e.g., CuSO4/Ascorbate)

Caption: Overview of the two-step oligonucleotide labeling process.

Experimental Protocols

Part A: Labeling of Amino-Modified Oligonucleotide with this compound

This protocol describes the conjugation reaction between an amino-modified oligonucleotide and this compound.

1. Materials and Reagents

  • Amino-modified oligonucleotide (e.g., 5'-Amino-Modifier C6)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium bicarbonate (NaHCO₃), pH 8.5. Prepare fresh.

  • Nuclease-free water

  • Microcentrifuge tubes

2. Protocol

  • Prepare the Oligonucleotide: Dissolve the amino-modified oligonucleotide in the 0.1 M Sodium Bicarbonate conjugation buffer to a final concentration of 0.3 to 0.8 mM. For a typical 0.2 µmole synthesis scale, dissolving the oligonucleotide in 500 µL of buffer is a good starting point.

    • Note: Ensure the oligonucleotide is free from amine-containing buffers like Tris, as these will compete with the labeling reaction. If necessary, perform a desalting step prior to conjugation.

  • Prepare the this compound Solution: The NHS ester is moisture-sensitive and should be handled accordingly.

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to create a fresh 10-20 mM stock solution. Do not store the NHS ester solution, as it hydrolyzes over time.

  • Perform the Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound solution to the oligonucleotide solution. The optimal ratio may need to be determined empirically but a 10-fold excess is a robust starting point.

    • Vortex the reaction mixture gently.

    • Incubate the reaction for 2 hours at room temperature (~25 °C) with gentle shaking. Protect from light if any components are light-sensitive.

Part B: Purification of Azido-Labeled Oligonucleotide

It is crucial to remove the unreacted NHS ester and the NHS byproduct from the labeled oligonucleotide.

1. Materials and Reagents

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • 100% Ethanol, chilled to -20°C

  • 70% Ethanol, chilled to -20°C

  • Size-exclusion desalting columns (e.g., Glen Gel-Pak™ or equivalent)

  • Nuclease-free water

2. Protocol (Ethanol Precipitation)

  • To the ~500 µL reaction mixture, add 50 µL of 3 M NaOAc.

  • Add 1.5 mL of chilled 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant, which contains the excess label and salts.

  • Wash the pellet by adding 500 µL of chilled 70% ethanol and centrifuge for 10 minutes.

  • Decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the purified azido-labeled oligonucleotide pellet in a desired volume of nuclease-free water or buffer.

Note: For higher purity, HPLC purification on a reverse-phase column can be employed.

Part C: Characterization of Azido-Labeled Oligonucleotide

Confirming the successful conjugation is recommended before proceeding to downstream applications.

  • Mass Spectrometry (MALDI-TOF or LC-ESI-MS): This is the most definitive method. The expected mass of the final product will be the mass of the starting oligonucleotide plus the mass of the Azido-PEG9 moiety (C₂₃H₄₂N₄O₁₁), which is approximately 562.6 g/mol .

  • HPLC Analysis: A reverse-phase HPLC trace will show a shift in retention time. The labeled oligonucleotide, being more hydrophobic than the unlabeled starting material, will typically have a longer retention time.

Quantitative Data and Reaction Parameters

Table 1: Recommended Reagent Concentrations and Ratios
ParameterRecommended ValueNotes
Oligonucleotide Concentration0.3 - 0.8 mMHigher concentrations can improve reaction efficiency.
This compound Stock10 - 20 mM in anhydrous DMSOPrepare fresh immediately before use.
Molar Excess of NHS Ester5- to 20-foldA 10-fold excess is a common starting point.
DMSO in Final Reaction Volume< 10% (v/v)High concentrations of organic solvent can precipitate the oligonucleotide.
Table 2: Typical Reaction Conditions
ParameterRecommended ConditionNotes
Reaction Buffer0.1 M Sodium BicarbonateAvoid amine-containing buffers (e.g., Tris).
pH8.0 - 9.0Optimal for the reaction between NHS esters and primary amines.
TemperatureRoom Temperature (~25°C)Incubation on ice is also possible but may require longer reaction times.
Reaction Time1 - 2 hoursOvernight reactions are also possible but may not significantly increase yield.

Experimental Workflow Diagram

start Start: Amino-Modified Oligonucleotide prep_oligo Dissolve Oligo in Bicarbonate Buffer (pH 8.5) start->prep_oligo react Combine Reagents & Incubate (RT, 2h) prep_oligo->react prep_nhs Prepare Fresh Azido-PEG9-NHS in DMSO prep_nhs->react purify Purify Product (Ethanol Precipitation or Desalting Column) react->purify characterize Characterize (Mass Spec / HPLC) purify->characterize end_product Product: Purified Azido-Oligo characterize->end_product downstream Downstream Application (e.g., Click Chemistry) end_product->downstream

Caption: Workflow for azido-labeling of an amino-modified oligonucleotide.

References

Application Notes: Azido-PEG9-NHS Ester for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azido-PEG9-NHS ester is a versatile chemical tool designed for the two-step labeling of biomolecules, particularly for applications in live cell imaging. This heterobifunctional linker combines three key chemical moieties:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) in a pH range of 7-9.[1]

  • Polyethylene Glycol (PEG) Spacer (PEG9): A nine-unit PEG chain that enhances solubility in aqueous buffers, reduces steric hindrance, and minimizes potential immunogenicity of the labeled molecule.

  • Azide Group (N₃): A bioorthogonal functional group that is stable and non-reactive within biological systems. It serves as a handle for subsequent covalent modification via highly specific "click chemistry" reactions.[2][3]

This two-step labeling strategy offers significant flexibility. A protein of interest, such as a cell-surface antibody, can first be tagged with the azide group. This azide-modified protein can then be introduced to live cells. Subsequently, a reporter molecule, like a fluorophore containing a corresponding bioorthogonal alkyne or cyclooctyne group, can be added to specifically "click" onto the azide, enabling visualization. This approach is particularly advantageous for live-cell imaging as the click chemistry reaction can be performed under biocompatible conditions, often without the need for cytotoxic copper catalysts (in the case of Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).[4][5]

The primary application involves labeling proteins or antibodies to study their localization and dynamics on the surface of living cells. This method provides a powerful alternative to genetic labeling (e.g., fluorescent fusion proteins) and is compatible with various advanced imaging modalities.

Principle of the Method

The utility of this compound in live cell imaging is based on a two-stage process.

Stage 1: Amine Labeling. The NHS ester reacts with primary amines on a target protein, such as an antibody, to form a stable covalent amide bond. This step introduces the Azido-PEG9 linker onto the protein.

Stage 2: Bioorthogonal Ligation for Imaging. The azide-labeled protein is incubated with live cells. A fluorescent probe containing a compatible reactive group (e.g., a cyclooctyne like DBCO) is then added. This triggers a highly specific click chemistry reaction (SPAAC) that covalently attaches the fluorophore to the azide-tagged protein, allowing for fluorescent imaging of the protein's location and trafficking on the live cell membrane.

Data Presentation

Table 1: Reagent Specifications
PropertyValueReference
Product Name This compound
Molecular Formula C₂₅H₄₄N₄O₁₃
Molecular Weight 608.64 g/mol
Reactivity Primary Amines (-NH₂)
Bioorthogonal Group Azide (-N₃)
Table 2: Typical Parameters for Antibody (IgG) Labeling
ParameterRecommended ValueNotesReference
Molar Excess of NHS Ester 10 to 20-foldMay require optimization based on protein concentration and desired degree of labeling.
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to more efficient labeling.
Reaction Buffer Amine-free buffer (e.g., PBS)Buffers like Tris or glycine must be avoided as they contain primary amines.
Reaction pH 7.2 - 8.5Optimal pH for NHS ester reaction with amines is 8.3-8.5.
Reaction Temperature Room Temperature or 4°CRoom temperature for 1-2 hours or 4°C for 2-4 hours.
Solvent for NHS Ester Anhydrous DMSO or DMFPrepare stock solution immediately before use as the NHS ester is moisture-sensitive.
Table 3: Typical Parameters for Live Cell Labeling via SPAAC
ParameterRecommended ValueNotesReference
Azide-Labeled Antibody Conc. 1 - 10 µg/mLTitrate to determine optimal concentration for specific cell type and target.
Cyclooctyne-Fluorophore Conc. 25 - 50 µMFinal concentration in cell culture medium.
Incubation Time (Antibody) 1 - 2 hours at 37°CAllows for binding of the antibody to the cell surface target.
Incubation Time (Fluorophore) 30 - 60 minutes at 37°CReaction is typically rapid; time can be optimized.
Imaging Buffer Phenol red-free mediumReduces background fluorescence during imaging.

Experimental Workflows and Chemical Principles

The following diagrams illustrate the experimental workflow and the underlying chemical reactions involved in using this compound for live cell imaging.

G cluster_0 Stage 1: Protein Labeling cluster_1 Stage 2: Live Cell Imaging A Protein of Interest (e.g., Antibody) C Azide-Labeled Protein A:e->C:w NHS ester reaction (pH 7.2-8.5) B This compound B->C:n F Labeled Live Cells C->F:n Incubate with cells D Live Cells D:e->F:w E Cyclooctyne-Fluorophore (e.g., DBCO-Dye) E->F:s SPAAC Reaction G Fluorescence Microscopy F->G

Caption: Overall experimental workflow for live cell imaging.

G cluster_reaction1 Reaction 1: NHS Ester Aminolysis cluster_reaction2 Reaction 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-CO-PEG9-Azide (Stable Amide Bond) Protein->Amide_Bond NHS_Ester Azido-PEG9-NHS NHS_Ester->Amide_Bond Azide_Protein Protein-PEG9-Azide Labeled_Protein Labeled Protein (Stable Triazole Linkage) Azide_Protein->Labeled_Protein DBCO_Dye DBCO-Fluorophore (Strained Alkyne) DBCO_Dye->Labeled_Protein

Caption: Core chemical principles of the two-step labeling process.

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol provides a general procedure for conjugating this compound to an antibody (e.g., IgG). The molar ratio of the NHS ester to the protein may need to be optimized for specific antibodies or desired labeling efficiency.

Materials Required:

  • Antibody of interest (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns) for purification

Procedure:

  • Preparation of Antibody:

    • Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers like BSA. If necessary, exchange the buffer to PBS using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

  • Reagent Calculation:

    • Determine the amount of antibody in moles. (For IgG, MW ≈ 150,000 Da).

    • Calculate the required mass of this compound for a 20-fold molar excess.

    • Formula: Mass (mg) = Moles of Ab × 20 × 608.64 ( g/mol ) × 1000

  • Preparation of NHS Ester Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the calculated amount of the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the stock solution.

  • Labeling Reaction:

    • Add the calculated volume of the 10 mM this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching and Purification:

    • (Optional but recommended) Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, following the manufacturer's instructions.

  • Storage:

    • Store the azide-labeled antibody under conditions optimal for the unlabeled antibody, typically at 4°C for short-term storage or at -20°C in aliquots for long-term storage.

Protocol 2: Live Cell Surface Labeling and Imaging

This protocol describes the use of the azide-labeled antibody (from Protocol 1) for imaging cell surface proteins on live cells via a strain-promoted click reaction with a DBCO-fluorophore conjugate.

Materials Required:

  • Live cells of interest, seeded in a suitable imaging dish (e.g., glass-bottom dish)

  • Azide-labeled antibody (from Protocol 1)

  • DBCO-conjugated fluorophore (e.g., DBCO-AF488)

  • Live cell imaging buffer (e.g., phenol red-free DMEM or HBSS with 20 mM HEPES)

  • Fluorescence microscope with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Seed cells and grow them to the desired confluency (typically 60-80%).

    • On the day of the experiment, gently wash the cells twice with pre-warmed live cell imaging buffer to remove serum and culture medium components.

  • Antibody Incubation:

    • Dilute the azide-labeled antibody in the live cell imaging buffer to a final concentration of 1-10 µg/mL.

    • Add the diluted antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO₂ incubator to allow for binding to the cell surface target.

  • Washing:

    • Remove the antibody solution and gently wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody.

  • Fluorophore Labeling (Click Reaction):

    • Prepare a solution of the DBCO-fluorophore in the live cell imaging buffer at the desired final concentration (e.g., 25-50 µM).

    • Add the fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Final Wash and Imaging:

    • Remove the fluorophore solution and wash the cells three times with pre-warmed live cell imaging buffer.

    • Add fresh imaging buffer to the cells and proceed with imaging on the fluorescence microscope using the appropriate filter sets for the chosen fluorophore.

Alternative Applications and Logical Relationships

Beyond direct antibody labeling, the azide handle can be introduced into cells through other mechanisms, expanding the applications of this technology.

G cluster_intro Azide Introduction Methods cluster_apps Live Cell Imaging Applications center Azide-Alkyne Click Chemistry a1 Surface Protein Tracking center->a1 a2 Receptor Endocytosis center->a2 a3 Glycan Dynamics center->a3 a4 Intercellular Communication center->a4 m1 Direct Labeling (Azido-PEG-NHS Ester) m1->center Labels proteins ex vivo m2 Metabolic Labeling (Azido-Sugars) m2->center Labels glycans in vivo

Caption: Relationship between labeling methods and applications.

One powerful alternative is metabolic labeling , where cells are fed unnatural azido-sugars. These sugars are processed by the cell's biosynthetic machinery and incorporated into cell surface glycans. The azide groups displayed on the cell surface can then be targeted with a cyclooctyne-fluorophore for imaging, providing a way to visualize the cellular glycome in real-time. This technique has been used to study glycan trafficking and dynamics in living cells and even in whole organisms.

References

Application Notes: Creating Fluorescent Probes with Azido-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and tracking of biomolecules in real-time.[1][2] The creation of these probes often involves the covalent attachment of a fluorophore to a biomolecule of interest, such as an antibody or protein.[3] Azido-PEG9-NHS ester is a heterobifunctional crosslinker designed to facilitate this process with high efficiency and specificity.[4][5] This molecule contains three key components:

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with primary amines (e.g., lysine residues) on proteins and other biomolecules.

  • Azido (N₃) Group: A bioorthogonal functional group that serves as a handle for "click chemistry."

  • Polyethylene Glycol (PEG9) Spacer: A nine-unit hydrophilic PEG chain that enhances solubility, reduces aggregation, and provides spatial separation between the biomolecule and the fluorophore.

This two-step approach first introduces an azide handle onto the target biomolecule. Subsequently, an alkyne-functionalized fluorescent dye is "clicked" onto the azide, completing the probe. This modular strategy offers versatility, as any alkyne-containing reporter molecule can be attached to the azido-modified biomolecule.

Principle of the Method

The creation of a fluorescent probe using this compound is a sequential, two-stage process:

Stage 1: Biomolecule Modification. The NHS ester end of the linker reacts with primary amines on the target biomolecule (e.g., an antibody) in a pH-dependent manner, forming a stable covalent amide bond. This step results in an "azido-activated" biomolecule.

Stage 2: Fluorophore Conjugation via Click Chemistry. The azide group on the modified biomolecule is then covalently linked to a terminal alkyne on a fluorescent dye. This reaction is most commonly achieved through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction that forms a stable triazole ring.

Protocols

Protocol 1: Modification of a Protein with this compound

This protocol describes the labeling of a generic IgG antibody with this compound to introduce azide functional groups.

A. Materials and Reagents

  • This compound (MW: 608.64 g/mol )

  • IgG Antibody (or other protein of interest)

  • Amine-free reaction buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-7.5 (PBS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis equipment for purification

B. Experimental Procedure

  • Prepare the Protein Solution: Dissolve the antibody in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Linker Solution: The NHS ester is moisture-sensitive and hydrolyzes in water. Immediately before use, equilibrate the vial of this compound to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.

  • Calculate Reagent Volumes: To achieve a desired degree of labeling, the molar ratio of the linker to the protein must be optimized. A 20-fold molar excess is a common starting point for antibodies.

    • mmoles of Protein = Protein weight (g) / Protein MW ( g/mol )

    • mmoles of Linker = mmoles of Protein × Molar Excess

    • Volume of Linker (µL) = (mmoles of Linker / Stock Concentration (mol/L)) × 1,000,000

  • Labeling Reaction: Add the calculated volume of the 10 mM linker solution to the protein solution. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to prevent protein denaturation.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times are possible, but may increase the risk of hydrolysis.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against PBS. The resulting azido-modified protein is now ready for click chemistry or can be stored under conditions optimal for the non-labeled protein.

G

Protocol 2: Conjugation of Alkyne-Fluorophore via CuAAC Click Chemistry

This protocol details the attachment of an alkyne-containing fluorescent dye to the azido-modified protein from Protocol 1.

A. Materials and Reagents

  • Azido-Modified Protein (from Protocol 1)

  • Alkyne-Fluorophore (e.g., DBCO-Cy5, Alkyne-FITC)

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate (freshly prepared solution)

  • Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions

  • Reaction Buffer: PBS, pH 7.4

  • Purification columns (e.g., size-exclusion chromatography)

B. Experimental Procedure

  • Prepare Click-Ready Components:

    • Catalyst Premix: In an Eppendorf tube, prepare the catalyst solution by mixing CuSO₄ and THPTA ligand in a 1:5 molar ratio in PBS. Incubate for several minutes.

    • Reducing Agent: Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Alkyne-Fluorophore: Dissolve the alkyne-fluorophore in DMSO to a stock concentration of 10 mM.

  • Click Reaction:

    • In a reaction tube, combine the azido-modified protein and a 5- to 10-fold molar excess of the alkyne-fluorophore.

    • Add the CuSO₄/THPTA catalyst premix to the protein/dye solution. A final concentration of 1-2 mM copper is typically sufficient.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.

  • Purification: Purify the final fluorescent probe conjugate to remove the copper catalyst, excess fluorophore, and other reagents. Size-exclusion chromatography (SEC) is highly effective for this purpose.

  • Storage: Store the purified fluorescent probe under conditions that preserve the function of the protein and the stability of the fluorophore, typically at 4°C or -20°C in a light-protected container.

G

Protocol 3: Characterization of the Fluorescent Probe

After synthesis and purification, the probe should be characterized to ensure quality and functionality.

A. Spectroscopic Analysis

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified probe at the protein's maximum absorbance (typically 280 nm) and the fluorophore's maximum absorbance.

  • Calculate Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated using the Beer-Lambert law. This requires the extinction coefficients for the protein and the dye.

  • Measure Fluorescence Spectra: Use a spectrofluorometer to measure the excitation and emission spectra of the probe to confirm that the fluorophore's spectral properties are intact.

B. Purity and Integrity Analysis

  • SDS-PAGE: Analyze the purified probe by SDS-PAGE. A successful conjugation will show a distinct band shift to a higher molecular weight compared to the unlabeled protein.

  • Size-Exclusion Chromatography (SEC): SEC can be used to assess the purity and aggregation state of the final conjugate.

C. Functional Analysis If the probe is based on a functional biomolecule like an antibody, perform an assay (e.g., ELISA, flow cytometry) to confirm that its biological activity (e.g., binding affinity) has been retained after labeling.

Data Presentation

Table 1: Properties and Reaction Parameters for this compound

PropertyValueReference / Notes
Molecular Weight 608.64 g/mol
Reactive Group 1 N-hydroxysuccinimide (NHS) EsterReacts with primary amines (-NH₂)
Reactive Group 2 Azide (-N₃)Reacts with terminal alkynes
Spacer Arm PEG9 (46.9 Å)Hydrophilic spacer
Amine Reaction pH 7.2 - 9.0 (Optimal: 8.3-8.5)
Recommended Solvent Anhydrous DMSO or DMF
Storage -20°C with desiccant

Table 2: Example Molar Ratios and Expected DOL for an IgG Antibody

Molar Excess of Linker:ProteinExpected DOLApplication
5-10x1 - 3Probes where function is highly sensitive to labeling
15-25x3 - 6General purpose immunofluorescence, flow cytometry
30-50x6 - 10Applications requiring maximum signal amplification

Note: These are starting recommendations. The optimal ratio must be determined empirically for each specific protein.

Table 3: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low DOL - Hydrolysis of NHS ester- Reaction buffer contains amines (Tris, glycine)- Insufficient molar excess of linker- Low protein concentration- Use fresh, anhydrous DMSO/DMF for linker stock- Use amine-free buffers (e.g., PBS, HEPES)- Increase molar excess of linker- Ensure protein concentration is >1 mg/mL
Protein Precipitation - Organic solvent concentration is too high- Protein is unstable at reaction pH- Keep DMSO/DMF volume below 10% of total volume- Perform reaction at 4°C or adjust buffer pH
No "Click" Reaction - Copper catalyst was oxidized- Inactive reducing agent- Use a stabilizing ligand (THPTA)- Prepare sodium ascorbate solution fresh before each use
Low Purity of Final Probe - Inefficient removal of excess reagents- Use appropriate size-exclusion chromatography media- Perform a second purification step if necessary

// Node definitions with colors reactants [label=" Protein-NH₂ | this compound", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Amine Reaction\n(pH 7.2-7.5)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Protein-PEG9-Azide", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"]; fluorophore [label="Alkyne-Fluorophore", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Click Chemistry (CuAAC)\n(Cu⁺, THPTA, Ascorbate)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Fluorescent Probe\n(Protein-PEG9-Triazole-Fluorophore)", shape=record, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge definitions reactants:p -> step1; reactants:n3 -> step1; step1 -> intermediate; intermediate -> step2; fluorophore -> step2; step2 -> product; } caption: Overall reaction pathway for fluorescent probe synthesis.

References

Application Notes and Protocols for Immobilization of Proteins to Surfaces using Azido-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable immobilization of proteins onto various surfaces is a cornerstone of numerous applications in biotechnology, diagnostics, and drug development. From the creation of microarrays and biosensors to the development of targeted drug delivery systems, the ability to control the orientation and density of surface-bound proteins is critical for functionality and performance. Azido-PEG9-NHS ester is a heterobifunctional crosslinker that offers a robust and versatile solution for protein immobilization.

This linker features an N-hydroxysuccinimide (NHS) ester at one end, which reacts efficiently with primary amines (such as the ε-amino group of lysine residues and the N-terminus) on the protein surface to form a stable amide bond.[1][2][3] The other end of the linker presents an azide group, a bioorthogonal handle that can be used for subsequent covalent modification via "click chemistry."[4][5] The polyethylene glycol (PEG) spacer (PEG9) enhances the water solubility of the linker and the resulting conjugate, reduces non-specific binding, and provides a flexible spacer arm to ensure the immobilized protein remains accessible and functional.

These application notes provide detailed protocols for the immobilization of proteins using this compound and the subsequent "click" reaction for further functionalization.

Principle of the Method

The protein immobilization process using this compound is a two-stage process:

  • Amine Coupling: The NHS ester of the this compound reacts with primary amine groups on the protein in a nucleophilic acyl substitution reaction. This is typically carried out in a buffer with a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic. This step results in a stable amide bond, covalently linking the azido-PEG linker to the protein.

  • Surface Immobilization/Further Functionalization (via Click Chemistry): The azide group on the immobilized protein is a versatile chemical handle for the covalent attachment to surfaces functionalized with a compatible alkyne group (e.g., via copper(I)-catalyzed alkyne-azide cycloaddition - CuAAC) or for the attachment of other molecules of interest such as fluorophores, biotin, or drug molecules.

Data Presentation

The efficiency of protein labeling with this compound is influenced by factors such as the molar ratio of the linker to the protein, protein concentration, pH, and incubation time. The following tables provide representative quantitative data for the labeling of a standard IgG antibody.

Table 1: Effect of Molar Excess of this compound on Labeling Efficiency of IgG

Molar Excess of this compound to IgGAverage Number of PEG Linkers per IgG Molecule
5-fold1-2
10-fold2-4
20-fold4-6
40-fold6-8

Conditions: IgG at 2 mg/mL in 0.1 M phosphate buffer, pH 7.4, reacted for 1 hour at room temperature.

Table 2: Influence of Reaction pH on Labeling Efficiency

Reaction pHAverage Number of PEG Linkers per IgG Molecule
6.51-2
7.44-6
8.05-7
8.56-8

Conditions: 20-fold molar excess of this compound to IgG at 2 mg/mL, reacted for 1 hour at room temperature.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes a general procedure for covalently attaching the this compound to a protein of interest.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer using a desalting column or dialysis.

  • This compound Stock Solution Preparation:

    • The this compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 20-fold molar excess is a common starting point).

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction (Optional but Recommended):

    • Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization and Storage:

    • Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be determined by methods such as mass spectrometry.

    • Store the azide-labeled protein under conditions optimal for the unlabeled protein.

Protocol 2: Immobilization of Azide-Labeled Protein to an Alkyne-Functionalized Surface via CuAAC (Click Chemistry)

This protocol describes the immobilization of the azide-labeled protein onto a surface functionalized with terminal alkyne groups.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-functionalized surface (e.g., glass slide, bead)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Click Chemistry Reagents:

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Immobilization Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (at a final concentration of ~1-5 mg/mL), the alkyne-functionalized surface, and THPTA (to a final concentration of 1 mM).

    • In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

    • Add the CuSO₄/sodium ascorbate mixture to the protein/surface mixture to initiate the click reaction.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Washing and Blocking:

    • Wash the surface extensively with PBS to remove any non-covalently bound protein and reaction components.

    • (Optional) Block any remaining reactive sites on the surface with a suitable blocking agent (e.g., BSA or a commercial blocking buffer).

  • Storage:

    • Store the protein-immobilized surface in an appropriate buffer and at a suitable temperature to maintain protein activity.

Visualizations

G cluster_protein Protein cluster_linker Linker cluster_reaction1 Step 1: Amine Coupling cluster_product1 Product cluster_surface Surface cluster_reaction2 Step 2: Click Chemistry cluster_product2 Final Product Protein Protein with Primary Amines (-NH2) Reaction1 NHS Ester Reaction (pH 7.2-8.5) Protein->Reaction1 Linker This compound Linker->Reaction1 AzideProtein Azide-Labeled Protein Reaction1->AzideProtein Reaction2 CuAAC Reaction (CuSO4, NaAsc, THPTA) AzideProtein->Reaction2 Surface Alkyne-Functionalized Surface Surface->Reaction2 ImmobilizedProtein Immobilized Protein Reaction2->ImmobilizedProtein

Caption: Experimental workflow for protein immobilization.

G Protein Protein-NH2 Intermediate Protein-NH-C(=O)-O-PEG9-N3 Protein->Intermediate + Linker - NHS Linker N3-PEG9-O-C(=O)-NHS FinalProduct Protein-NH-C(=O)-O-PEG9-Triazole-Surface Intermediate->FinalProduct + Surface Cu(I) catalyst Surface Surface-Alkyne

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Azido-PEG9-NHS Ester Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in click chemistry reactions involving Azido-PEG9-NHS esters. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Section 1: Issues with the NHS Ester Reaction

Q1: I am seeing very low to no conjugation of my Azido-PEG9-NHS ester to my amine-containing molecule. What are the likely causes?

Low conjugation efficiency in the NHS ester reaction step is often due to one or more of the following factors:

  • Hydrolysis of the NHS ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, especially at higher pH.[1][2] This hydrolysis reaction competes with the desired reaction with primary amines, converting the NHS ester into a non-reactive carboxylic acid.[1]

  • Inappropriate Buffer Conditions: The use of buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing your conjugation efficiency.[1][2] The pH of the reaction buffer is also critical; a pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.

  • Improper Reagent Storage and Handling: Azido-PEG9-NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C. Allowing the reagent to come to room temperature before opening is crucial to prevent condensation from entering the vial.

  • Low Protein/Molecule Concentration: In dilute solutions of your target molecule, the hydrolysis of the NHS ester can become the dominant reaction pathway.

Q2: What are the optimal reaction conditions for an NHS ester conjugation?

For optimal results, consider the following conditions:

  • pH: The ideal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5.

  • Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.

  • Reagent Preparation: Always prepare fresh solutions of the this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid creating stock solutions for long-term storage.

  • Temperature and Time: Reactions can be performed at room temperature for 30-60 minutes or at 4°C for 2 hours.

Q3: Are there any side reactions I should be aware of with NHS esters?

Yes, besides hydrolysis, NHS esters can react with other nucleophilic groups, although the reactivity is generally lower than with primary amines. These include:

  • Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.

  • Sulfhydryl groups: Cysteine residues can form thioesters, which are less stable than the amide bond.

  • Imidazole groups: The imidazole ring of histidine can also show some reactivity.

Optimizing the reaction pH towards the lower end of the recommended range (around 7.2-7.5) can help to minimize these side reactions.

Section 2: Issues with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Q1: After successfully conjugating the Azido-PEG9 moiety, I am getting low yields in the subsequent click chemistry reaction with my alkyne-containing molecule. What could be the problem?

Low yields in the CuAAC step are frequently linked to the copper catalyst. The active catalyst for this reaction is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state by atmospheric oxygen. Other common issues include:

  • Catalyst Inactivity: Insufficient reduction of Cu(II) to Cu(I) or rapid re-oxidation of Cu(I) will stall the reaction.

  • Poor Reagent Quality: The alkyne-containing molecule or the reducing agent (e.g., sodium ascorbate) may have degraded.

  • Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction.

  • Inhibitors: Certain components in your reaction mixture could be interfering with the copper catalyst.

Q2: How can I ensure my copper catalyst remains active throughout the reaction?

To maintain a sufficient concentration of active Cu(I) catalyst, you should:

  • Use a Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ. It is recommended to use a fresh solution of sodium ascorbate.

  • Degas Solvents: Remove dissolved oxygen from your reaction solvents by methods such as sparging with an inert gas (e.g., argon or nitrogen) or through freeze-pump-thaw cycles.

  • Use a Ligand: A stabilizing ligand, such as THPTA, can protect the Cu(I) catalyst from oxidation and accelerate the reaction.

  • Work Under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox can be beneficial. At a minimum, keep the reaction vessel well-sealed.

Q3: What is the correct order of addition for the CuAAC reagents?

A recommended order of addition is to first mix the copper source (e.g., CuSO₄) with the ligand, then add this mixture to a solution containing the azide- and alkyne-functionalized molecules. The reaction is then initiated by the addition of the reducing agent (e.g., sodium ascorbate). Avoid adding the ascorbate directly to the copper solution in the absence of the ligand.

Section 3: Purification and Characterization

Q1: I am having difficulty purifying my final PEGylated product. What methods are recommended?

The purification of PEGylated molecules can be challenging due to their increased solubility in a wide range of solvents and potential for heterogeneity in the reaction mixture. Common purification techniques include:

  • Size Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated product from smaller unreacted molecules.

  • Ion Exchange Chromatography (IEX): This can be used to separate molecules based on differences in charge, which may be altered by PEGylation.

  • Reverse Phase Chromatography (RPC/RP-HPLC): This technique separates based on hydrophobicity and can be useful for analytical scale purification and analysis.

  • Dialysis/Ultrafiltration: These methods are useful for removing small molecule reagents and byproducts.

Q2: How can I confirm that both the NHS ester reaction and the click chemistry reaction were successful?

A combination of analytical techniques is often necessary to characterize the final product. These may include:

  • SDS-PAGE: To visualize the increase in molecular weight of a protein after PEGylation.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate.

  • HPLC/UPLC: To assess the purity of the product and potentially separate different species.

  • NMR Spectroscopy: To confirm the formation of the triazole ring from the click reaction, if feasible for your molecule.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for NHS Ester Conjugation

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5Lower pH minimizes hydrolysis, while higher pH increases reaction rate with amines.
Temperature Room Temperature or 4°CLower temperatures can help to slow the rate of hydrolysis.
Reaction Time 30 - 60 minutes at RT, 2 hours at 4°CLonger times may be needed for less reactive amines.
Molar Excess of NHS Ester 10-20 foldThis may need to be optimized depending on the concentration of the target molecule.
Solvent for NHS Ester Anhydrous DMSO or DMFPrepare fresh immediately before use.

Table 2: Typical Reagent Concentrations for CuAAC Reactions

ReagentTypical ConcentrationNotes
Azide-PEGylated Molecule 150 µMStarting concentration, can be varied.
Alkyne-Molecule 60 µMOften used in slight excess or equimolar to the azide.
Copper(II) Sulfate (CuSO₄) 200 µMPrecursor to the active Cu(I) catalyst.
Ligand (e.g., THPTA) 1 mMTypically used in excess to the copper.
Sodium Ascorbate 2.5 mMUsed in excess to ensure complete reduction of Cu(II).

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein
  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.0. If necessary, perform a buffer exchange using dialysis or a desalting column. The recommended protein concentration is 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% to avoid protein precipitation.

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris, to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by dialysis or gel filtration.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Reagents:

    • Prepare a stock solution of your alkyne-containing molecule in a suitable solvent.

    • Prepare a stock solution of Copper(II) Sulfate (e.g., 20 mM in water).

    • Prepare a stock solution of a copper-chelating ligand (e.g., 50 mM THPTA in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction Setup:

    • In a reaction vessel, combine your purified Azido-PEG9-conjugated molecule and the alkyne-containing molecule in a suitable degassed buffer.

    • In a separate tube, premix the Copper(II) Sulfate and ligand solutions.

    • Add the copper/ligand mixture to the reaction vessel containing the azide and alkyne.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 12-24 hours. The reaction should be protected from light and oxygen.

  • Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography, ion exchange chromatography, or dialysis to remove the copper catalyst, ligand, and any unreacted starting materials.

Visualizations

experimental_workflow cluster_nhs Step 1: NHS Ester Conjugation cluster_click Step 2: Click Chemistry (CuAAC) start Amine-containing Molecule reaction1 NHS Ester Reaction (pH 7.2-8.5, Amine-free buffer) start->reaction1 reagent1 This compound (in anhydrous DMSO/DMF) reagent1->reaction1 purification1 Purification (Dialysis / Desalting) reaction1->purification1 product1 Azido-PEG9-Molecule reaction2 CuAAC Reaction (Inert Atmosphere) product1->reaction2 purification1->product1 reagent2 Alkyne-containing Molecule reagent2->reaction2 catalyst CuSO4 + Ligand + Sodium Ascorbate catalyst->reaction2 purification2 Purification (SEC / IEX) reaction2->purification2 product2 Final Conjugate purification2->product2 troubleshooting_low_yield cluster_step1 Problem in NHS Ester Step? cluster_step2 Problem in CuAAC Step? cluster_solutions1 Solutions for NHS Ester Step cluster_solutions2 Solutions for CuAAC Step start Low Final Yield q1 Check NHS Ester Hydrolysis start->q1 q2 Check Catalyst Activity start->q2 s1a Incorrect Buffer? (e.g., Tris, Glycine) q1->s1a s1b Incorrect pH? (<7.2 or >8.5) q1->s1b s1c Improper Reagent Handling? (Moisture Contamination) q1->s1c sol1a Use Amine-Free Buffer (PBS, HEPES) s1a->sol1a sol1b Adjust pH to 7.2-8.5 s1b->sol1b sol1c Use Fresh, Anhydrous Reagent Solution s1c->sol1c s2a Oxygen Contamination? q2->s2a s2b Degraded Reducing Agent? q2->s2b s2c Steric Hindrance? q2->s2c sol2a Degas Solvents & Use Inert Atmosphere s2a->sol2a sol2b Use Fresh Sodium Ascorbate s2b->sol2b sol2c Increase Reaction Time/ Temperature s2c->sol2c

References

Technical Support Center: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the use of Azido-PEG9-NHS ester. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve successful conjugations.

Troubleshooting Guides

This section addresses common problems encountered during CuAAC reactions.

Issue 1: Low or No Product Yield

Question: My CuAAC reaction with this compound is resulting in a very low yield. What are the common causes and how can I troubleshoot this?

Answer: Low yields in CuAAC reactions are often traced back to a few critical factors. The primary suspect is the oxidation of the active Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state by oxygen.[1] Another frequent issue is the quality and stability of your reagents.

Troubleshooting Steps:

  • Deoxygenate Your Reaction Mixture: Oxygen is detrimental to the Cu(I) catalyst. Ensure all buffers and solvent systems are thoroughly deoxygenated before use by methods such as sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. As a simpler measure, sealing the reaction vessel can help prevent further oxygen diffusion.[2][3]

  • Use Fresh Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ.[4] However, it can oxidize over time. Always prepare fresh solutions of sodium ascorbate immediately before setting up your reaction.[5]

  • Verify Reagent Quality:

    • This compound: The NHS ester is susceptible to hydrolysis, especially in aqueous environments and at higher pH. Ensure it has been stored under dry conditions and is of high purity.

    • Alkyne Substrate: Confirm the purity and structural integrity of your alkyne-containing molecule.

    • Copper Source: Use a high-purity copper source, such as copper(II) sulfate (CuSO₄), and ensure it has been stored in a dry environment.

  • Optimize Catalyst and Ligand Concentration: The concentration of the copper catalyst can be critical. While often used in catalytic amounts, for bioconjugations, it may be necessary to use stoichiometric or even excess amounts relative to the azide and alkyne. A common starting point is a copper concentration between 50 µM and 250 µM. The use of a copper-chelating ligand is highly recommended to stabilize the Cu(I) catalyst and accelerate the reaction. A ligand-to-copper ratio of 5:1 is often suggested to protect biomolecules from reactive oxygen species.

  • Consider Reactant Accessibility: If you are conjugating to a large biomolecule, the alkyne group may be sterically hindered or buried within the molecule's structure. Adding a co-solvent like DMSO or using denaturing conditions might improve accessibility.

Issue 2: Side Product Formation

Question: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer: Side reactions in CuAAC can lead to a complex product mixture and reduce the yield of your desired conjugate.

Common Side Reactions and Solutions:

  • Oxidative Homocoupling (Glaser Coupling): The alkyne substrate can couple with itself in the presence of oxygen and the copper catalyst.

    • Solution: Rigorous deoxygenation of the reaction mixture is the most effective way to prevent this side reaction. The addition of a slight excess of sodium ascorbate also helps to suppress oxidative homocoupling.

  • NHS Ester Hydrolysis: The NHS ester group of your this compound is sensitive to hydrolysis, especially at neutral to high pH in aqueous solutions.

    • Solution: Perform the reaction in a pH range of 7-9 to balance the reaction rate with the stability of the NHS ester. For reactions sensitive to water, using anhydrous organic solvents like DMF or DMSO can lead to higher yields.

  • Modification of Nucleophilic Groups: In the absence of a primary amine, NHS esters can react with other nucleophilic groups such as deprotonated hydroxyls.

    • Solution: Ensure your reaction conditions favor the reaction with the intended primary amine. This can often be controlled by pH.

Issue 3: Difficulty in Product Purification

Question: I'm having trouble purifying my final PEGylated product. What are some effective strategies?

Answer: The purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents and their tendency to cause streaking during silica gel chromatography.

Purification Strategies:

  • Precipitation: If there is a significant solubility difference between your product and starting materials, precipitation by adding a non-solvent can be an effective purification step.

  • Dialysis or Size Exclusion Chromatography (SEC): For larger PEGylated molecules, these techniques are effective for separating the product from smaller impurities like excess reagents and catalyst.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying PEGylated compounds, often providing high resolution and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper catalyst concentration for CuAAC with this compound?

A1: There isn't a single optimal concentration, as it can depend on the specific substrates and reaction conditions. However, for many bioconjugation reactions, a copper concentration in the range of 50 µM to 250 µM is a good starting point. It's important to note that the reaction rate can show a threshold behavior, with little reactivity observed below 50 µM Cu.

Q2: Which copper source and ligand should I use?

A2: A common and convenient copper source is Copper(II) sulfate (CuSO₄), which is then reduced in situ to Cu(I) by sodium ascorbate. To stabilize the Cu(I) and accelerate the reaction, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended, especially for reactions in aqueous buffers. A 5:1 ligand-to-copper molar ratio is often used to protect biomolecules.

Q3: What is the role of the reducing agent?

A3: The active catalyst in the CuAAC reaction is Cu(I). Since Cu(I) is readily oxidized to the inactive Cu(II) state, a reducing agent is necessary to maintain a sufficient concentration of the active catalyst. Sodium ascorbate is the most commonly used reducing agent, typically in a 3- to 10-fold excess.

Q4: How should I add the reagents to the reaction mixture?

A4: The order of addition is important for catalyst stability. It is recommended to first mix the CuSO₄ solution with the ligand solution to pre-form the copper-ligand complex. This mixture is then added to the solution containing your azide and alkyne substrates. The reaction is initiated by the addition of the freshly prepared sodium ascorbate solution.

Q5: What are the ideal solvent and temperature conditions?

A5: The PEG component of this compound makes it soluble in a variety of solvents, including DMSO. CuAAC reactions are often performed in aqueous mixtures. Reactions are typically conducted at room temperature for 1 to 2 hours, but for sensitive biomolecules, the reaction can be performed at 4°C overnight.

Experimental Protocols

Protocol 1: General CuAAC Reaction Setup

This protocol provides a general procedure for a CuAAC reaction. Optimization of reactant concentrations may be necessary.

Materials:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4, deoxygenated)

Procedure:

  • In a reaction tube, dissolve the alkyne-functionalized molecule and this compound in the deoxygenated reaction buffer.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 volume ratio will yield a 5:1 ligand-to-copper molar ratio. Mix gently.

  • Add the catalyst premix to the reaction tube containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Seal the reaction vessel and allow the reaction to proceed at room temperature, typically for 1 hour. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, TLC).

ReagentStock ConcentrationFinal Concentration (Example)
Alkyne-MoleculeVaries1 equivalent
This compoundVaries1.5 - 2 equivalents
CuSO₄20 mM100 µM
THPTA Ligand50 mM500 µM
Sodium Ascorbate100 mM5 mM
Protocol 2: Optimization of Copper and Ligand Concentration using a Fluorogenic Azide

This protocol uses a fluorogenic azide to quickly determine the optimal catalyst conditions for your specific system without consuming your valuable reagents.

Materials:

  • Model alkyne (e.g., propargyl alcohol)

  • Fluorogenic azide (e.g., coumarin azide)

  • Varying concentrations of CuSO₄ and ligand stock solutions

  • Sodium ascorbate stock solution (freshly prepared)

  • Reaction buffer

Procedure:

  • Set up a series of reactions in a microplate with varying concentrations of CuSO₄ and ligand, while keeping the model alkyne and fluorogenic azide concentrations constant.

  • Follow the general reaction setup described in Protocol 1.

  • After a set time (e.g., 1 hour), measure the fluorescence of each reaction well at the appropriate excitation and emission wavelengths for the fluorogenic product.

  • The condition that produces the highest fluorescence intensity is considered optimal for your system.

ParameterCondition 1Condition 2Condition 3Condition 4
CuSO₄ (µM)50100150250
Ligand (µM)2505007501250
Relative Fluorescence Units (RFU) (Measure)(Measure)(Measure)(Measure)

Visualizations

CuAAC_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R1-Alkyne CuI->Alkyne Coordination Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Azide R2-Azide-PEG9-NHS Triazole_Product Triazole Product Azide->Triazole_Product Cu_Acetylide->Azide Cycloaddition Triazole_Product->CuI Catalyst Regeneration

Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting_Workflow Start Low Reaction Yield? Check_O2 Deoxygenate Solvents? Start->Check_O2 Check_O2->Start No, Deoxygenate Fresh_Ascorbate Fresh Ascorbate? Check_O2->Fresh_Ascorbate Yes Fresh_Ascorbate->Start No, Prepare Fresh Reagent_Quality Check Reagent Purity (Azide, Alkyne, CuSO4) Fresh_Ascorbate->Reagent_Quality Yes Optimize_Cu Optimize [Cu] and Ligand Ratio Reagent_Quality->Optimize_Cu Accessibility Steric Hindrance? Optimize_Cu->Accessibility Add_Cosolvent Add Co-solvent (e.g., DMSO) Accessibility->Add_Cosolvent Yes Success Improved Yield Accessibility->Success No Add_Cosolvent->Success Experimental_Workflow Prep_Reagents 1. Prepare & Deoxygenate Reagents and Buffers Mix_Reactants 2. Mix Alkyne and This compound Prep_Reagents->Mix_Reactants Prep_Catalyst 3. Prepare Catalyst Premix (CuSO4 + Ligand) Mix_Reactants->Prep_Catalyst Add_Catalyst 4. Add Catalyst Premix to Reactants Prep_Catalyst->Add_Catalyst Initiate 5. Initiate with Fresh Sodium Ascorbate Add_Catalyst->Initiate React 6. React at Room Temp (e.g., 1 hour) Initiate->React Monitor 7. Monitor Progress (LC-MS, TLC) React->Monitor Purify 8. Purify Product Monitor->Purify

References

Technical Support Center: Post-Labeling Purification of Azido-PEG9-NHS Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted Azido-PEG9-NHS ester following protein labeling.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after protein labeling?

A1: The removal of unreacted this compound is a critical step for several reasons. Firstly, the presence of free linker can interfere with downstream applications by competing for binding sites or generating false-positive signals. Secondly, for accurate quantification of the degree of labeling (DOL), all unconjugated reagents must be removed. Finally, for therapeutic applications, the presence of unreacted linkers can lead to undesirable side effects and immunogenicity[1][2].

Q2: What are the most common methods for removing unreacted this compound?

A2: The most widely used methods for purifying proteins after labeling with NHS esters are based on the size difference between the labeled protein and the small molecule linker. These include:

  • Size Exclusion Chromatography (SEC): A rapid and effective method that separates molecules based on their size.[3]

  • Dialysis: A simple and effective, albeit more time-consuming, method for removing small molecules from a protein solution across a semi-permeable membrane.[4][5]

  • Tangential Flow Filtration (TFF): A rapid and scalable method for buffer exchange and removal of small molecules, particularly suitable for larger sample volumes.

Q3: How do I choose the most suitable purification method for my experiment?

A3: The choice of purification method depends on several factors, including the volume of your sample, the desired purity, the available equipment, and the time constraints of your experiment.

  • For small-scale purifications (µL to a few mL): Size exclusion chromatography (in the form of desalting columns) is often the fastest and most efficient method.

  • For medium-scale purifications (mL to L): Dialysis is a cost-effective and straightforward option, although it requires longer processing times.

  • For large-scale purifications (L to kL): Tangential flow filtration is the most suitable method due to its scalability and rapid processing time.

Q4: What is the optimal pH for the labeling reaction with this compound?

A4: The optimal pH for the reaction between an NHS ester and a primary amine on a protein is typically between 7.2 and 8.5. A pH below this range will result in the protonation of the amine groups, making them less reactive. Conversely, a pH above 8.5 can lead to significant hydrolysis of the NHS ester, reducing the labeling efficiency.

Q5: Which buffers are compatible with NHS ester labeling reactions?

A5: It is crucial to use amine-free buffers for the labeling reaction, as buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), bicarbonate/carbonate buffer, borate buffer, and HEPES buffer.

Troubleshooting Guides

Low Labeling Efficiency
Potential Cause Troubleshooting Steps
Hydrolyzed this compound Ensure the this compound is stored properly at -20°C with a desiccant and protected from moisture. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.
Incorrect buffer pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.
Presence of primary amines in the buffer Perform a buffer exchange of your protein into an amine-free buffer (e.g., PBS) using dialysis or a desalting column before labeling.
Insufficient molar excess of the linker Increase the molar excess of the this compound. For dilute protein solutions, a higher molar excess is often required. A common starting point is a 20-fold molar excess.
Inaccessible amine groups on the protein If the protein structure is known, assess the accessibility of lysine residues. Consider denaturing and refolding the protein if native conditions are not required for its function.
Low Protein Recovery After Purification
Potential Cause Troubleshooting Steps
Protein precipitation during labeling or purification Over-labeling can alter protein solubility. Reduce the molar excess of the NHS ester or decrease the reaction time. Ensure the concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.
Non-specific binding to the purification matrix (SEC or TFF) For SEC, ensure the column is properly equilibrated. Consider using a buffer with a slightly higher ionic strength to reduce non-specific interactions. For TFF, select a membrane material known for low protein binding, such as regenerated cellulose.
Protein loss during dialysis Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate for your protein (typically 3-5 times smaller than the molecular weight of the protein). Check for any leaks in the dialysis tubing or cassette.
Protein degradation Add protease inhibitors to your protein solution before and during the purification process, especially if working with cell lysates.
Presence of Unreacted Linker After Purification
Potential Cause Troubleshooting Steps
Inefficient purification For SEC, ensure the sample volume does not exceed the column's recommended capacity (typically 2-5% of the total column volume for high resolution). For dialysis, increase the number of buffer changes and the total dialysis time. Use a significantly larger volume of dialysis buffer (at least 200-500 times the sample volume). For TFF, perform additional diavolumes (typically 5-10 are sufficient) to wash out the small molecules.
Incorrect MWCO for dialysis membrane Use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to ensure the small this compound can pass through while retaining the larger protein.

Quantitative Data Summary

The following table provides a general comparison of the common purification methods. The actual performance may vary depending on the specific protein, experimental conditions, and equipment used.

Parameter Size Exclusion Chromatography (SEC) Dialysis Tangential Flow Filtration (TFF)
Typical Protein Recovery > 90%> 95%> 95%
Purity HighHighHigh
Processing Time Fast (minutes to hours)Slow (hours to days)Fast (hours)
Scalability Low to MediumLow to MediumHigh
Required Equipment Chromatography system, columnsDialysis tubing/cassettes, beaker, stir plateTFF system, membranes

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (Desalting Column)

This protocol is suitable for rapid purification of small to medium sample volumes.

Materials:

  • Labeled protein solution

  • Pre-packed desalting column (e.g., Sephadex G-25)

  • Equilibration/elution buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired elution buffer. This removes the storage solution and ensures the column is properly conditioned.

  • Sample Application: Apply the protein labeling reaction mixture to the top of the column. For optimal separation, the sample volume should not exceed 30% of the column bed volume.

  • Elution: Elute the protein with the equilibration buffer. The labeled protein will elute first in the void volume, while the smaller, unreacted this compound will be retained in the pores of the resin and elute later.

  • Fraction Collection: Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.

  • Pooling: Pool the fractions containing the purified, labeled protein.

Protocol 2: Purification by Dialysis

This protocol is a simple and effective method for removing small molecules, although it is more time-consuming.

Materials:

  • Labeled protein solution

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa)

  • Large beaker (volume at least 200-500 times the sample volume)

  • Stir plate and stir bar

  • Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.

  • Sample Loading: Load the labeling reaction mixture into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes.

  • Dialysis: Place the sealed dialysis device into the beaker containing the dialysis buffer. Gently stir the buffer at 4°C.

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Perform at least three buffer changes. For optimal removal of the unreacted linker, the final dialysis step can be performed overnight at 4°C.

  • Sample Recovery: Carefully recover the purified protein conjugate from the dialysis device.

Protocol 3: Purification by Tangential Flow Filtration (TFF)

This protocol is ideal for larger sample volumes and is highly scalable.

Materials:

  • Labeled protein solution

  • TFF system with an appropriate membrane (e.g., 10-30 kDa MWCO)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

Procedure:

  • System Preparation: Install the TFF membrane and condition the system by flushing it with buffer as recommended by the manufacturer.

  • Concentration (Optional): If necessary, concentrate the sample to a smaller volume by running the TFF system in concentration mode. The permeate, containing small molecules, is discarded.

  • Diafiltration: Perform diafiltration by adding the diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This process exchanges the buffer and removes the unreacted this compound. Typically, 5-10 diavolumes are sufficient for this step.

  • Final Concentration: After diafiltration, concentrate the purified protein to the desired final volume.

  • Sample Recovery: Recover the purified and concentrated labeled protein from the system.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Reaction Labeling Reaction (pH 7.2-8.5) Protein->Reaction NHS_Ester This compound (in DMSO/DMF) NHS_Ester->Reaction SEC Size Exclusion Chromatography Reaction->SEC Small Scale Dialysis Dialysis Reaction->Dialysis Medium Scale TFF Tangential Flow Filtration Reaction->TFF Large Scale Purified_Protein Purified Labeled Protein SEC->Purified_Protein Dialysis->Purified_Protein TFF->Purified_Protein DOL Determine Degree of Labeling (DOL) Purified_Protein->DOL

Caption: Experimental workflow for protein labeling and purification.

troubleshooting_workflow cluster_low_yield Low Protein Recovery cluster_impurity Unreacted Linker Present Start Problem with Post-Labeling Purification Precipitation Protein Precipitation? Start->Precipitation Inefficient_Purification Inefficient Purification? Start->Inefficient_Purification Binding Non-Specific Binding? Precipitation->Binding Sol_Precipitation Reduce molar excess of NHS ester. Check solvent concentration. Precipitation->Sol_Precipitation Degradation Protein Degradation? Binding->Degradation Sol_Binding Adjust buffer ionic strength. Use low-binding membranes. Binding->Sol_Binding Sol_Degradation Add protease inhibitors. Degradation->Sol_Degradation Incorrect_MWCO Incorrect Dialysis MWCO? Inefficient_Purification->Incorrect_MWCO Sol_Inefficient Optimize purification parameters (e.g., sample volume, diavolumes). Inefficient_Purification->Sol_Inefficient Sol_MWCO Use a lower MWCO dialysis membrane. Incorrect_MWCO->Sol_MWCO

Caption: Troubleshooting decision tree for purification issues.

References

Side reactions of Azido-PEG9-NHS ester and how to minimize them.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG9-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting side reactions during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when using this compound?

The most significant side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[1][2][3] In aqueous solutions, water molecules can attack the ester, converting it into an inactive carboxylic acid. This reaction directly competes with the desired reaction with primary amines on your target molecule, thereby reducing the overall conjugation efficiency.[1][3]

Q2: How does pH affect the reaction with this compound?

The reaction is highly pH-dependent. The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2 to 8.5.

  • Below pH 7.2: The primary amines on the target molecule are mostly protonated (-NH3+), making them poor nucleophiles and significantly slowing down the desired conjugation reaction.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, leading to rapid inactivation of the reagent and a lower yield of the desired conjugate.

Q3: Can this compound react with other functional groups on a protein?

Yes, while the primary target is the amine group of lysine residues and the N-terminus, side reactions with other nucleophilic residues can occur, although generally at a lower efficiency. These include:

  • Hydroxyl groups: Serine, threonine, and tyrosine can react to form unstable ester linkages.

  • Sulfhydryl groups: Cysteine can react to form less stable thioesters.

  • Imidazole groups: The imidazole ring of histidine can also show some reactivity.

To minimize these side reactions, it is recommended to work within the optimal pH range of 7.2-8.5, which favors the reaction with primary amines.

Q4: Which buffers should I use for the conjugation reaction?

It is critical to use amine-free buffers. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate buffer

  • Carbonate/Bicarbonate buffer

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible as they will compete with your target molecule for the NHS ester, leading to significantly reduced labeling efficiency. If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.

Q5: How should I store and handle this compound?

NHS esters are moisture-sensitive.

  • Storage: Store the reagent at -20°C in a desiccated environment.

  • Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation. It is best to dissolve the NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare and store stock solutions in aqueous buffers.

Q6: Can the azide group in this compound cause any side reactions during the NHS ester conjugation?

Yes. The azide ion is a strong nucleophile and can react with the NHS ester. Therefore, it is crucial to avoid buffers or solutions containing sodium azide (often used as a preservative) during the NHS ester conjugation step. If your protein solution contains sodium azide, it must be removed via dialysis or a desalting column before initiating the reaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Labeling Efficiency Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.
Hydrolysis of NHS Ester Ensure proper storage and handling of the reagent to prevent moisture exposure. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. Consider performing the reaction at 4°C overnight to minimize hydrolysis.
Competing Amines in Buffer Use an amine-free buffer such as PBS, HEPES, or Borate. If the protein is in a Tris or glycine buffer, perform a buffer exchange.
Low Protein Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the protein concentration (recommended ≥ 2 mg/mL).
Inactive NHS Ester Reagent Test the reactivity of your this compound using the protocol provided below.
Protein Precipitation Over-labeling Excessive modification of lysine residues can alter the protein's surface charge and solubility. Reduce the molar excess of the this compound or shorten the reaction time.
High Concentration of Organic Solvent Keep the final concentration of the organic solvent (DMSO or DMF) to a minimum, typically below 10%.
Lack of Reproducibility Inconsistent Reagent Activity Due to moisture sensitivity, the reactivity of the NHS ester can decrease over time. Always use freshly prepared solutions and consider testing the reagent's activity before critical experiments.
Variations in Reaction Conditions Ensure consistent pH, temperature, incubation time, and reagent concentrations between experiments.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the approximate half-life of NHS esters in aqueous solutions.

pH Temperature Approximate Half-life
7.00°C4-5 hours
7.4N/A>120 minutes
8.64°C10 minutes
9.0N/A<9 minutes

Note: These values are for general NHS esters and PEG-NHS esters and should be considered as a guideline for this compound.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., desalting column or size-exclusion chromatography column)

Methodology:

  • Buffer Exchange (if necessary): Ensure the protein is in an appropriate amine-free reaction buffer. If not, perform a buffer exchange using dialysis or a desalting column.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Calculate Reagent Amount: Determine the desired molar excess of the this compound. A 10- to 20-fold molar excess is a common starting point.

  • Initiate Conjugation: Add the calculated volume of the dissolved this compound to the protein solution while gently mixing. Ensure the final concentration of the organic solvent is less than 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quenching (Optional): To stop the reaction, add a quenching reagent to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted reagent and byproducts from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Protocol for Testing the Activity of this compound

This protocol is based on the principle that hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which can be measured spectrophotometrically.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.5)

  • Strong base (e.g., 0.5 N NaOH)

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare Reagent Solution: Prepare a stock solution of the this compound in anhydrous DMSO or DMF. Dilute a small amount of this stock into the reaction buffer.

  • Measure Initial Absorbance (A_initial): Immediately measure the absorbance of the solution at 260 nm. This reading represents any NHS that has already been released due to prior hydrolysis.

  • Induce Complete Hydrolysis: Add a small volume of the strong base to the solution to rapidly and completely hydrolyze any remaining active NHS ester. Incubate for several minutes.

  • Measure Final Absorbance (A_final): Remeasure the absorbance of the base-treated solution at 260 nm.

  • Assess Reactivity: If A_final is significantly greater than A_initial, it indicates that active NHS ester was present and the reagent is likely still reactive. If there is little to no change in absorbance, the reagent has likely been hydrolyzed and is inactive.

Protocol 3: Purification of Azido-PEGylated Protein using Size-Exclusion Chromatography (SEC)

Materials:

  • Conjugation reaction mixture

  • SEC column appropriate for the size of the protein

  • Equilibration and running buffer (e.g., PBS, pH 7.4)

  • Fraction collector

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.

  • Sample Loading: Load the conjugation reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the column with the running buffer at the recommended flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile by measuring the UV absorbance at 280 nm (for the protein).

  • Pooling Fractions: The PEGylated protein will typically elute first, followed by the smaller, unreacted this compound and NHS byproduct. Pool the fractions containing the purified protein conjugate.

Visualizations

competing_reactions Azido-PEG9-NHS_ester Azido-PEG9-NHS_ester Desired_Product Stable Amide Bond (PEGylated Protein) Azido-PEG9-NHS_ester->Desired_Product Aminolysis (Desired Reaction) Side_Product Inactive Carboxylic Acid Azido-PEG9-NHS_ester->Side_Product Hydrolysis (Side Reaction) Target_Protein_NH2 Target Protein (Primary Amine) Target_Protein_NH2->Desired_Product Water_H2O Water (H2O) Water_H2O->Side_Product

Caption: Competing reaction pathways for this compound.

troubleshooting_workflow start Low Labeling Efficiency check_ph Is buffer pH 7.2-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_reagent Is reagent fresh and handled properly? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_concentration Is protein concentration adequate? check_reagent->check_concentration Yes use_fresh_reagent Use fresh, anhydrous reagent solution check_reagent->use_fresh_reagent No increase_concentration Increase protein concentration check_concentration->increase_concentration No optimize Re-run experiment check_concentration->optimize Yes adjust_ph->optimize buffer_exchange->optimize use_fresh_reagent->optimize increase_concentration->optimize

Caption: Troubleshooting workflow for low labeling efficiency.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) prep_nhs 2. Prepare Fresh Azido-PEG9-NHS Ester Solution (in DMSO/DMF) conjugation 3. Add NHS Ester to Protein (Mix and Incubate) prep_nhs->conjugation quench 4. Quench Reaction (Optional) conjugation->quench purify 5. Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze 6. Characterize Final Product purify->analyze

Caption: General experimental workflow for bioconjugation.

References

Impact of pH on the efficiency of Azido-PEG9-NHS ester reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the efficiency of Azido-PEG9-NHS ester reactions. Below you will find troubleshooting guides and frequently asked questions to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH for N-hydroxysuccinimide (NHS) ester reactions with primary amines, such as those on proteins or other biomolecules, is typically in the range of pH 7.2 to 8.5 .[1][2] Many protocols recommend a more specific range of pH 8.3-8.5 to maximize the conjugation efficiency.[3][4][5]

Q2: How does pH affect the this compound reaction?

A2: The pH of the reaction is a critical factor that influences two competing processes:

  • Amine Reactivity: The reactive species for the conjugation is the deprotonated primary amine (-NH2), which acts as a nucleophile. At a pH below the pKa of the amine (around 10.5 for the lysine side chain), the amine group is mostly protonated (-NH3+), making it non-nucleophilic and significantly reducing the reaction rate. As the pH increases, the concentration of the reactive deprotonated amine increases, which favors the conjugation reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where the ester is cleaved by water, rendering it inactive for conjugation. The rate of this hydrolysis reaction increases significantly at higher pH values.

Therefore, the optimal pH is a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis.

Q3: What happens if the pH is too low or too high?

A3:

  • Low pH (< 7.0): The concentration of protonated amines is high, leading to a very slow or non-existent reaction, resulting in poor labeling efficiency.

  • High pH (> 9.0): The rate of hydrolysis of the NHS ester becomes very rapid. This competing reaction consumes the NHS ester before it can react with the target amine, leading to a low yield of the desired conjugate.

Q4: Which buffers are recommended for this reaction?

A4: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer

  • HEPES buffer

  • Borate buffer

Avoid using Tris-based buffers (e.g., TBS) or glycine buffers, as they contain primary amines.

Q5: How stable is the this compound in aqueous solution?

A5: The stability of the NHS ester is highly pH-dependent due to hydrolysis. The half-life of NHS esters decreases significantly as the pH increases. For example, the half-life can be several hours at pH 7.0 and drop to just minutes at pH 8.6. It is therefore recommended to prepare the NHS ester solution immediately before use.

Troubleshooting Guide

Problem: Low or no conjugation efficiency.

This is a common issue that can often be resolved by systematically evaluating the reaction conditions.

Potential Cause Troubleshooting Steps
Suboptimal pH - Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is typically 7.2-8.5. - For many applications, a pH of 8.3-8.5 is a good starting point.
NHS Ester Hydrolysis - Prepare the this compound solution immediately before adding it to the reaction mixture. - If dissolving the NHS ester in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous. - Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.
Incorrect Buffer Composition - Ensure you are using an amine-free buffer such as PBS, bicarbonate, HEPES, or borate. - If your protein or biomolecule is in a buffer containing primary amines (like Tris), perform a buffer exchange into a suitable reaction buffer before starting the conjugation.
Reagent Quality - Ensure the this compound has been stored properly, protected from moisture. Equilibrate the vial to room temperature before opening to prevent condensation.
Low Reactant Concentration - Low concentrations of the target molecule can lead to less efficient conjugation due to the competing hydrolysis reaction. If possible, increase the concentration of your protein or biomolecule.

Quantitative Data Summary

The efficiency of an NHS ester reaction is a balance between aminolysis (the desired reaction) and hydrolysis (the competing reaction). The rates of both reactions are influenced by pH.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pH Temperature (°C) Half-life
7.004-5 hours
8.0Room Temp~1 hour
8.5Room Temp~30 minutes (estimated)
8.6410 minutes

Note: These are general values for NHS esters; specific half-lives for Azido-PEG9-NHS may vary.

Table 2: Relative Rates of Amidation vs. Hydrolysis of Porphyrin-NHS Esters

pH Amidation Half-life (min) Hydrolysis Half-life (min) Final Amide Yield (%)
8.08021080-85%
8.52018080-85%
9.01012580-85%

Data from a study on porphyrin-NHS esters, which illustrates the general trend of both reaction rates increasing with pH, with the amidation rate increasing more significantly in this pH range.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general starting point. Optimal conditions, such as the molar excess of the NHS ester and incubation time, may need to be determined empirically for each specific application.

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • The concentration will depend on the desired molar excess for the reaction.

  • Reaction:

    • Add the dissolved this compound to the protein solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is low (typically <10%).

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific reactants.

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column (gel filtration) or dialysis against a suitable storage buffer (e.g., PBS).

Visualizations

Reaction_Pathway cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 9.0) Protonated_Amine Protein-NH3+ No_Reaction No Reaction Protonated_Amine->No_Reaction Non-nucleophilic NHS_Ester Azido-PEG9-NHS NHS_Ester->No_Reaction Deprotonated_Amine_Opt Protein-NH2 Conjugate Protein-PEG9-Azide Deprotonated_Amine_Opt->Conjugate Aminolysis (Favored) NHS_Ester_Opt Azido-PEG9-NHS NHS_Ester_Opt->Conjugate Hydrolysis_Opt Hydrolyzed Ester NHS_Ester_Opt->Hydrolysis_Opt Hydrolysis (Slow) Deprotonated_Amine_High Protein-NH2 Low_Yield Low Yield of Conjugate Deprotonated_Amine_High->Low_Yield Aminolysis (Outcompeted) NHS_Ester_High Azido-PEG9-NHS Hydrolysis_High Hydrolyzed Ester NHS_Ester_High->Hydrolysis_High Rapid Hydrolysis NHS_Ester_High->Low_Yield Troubleshooting_Workflow start Start: Low Conjugation Efficiency check_ph Check Buffer pH start->check_ph ph_ok Is pH 7.2-8.5? check_ph->ph_ok Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_buffer_type Check Buffer Composition ph_ok->check_buffer_type adjust_ph->check_buffer_type buffer_ok Is buffer amine-free? check_buffer_type->buffer_ok Yes buffer_exchange Perform Buffer Exchange (e.g., into PBS, Bicarbonate) check_buffer_type->buffer_exchange No check_reagents Evaluate Reagents & Conditions buffer_ok->check_reagents buffer_exchange->check_reagents reagent_prep Prepare fresh NHS ester solution immediately before use check_reagents->reagent_prep optimize_conditions Optimize Molar Ratio & Incubation Time/Temp reagent_prep->optimize_conditions success Improved Efficiency optimize_conditions->success Logical_Relationships pH Reaction pH Amine Deprotonated Amine [-NH2] Concentration pH->Amine Increases with pH Hydrolysis NHS Ester Hydrolysis Rate pH->Hydrolysis Increases with pH Aminolysis Aminolysis Rate (Desired Reaction) Amine->Aminolysis Directly Proportional Efficiency Conjugation Efficiency Hydrolysis->Efficiency Decreases Aminolysis->Efficiency Increases

References

Strategies to improve the solubility of Azido-PEG9-NHS ester conjugates.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Azido-PEG9-NHS ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker that contains an azide group and an N-hydroxysuccinimide (NHS) ester. The polyethylene glycol (PEG) spacer (with 9 PEG units) increases the hydrophilicity and solubility of the molecule in aqueous media.[1][2][3] The NHS ester reacts with primary amines (-NH2) on proteins, peptides, or other molecules to form stable amide bonds.[4][5] The azide group can then be used for subsequent "click chemistry" reactions with molecules containing alkyne, BCN, or DBCO groups. This makes it a versatile tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

Q2: I am having trouble dissolving my this compound. What is the recommended procedure?

Many non-sulfonated NHS-ester reagents, including this compound, are not readily soluble in aqueous buffers alone. The recommended procedure is to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be added to your aqueous reaction buffer containing the amine-molecule. It is crucial that the final concentration of the organic solvent in the reaction mixture does not exceed 10%, as higher concentrations can negatively impact protein stability and reaction efficiency.

Q3: What factors can affect the stability and reactivity of the NHS ester group?

The NHS ester group is susceptible to hydrolysis, which is a competing reaction to the desired conjugation with a primary amine. The rate of hydrolysis is highly dependent on pH and temperature. Higher pH values and elevated temperatures significantly increase the rate of hydrolysis, reducing the efficiency of your conjugation reaction. Therefore, it is critical to use freshly prepared solutions and carefully control the reaction conditions.

Q4: Which buffers are compatible with NHS ester reactions?

It is essential to use amine-free buffers for your conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation yields. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate-bicarbonate, and borate buffers, with an optimal pH range of 7.2 to 8.5.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reagent Precipitation Upon Addition to Aqueous Buffer The concentration of the this compound in the organic stock solution is too high, leading to insolubility when diluted in the aqueous buffer.- Prepare a more dilute stock solution of the this compound in DMSO or DMF.- Increase the final reaction volume to lower the final concentration of the conjugate.- Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture does not exceed 10%.
The aqueous buffer composition is not optimal.- Ensure there are no interfering substances in your buffer. High concentrations of salts can sometimes decrease the solubility of PEGylated compounds.
Low Conjugation Efficiency Hydrolysis of the NHS ester due to improper storage or handling.- Store the solid this compound reagent in a cool, dry place, protected from moisture, preferably in a desiccator.- Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.- Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Do not store aqueous solutions of the reagent.
The pH of the reaction buffer is not optimal.- Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
The presence of competing primary amines in the buffer.- Ensure your buffer is free of primary amines like Tris or glycine. If necessary, perform a buffer exchange of your protein sample using dialysis or a desalting column.
Protein Precipitation After Labeling Over-labeling of the protein, which can alter its surface charge and solubility.- Reduce the molar excess of the this compound in the reaction.- Shorten the reaction time or perform the reaction at a lower temperature (e.g., 4°C).
The protein is unstable under the chosen reaction conditions.- Screen different buffer conditions to find one that enhances protein stability.- Reduce the concentration of the protein in the reaction mixture.

Quantitative Data Summary

The stability of the NHS ester is critical for successful conjugation. The following table summarizes the half-life of NHS esters in aqueous solution at different pH values and temperatures, illustrating the importance of managing reaction conditions to minimize hydrolysis.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~1-2 hours
8.525~30 minutes
8.6410 minutes
9.025< 10 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

Protocol for Dissolving and Using this compound

This protocol provides a general guideline for dissolving the this compound and performing a conjugation reaction with a protein.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Protein or other amine-containing molecule in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF. A typical starting concentration is 10 mM.

    • Note: Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze over time.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. A typical protein concentration is 1-10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.

    • Add the calculated volume of the stock solution to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quenching the Reaction:

    • Add a quenching reagent such as Tris-HCl or glycine to a final concentration of 20-50 mM to consume any unreacted this compound.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent_prep Prepare Azido-PEG9-NHS Ester Stock in DMSO/DMF conjugation Add NHS Ester to Protein (10-20x Molar Excess) reagent_prep->conjugation protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) protein_prep->conjugation incubation Incubate (RT or 4°C) conjugation->incubation quenching Quench with Tris/Glycine incubation->quenching purify Purify via SEC or Dialysis quenching->purify analyze Characterize Conjugate purify->analyze

Caption: Experimental workflow for this compound conjugation.

reaction_pathways cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) reagent This compound protein Protein-NH2 (pH 7.2-8.5) reagent->protein Aminolysis water H2O (especially at pH > 8.5) reagent->water Hydrolysis product Stable Amide Bond (Azido-PEG9-Protein) protein->product hydrolyzed Inactive Carboxylate water->hydrolyzed

Caption: Competing reaction pathways for NHS esters.

References

Dealing with steric hindrance in Azido-PEG9-NHS ester conjugations.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG9-NHS ester conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome challenges in your experiments, with a special focus on tackling steric hindrance.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments in a question-and-answer format.

Q1: My conjugation yield with this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low conjugation yield is a common problem that can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, which competes with the desired reaction with primary amines.[1][2][3] The rate of hydrolysis increases significantly with pH.[1][4]

    • Solution: Always prepare the this compound solution immediately before use. If using an organic solvent like DMSO or DMF to dissolve the NHS ester, ensure it is anhydrous. Avoid repeated freeze-thaw cycles of the stock solution.

  • Suboptimal pH: The reaction between the NHS ester and a primary amine is strongly pH-dependent. At a pH that is too low, the primary amines on your biomolecule will be protonated and thus unreactive. Conversely, at a pH that is too high, the rate of NHS ester hydrolysis increases, reducing the amount available to react.

    • Solution: The optimal pH range for NHS ester conjugations is typically 7.2-8.5. A pH of 8.3-8.5 is often a good starting point. It is crucial to use a freshly calibrated pH meter to verify the pH of your reaction buffer.

  • Incompatible Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions. These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.

    • Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), borate, or carbonate buffers. If your protein is in a Tris-based buffer, it is essential to perform a buffer exchange before starting the conjugation.

  • Steric Hindrance: The primary amines on your biomolecule might be located in a sterically hindered environment, making them inaccessible to the this compound. This is a common issue when working with large, complex biomolecules.

    • Solution: The PEG9 spacer on the this compound is designed to help overcome some steric hindrance. However, if you still face issues, consider using a linker with a longer PEG chain (e.g., PEG12, PEG24) to provide greater reach and flexibility.

Q2: I am observing precipitation of my protein after the conjugation reaction. What could be the cause and how can I prevent it?

A2: Protein precipitation post-labeling can occur due to a few factors:

  • Over-labeling: The addition of too many Azido-PEG9 moieties can alter the protein's surface properties, leading to aggregation and precipitation.

    • Solution: Optimize the molar ratio of the this compound to your protein. Perform small-scale pilot reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1 of PEG linker to protein) to determine the optimal condition that provides sufficient labeling without causing precipitation.

  • Hydrophobicity: If the molecule you intend to attach to the azide is very hydrophobic, the resulting conjugate may have poor aqueous solubility.

    • Solution: The inherent hydrophilicity of the PEG linker helps to mitigate this. However, if precipitation persists, you might need to optimize the final buffer conditions of the conjugate, for instance, by adding stabilizing excipients.

Q3: How can I be sure that the low yield is due to steric hindrance and not other factors?

A3: It can be challenging to pinpoint steric hindrance as the sole cause. Here’s a logical approach to diagnose the problem:

  • Optimize Reaction Conditions: First, ensure that all other reaction parameters are optimal. This includes using a fresh, high-quality this compound, an amine-free buffer within the optimal pH range (7.2-8.5), and an appropriate molar excess of the labeling reagent.

  • Use a Control Molecule: Try conjugating a small, amine-containing molecule (e.g., lysine) under the same conditions. If this reaction is successful, it suggests that the NHS ester is reactive and the conditions are suitable, pointing towards an issue with the accessibility of amines on your larger biomolecule.

  • Structural Analysis: If the 3D structure of your protein is known, you can computationally analyze the accessibility of the lysine residues. Tools that calculate solvent accessible surface area can help predict which residues are on the surface and available for reaction.

  • Experiment with Longer Linkers: If the above steps suggest that steric hindrance is likely, the most direct way to confirm this is to use an Azido-PEG-NHS ester with a longer PEG spacer arm (e.g., PEG12 or PEG24). A significant increase in conjugation efficiency with a longer linker is a strong indicator that steric hindrance was the limiting factor.

Data Presentation

Table 1: Stability of NHS Esters in Aqueous Solution

The half-life of the NHS ester is a critical factor in determining the efficiency of the conjugation reaction. The primary competing reaction is hydrolysis, which is highly pH-dependent.

pHTemperature (°C)Approximate Half-life
7.004-5 hours
8.04~1 hour
8.525~30 minutes
8.6410 minutes
9.025<10 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for the conjugation of a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring or vortexing. The optimal molar ratio may need to be determined empirically. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quench the Reaction (Optional): To stop the reaction, add a quenching reagent containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and the NHS byproduct from the labeled protein using a suitable method such as size-exclusion chromatography or dialysis.

Visualizations

G cluster_reactants Reactants cluster_products Products Azido_PEG_NHS This compound Conjugate Stable Amide Bond (Protein-PEG-Azide) Azido_PEG_NHS->Conjugate + Protein-NH2 (pH 7.2-8.5) NHS N-Hydroxysuccinimide (Leaving Group) Protein_Amine Protein with Primary Amine (-NH2) Protein_Amine->Conjugate Conjugate->NHS Formation of

Caption: Chemical reaction of this compound with a primary amine.

G start Low Conjugation Yield check_reagents Check Reagent Quality (Fresh NHS-ester, Anhydrous Solvent) start->check_reagents check_ph Verify Buffer pH (Optimal: 7.2-8.5) check_reagents->check_ph check_buffer Check Buffer Composition (Amine-free?) check_ph->check_buffer check_ratio Optimize Molar Ratio (Ester:Protein) check_buffer->check_ratio check_steric Suspect Steric Hindrance? check_ratio->check_steric check_steric->start No, Re-evaluate Previous Steps use_longer_linker Use Longer PEG Linker (e.g., PEG12, PEG24) check_steric->use_longer_linker Yes success Improved Yield use_longer_linker->success

Caption: Troubleshooting workflow for low conjugation yield.

G start Need to Overcome Steric Hindrance is_target_deep Is the target amine deep within a pocket? start->is_target_deep linker_length Select Linker Length is_target_deep->linker_length Yes peg9 Azido-PEG9-NHS (Standard Reach) is_target_deep->peg9 No peg12_24 Azido-PEG12/24-NHS (Increased Reach & Flexibility) linker_length->peg12_24 other_chem Consider Alternative Conjugation Chemistry peg12_24->other_chem If still inefficient

Caption: Decision tree for linker selection to address steric hindrance.

References

Technical Support Center: Azido-PEG9-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching Azido-PEG9-NHS ester reactions. Find answers to frequently asked questions and troubleshoot common issues to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching an this compound reaction?

Quenching stops the reaction between the this compound and the primary amines on your target molecule (e.g., protein, antibody). This is crucial to prevent uncontrolled and non-specific labeling of other molecules in downstream applications. Effective quenching ensures that any unreacted NHS ester is deactivated.

Q2: What are the common quenching agents for NHS ester reactions?

Common quenching agents are small molecules containing primary amines that react with and consume the excess NHS ester.[1] These include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Hydroxylamine

  • Ethanolamine[1]

Q3: How do I choose the right quenching agent?

The choice of quenching agent can depend on your downstream application and the nature of your conjugate.

  • Tris and Glycine: These are widely used and effective for terminating the NHS ester reaction.[2] They are suitable for most applications.

  • Hydroxylamine: Besides quenching, hydroxylamine can also reverse the formation of unstable O-acyl esters, which are side products that can form on serine, threonine, and tyrosine residues.[3] However, some studies suggest that methylamine may be more efficient at removing these "overlabeled" peptides.[3]

Q4: What is the recommended concentration and incubation time for quenching?

Typically, the quenching agent is added to a final concentration of 50-100 mM. The quenching reaction is then incubated for a short period, for example, 5-15 minutes at room temperature.

Q5: Are there any buffers that I should avoid during the conjugation reaction?

Yes, it is critical to avoid buffers that contain primary amines, such as Tris and glycine, during the conjugation step as they will compete with your target molecule for reaction with the NHS ester. Compatible buffers include phosphate, bicarbonate, HEPES, and borate buffers.

Troubleshooting Guide

Problem Possible Cause Solution
Low Conjugation Yield Hydrolysis of NHS ester: The NHS ester has reacted with water instead of your target molecule. The rate of hydrolysis increases with higher pH.Ensure your NHS ester reagent is stored properly in a desiccated environment at -20°C to -80°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.
Suboptimal pH: The reaction pH is too low (protonated amines are less reactive) or too high (increased hydrolysis).The optimal pH range for NHS ester conjugations is typically 7.2-8.5.
Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with your target molecule.Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate) before starting the conjugation.
High Background or Non-Specific Binding Ineffective quenching: Unreacted NHS ester is still present and reacting with other molecules.Ensure the quenching agent is added at a sufficient concentration (50-100 mM) and allowed to react for an adequate amount of time.
Unbound label: The purification step did not effectively remove the quenched NHS ester and other byproducts.Use a desalting column or dialysis to separate the labeled protein from smaller contaminants.
Protein Aggregation High degree of labeling: Too many PEG chains have been attached to the protein, altering its properties.Optimize the molar ratio of the this compound to your protein. Perform small-scale pilot reactions with varying ratios to find the optimal condition.

Experimental Protocols

General Protocol for Quenching an this compound Reaction
  • Perform the Conjugation: React your this compound with your target molecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0) for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Prepare Quenching Solution: Prepare a stock solution of your chosen quenching agent (e.g., 1M Tris-HCl, pH 8.0).

  • Quench the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate: Incubate the quenching reaction for 5-15 minutes at room temperature.

  • Purification: Remove the unreacted and quenched this compound, along with other reaction byproducts, using a desalting column or dialysis.

Quantitative Data Summary
ParameterRecommended ConditionReference(s)
Reaction pH 7.2 - 8.5
Reaction Time 30 minutes - 2 hours
Quenching Agent Concentration 50 - 100 mM
Quenching Time 5 - 15 minutes

Visual Guides

G cluster_workflow Experimental Workflow: Quenching this compound Reaction A 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) B 2. Add this compound A->B Dissolve protein C 3. Incubate (30-60 min RT or 2h at 4°C) B->C Initiate conjugation D 4. Add Quenching Agent (e.g., Tris, Glycine) to 50-100 mM C->D Stop reaction E 5. Incubate (5-15 min RT) D->E Ensure complete quenching F 6. Purify Conjugate (Desalting Column / Dialysis) E->F Remove excess reagents G Purified Azido-PEG-Protein Conjugate F->G Final product

Caption: A typical experimental workflow for the conjugation and subsequent quenching of an this compound reaction.

G cluster_pathway Chemical Pathways in NHS Ester Reactions cluster_desired Desired Reaction cluster_quenching Quenching Reaction cluster_side Competing Side Reaction NHS_Ester This compound (Reactive) Desired_Reaction Protein-NH2 (Primary Amine) NHS_Ester->Desired_Reaction pH 7.2-8.5 Quenching_Agent Quenching Agent (e.g., Tris-NH2) NHS_Ester->Quenching_Agent Addition of Quencher Side_Reaction H2O (Hydrolysis) NHS_Ester->Side_Reaction Increases with pH Desired_Product Stable Amide Bond (Conjugated Protein) Desired_Reaction->Desired_Product Quenched_Product Quenched PEG-Azide Quenching_Agent->Quenched_Product Side_Product Inactive Carboxylic Acid Side_Reaction->Side_Product

Caption: Competing reaction pathways for an this compound, including the desired conjugation, quenching, and hydrolysis.

References

Technical Support Center: Purification of Azido-PEG9-NHS Ester Labeled Proteins by Dialysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Azido-PEG9-NHS ester labeled proteins using dialysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for labeling my protein with this compound?

A1: It is crucial to use an amine-free buffer for the labeling reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[1][2][3][4] Recommended buffers include phosphate-buffered saline (PBS) at a pH of 7.2-8.5 or 0.1 M sodium bicarbonate buffer at a pH of 8.3-8.5.[1] The optimal pH for the reaction is typically between 8.3 and 8.5.

Q2: How should I prepare and store the this compound?

A2: this compound is sensitive to moisture and should be stored at -20°C under desiccated conditions. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. The NHS ester should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions in aqueous buffers for storage as the NHS ester moiety readily hydrolyzes.

Q3: What is the recommended molar excess of this compound for labeling?

A3: A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point for labeling. However, the optimal ratio can depend on the protein's concentration and the number of available primary amines. For antibodies (IgG) at a concentration of 1-10 mg/mL, a 20-fold molar excess typically results in 4-6 PEG linkers per antibody. It is advisable to perform small-scale pilot reactions with varying molar ratios to determine the optimal condition for your specific protein and application.

Q4: What is the appropriate Molecular Weight Cut-Off (MWCO) for the dialysis membrane?

A4: A general rule of thumb is to select a dialysis membrane with an MWCO that is at least 2 to 3 times smaller than the molecular weight of the protein to be retained. For example, for a 30 kDa protein, a 10 kDa MWCO membrane would be suitable. This ensures efficient retention of the labeled protein while allowing for the removal of the smaller, unreacted this compound (Molecular Weight: 608.64 g/mol ) and its hydrolysis byproducts.

Q5: How long should I perform dialysis and how many buffer changes are needed?

A5: To effectively remove unreacted label, it is recommended to perform at least two to three buffer changes over a period of 12-24 hours. A typical dialysis schedule involves a first buffer change after 2-3 hours, a second after another 4-5 hours, and a final overnight dialysis. The volume of the dialysis buffer should be at least 100 times the volume of the sample to maintain a sufficient concentration gradient for efficient diffusion.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect Buffer pH: The reaction is highly pH-dependent. At lower pH, primary amines are protonated and less reactive.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5, with 8.3-8.5 being ideal. Use a freshly calibrated pH meter to verify.
Presence of Amine-Containing Buffers: Buffers like Tris or glycine compete with the protein for the NHS ester.Perform a buffer exchange into an amine-free buffer (e.g., PBS or sodium bicarbonate) before labeling, using dialysis or a desalting column.
Hydrolyzed/Inactive NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze if not stored or handled properly.Store the reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening. Dissolve in anhydrous DMSO or DMF immediately before use.
Low Protein Concentration: Reaction efficiency is dependent on reactant concentrations.If possible, increase the protein concentration. A concentration of at least 2 mg/mL is recommended.
Protein Precipitation during Dialysis Inappropriate Buffer Conditions: Sudden changes in pH or low salt concentration in the dialysis buffer can cause protein precipitation.Ensure the dialysis buffer has an appropriate pH and ionic strength for your protein's stability. A salt concentration of at least 150 mM NaCl is often recommended.
High Protein Concentration: Some proteins are prone to aggregation and precipitation at high concentrations, especially after modification.Perform dialysis with a more dilute protein solution and concentrate it after purification if necessary.
Removal of a Stabilizing Agent: If the protein was purified using a stabilizing agent (e.g., imidazole for His-tagged proteins) that is removed during dialysis, this can lead to precipitation.Consider a stepwise dialysis to gradually remove the stabilizing agent. Adding other stabilizing agents like glycerol (up to 50%) to the dialysis buffer can also help.
Incomplete Removal of Unreacted Label Insufficient Dialysis Time or Buffer Volume: The concentration gradient may not be sufficient for complete removal.Increase the duration of dialysis and the number of buffer changes. Use a larger volume of dialysis buffer (at least 100-fold excess).
Inappropriate MWCO of Dialysis Membrane: The membrane pores may be too small for the unreacted label to pass through efficiently.While less likely for this specific small molecule, ensure the MWCO is appropriate for small molecule removal while retaining the protein.
Alternative Purification Method Needed: For rapid removal of unreacted label, dialysis may not be the most efficient method.Consider using a desalting column (gel filtration), which can be faster and very effective for separating the labeled protein from small molecule impurities.

Quantitative Data Summary

Table 1: Influence of pH on NHS Ester Half-Life

pHTemperature (°C)Approximate Half-life
7.004-5 hours
8.0Room Temp~1 hour
8.5Room Temp~20 minutes
9.0Room Temp~10 minutes
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Table 2: Typical Parameters for Protein Labeling with this compound

ParameterRecommended Value
Protein Concentration1-10 mg/mL
Molar Excess of NHS Ester5 to 20-fold
Reaction BufferAmine-free (e.g., PBS, 0.1 M Sodium Bicarbonate)
Reaction pH7.2 - 8.5 (Optimal: 8.3-8.5)
Reaction TemperatureRoom temperature or 4°C
Reaction Time30-60 minutes at room temperature, or 2 hours to overnight at 4°C
Organic Solvent ConcentrationShould not exceed 10% of the total reaction volume

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis cassette with appropriate MWCO

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Perform the Labeling Reaction:

    • Add the calculated volume of the dissolved this compound to the protein solution. A 20-fold molar excess is a common starting point.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

Protocol 2: Purification of Labeled Protein by Dialysis

Materials:

  • Labeled protein solution from Protocol 1

  • Dialysis Buffer (e.g., PBS, pH 7.4)

  • Dialysis tubing or cassette with an appropriate MWCO

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare for Dialysis:

    • Prepare the dialysis membrane according to the manufacturer's instructions.

    • Load the labeling reaction mixture into the dialysis tubing or cassette.

  • Perform Dialysis:

    • Place the sealed dialysis cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume.

    • Stir the buffer gently at 4°C.

    • Change the dialysis buffer after 2-3 hours.

    • Perform a second buffer change after another 4-5 hours.

    • Continue dialysis overnight at 4°C with a fresh change of buffer.

  • Recover the Purified Protein:

    • Carefully remove the dialysis cassette from the buffer.

    • Recover the purified labeled protein from the cassette.

    • Determine the protein concentration and degree of labeling as required.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product protein_prep Protein in Amine-Free Buffer reaction Incubate Protein + NHS Ester (RT or 4°C) protein_prep->reaction nhs_prep Dissolve Azido-PEG9-NHS in Anhydrous DMSO/DMF nhs_prep->reaction dialysis Dialysis vs. Amine-Free Buffer reaction->dialysis buffer_change1 Buffer Change 1 (2-3h) dialysis->buffer_change1 buffer_change2 Buffer Change 2 (4-5h) buffer_change1->buffer_change2 overnight_dialysis Overnight Dialysis buffer_change2->overnight_dialysis final_product Purified Labeled Protein overnight_dialysis->final_product

Caption: Experimental workflow for protein labeling and purification.

troubleshooting_guide start Low Labeling Efficiency? cause1 Amine-containing buffer? start->cause1 Yes cause2 Incorrect pH? start->cause2 No cause1->cause2 No solution1 Buffer exchange to amine-free buffer. cause1->solution1 Yes cause3 Inactive NHS Ester? cause2->cause3 No solution2 Adjust pH to 8.3-8.5. cause2->solution2 Yes cause4 Low Protein Concentration? cause3->cause4 No solution3 Use fresh, properly stored NHS ester. cause3->solution3 Yes solution4 Increase protein concentration (>2mg/mL). cause4->solution4

Caption: Troubleshooting logic for low labeling efficiency.

References

Avoiding aggregation of proteins during Azido-PEG9-NHS ester labeling.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers avoid protein aggregation during labeling with Azido-PEG9-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during this compound labeling?

A1: Protein aggregation during labeling can stem from several factors. The covalent attachment of the this compound can alter the surface properties of your protein, potentially leading to instability. Key causes include:

  • Increased Hydrophobicity: While the PEG linker is hydrophilic, the azide group can introduce localized changes in surface hydrophobicity, which may promote intermolecular interactions leading to aggregation.[1]

  • High Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions and aggregation.[1][2][3]

  • Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability.[3] Labeling at a pH close to the protein's isoelectric point (pI) can minimize its solubility and cause aggregation.

  • High Molar Excess of Labeling Reagent: Using a large excess of the this compound can lead to over-labeling, significantly altering the protein's surface charge and properties, which can induce aggregation.

  • Presence of Organic Solvents: this compound is often dissolved in an organic solvent like DMSO or DMF. Adding too much of this solvent to the aqueous protein solution can cause "solvent shock," leading to localized denaturation and precipitation.

  • Reaction Temperature and Time: Higher temperatures can accelerate aggregation for some proteins.

Q2: How does the choice of an this compound affect protein aggregation compared to other labels?

A2: The this compound has features designed to minimize aggregation. The long, hydrophilic polyethylene glycol (PEG9) spacer helps to increase the solubility of the labeled protein and can act as a steric shield to prevent protein-protein interactions. However, the overall properties of the protein-conjugate are still altered, and aggregation can occur if the labeling conditions are not optimal. Compared to highly hydrophobic fluorescent dyes, the this compound is generally less prone to inducing aggregation.

Q3: What is the ideal protein concentration for a labeling reaction with this compound?

A3: The optimal protein concentration is protein-dependent and should be determined empirically. A general starting point is a concentration range of 1-10 mg/mL. If you observe aggregation, reducing the protein concentration is a key troubleshooting step. For proteins that are prone to aggregation, it is advisable to start with a lower concentration (e.g., 1-2 mg/mL). If a high final protein concentration is required, perform the labeling at a lower concentration and then concentrate the purified, labeled protein.

Q4: How does the molar ratio of this compound to protein influence aggregation?

A4: The molar ratio of the labeling reagent to the protein is a critical parameter. A high degree of labeling can significantly alter the protein's physicochemical properties and increase its tendency to aggregate. It is crucial to optimize the stoichiometry to achieve the desired degree of labeling without compromising protein stability. A 20-fold molar excess is often a starting point for antibodies, but this should be optimized for your specific protein. Performing a titration with different molar ratios (e.g., 5:1, 10:1, 20:1) is recommended to find the optimal balance.

Q5: Can I remove aggregates after they have formed?

A5: Yes, aggregates can often be removed after the labeling reaction. Common methods include:

  • Size Exclusion Chromatography (SEC): This is a highly effective method to separate soluble aggregates (dimers, oligomers) from the desired monomeric labeled protein.

  • Centrifugation: High-speed or ultracentrifugation can be used to pellet insoluble aggregates.

  • Filtration: Using syringe filters with a specific pore size (e.g., 0.22 µm) can remove large, insoluble aggregates.

Troubleshooting Guide

If you are experiencing protein aggregation, use the following guide to diagnose and resolve the issue.

Issue 1: Immediate Precipitation Upon Adding this compound
Possible Cause Recommended Solution
Solvent Shock The labeling reagent is likely dissolved in a high concentration of an organic solvent (e.g., DMSO, DMF). This can cause localized protein denaturation. Action: Minimize the volume of organic solvent to <10% of the total reaction volume. Add the label solution slowly and dropwise to the protein solution while gently stirring to ensure rapid mixing.
Incorrect Buffer pH The buffer pH is too close to the protein's isoelectric point (pI), minimizing its solubility. Action: Adjust the reaction buffer pH to be at least 1 unit away from the protein's pI. For NHS-ester chemistry, a pH of 7.2-8.5 is typically required for efficient labeling of amines.
Issue 2: Gradual Aggregation During the Incubation Period
Possible Cause Recommended Solution
High Degree of Labeling (DoL) Too many Azido-PEG9 groups are being attached, leading to intermolecular interactions. Action: Reduce the molar excess of the labeling reagent. Perform a titration experiment to find the optimal ratio.
Protein Instability The protein is not stable under the reaction conditions (temperature, time, pH). Action: Lower the incubation temperature (e.g., perform the reaction at 4°C instead of room temperature, which may require a longer incubation time). Reduce the reaction time. Add stabilizing excipients to the buffer (see Table 1).
Disulfide Bond Formation If the protein has free cysteines, oxidation can lead to intermolecular disulfide bonds, causing aggregation. Action: Add a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at 0.5-1 mM. TCEP is stable and does not interfere with NHS-ester chemistry.
High Protein Concentration The concentration of the protein is too high, promoting aggregation. Action: Lower the protein concentration during the labeling reaction.
Issue 3: Aggregation is Observed After Purification
Possible Cause Recommended Solution
Buffer Exchange Issues The final storage buffer is not optimal for the now-modified protein, whose properties (pI, surface hydrophobicity) have changed. Action: Screen for a new optimal storage buffer for the labeled protein. This may require a different pH or higher ionic strength than the original buffer. Include stabilizing additives (see Table 1).

Data Presentation

Table 1: Common Stabilizing Additives to Prevent Aggregation

Additive Typical Concentration Mechanism of Action Notes
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.Can be included in both labeling and storage buffers.
Sucrose/Trehalose 0.25-1 MExcluded from the protein surface, promoting a more compact, stable state.Effective cryo- and lyoprotectants.
L-Arginine 50-500 mMSuppresses aggregation by interacting with hydrophobic patches and stabilizing the protein.Can be useful for a wide range of proteins.
Sodium Chloride (NaCl) 50-500 mMShields electrostatic interactions that can lead to aggregation.Optimal concentration is protein-dependent.
Non-ionic Detergents (e.g., Tween 20, Triton X-100) 0.01-0.1% (v/v)Prevent hydrophobic interactions at low concentrations.Use with caution as they can interfere with some downstream applications.
TCEP 0.5-1 mMPrevents the formation of non-native disulfide bonds.Compatible with NHS-ester chemistry.

Table 2: Recommended Reaction Conditions for this compound Labeling

Parameter Recommended Range Considerations
Protein Concentration 1-10 mg/mLStart at the lower end of the range if aggregation is a concern.
Molar Excess of this compound 5-20 foldTitrate to determine the optimal ratio for your protein.
Reaction Buffer Phosphate, Bicarbonate, HEPES, BorateAmine-free (e.g., no Tris or glycine).
pH 7.2-8.5Optimal pH for NHS ester reaction with primary amines.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can slow aggregation but may require longer reaction times.
Incubation Time 30-60 minutes at RT, 2 hours at 4°CMonitor the reaction to determine the optimal time.
Organic Solvent (e.g., DMSO, DMF) <10% of total reaction volumeMinimize to avoid protein denaturation.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a starting point for labeling a protein with this compound. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification.

Procedure:

  • Prepare the Protein Solution: Dissolve or buffer exchange your protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Calculate the Volume of this compound to Add: Determine the desired molar excess of the this compound (e.g., 20-fold molar excess). Calculate the required volume of the 10 mM stock solution to add to the protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.

  • Quench the Reaction (Optional): Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes to quench any unreacted NHS ester.

  • Purification of the Labeled Protein: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).

  • Characterization and Storage: Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA). Store the azide-labeled protein under conditions that are optimal for the unlabeled protein, typically at -20°C or -80°C.

Protocol 2: Quality Control - Assessing Aggregation with Size Exclusion Chromatography (SEC)

Methodology:

  • Column and Mobile Phase Selection: Choose a SEC column with a fractionation range appropriate for your protein's size. The mobile phase should be compatible with your protein and should not promote aggregation (e.g., PBS).

  • Sample Preparation: Ensure the sample is in a buffer compatible with the mobile phase. Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter.

  • Chromatographic Run: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the protein sample (both pre- and post-labeling). Monitor the elution profile using UV detection (typically at 280 nm).

  • Data Analysis: Integrate the peak areas corresponding to the monomer, and any higher-order aggregates. A significant increase in the area of early-eluting peaks after labeling indicates aggregation.

Visualizations

TroubleshootingWorkflow Troubleshooting Protein Aggregation Workflow start Start: Protein Aggregation Observed check_timing When does aggregation occur? start->check_timing immediate Immediately upon adding reagent check_timing->immediate Immediate gradual Gradually during incubation check_timing->gradual Gradual post_purification After purification check_timing->post_purification Post-Purification solvent_shock Check for Solvent Shock (>10% organic solvent?) immediate->solvent_shock check_ratio Check Molar Ratio (Is it too high?) gradual->check_ratio check_storage_buffer Check Storage Buffer (Is it optimal for the conjugate?) post_purification->check_storage_buffer reduce_solvent Reduce organic solvent volume (<10%) Add reagent slowly with mixing solvent_shock->reduce_solvent Yes check_ph Check Buffer pH (Is it near pI?) solvent_shock->check_ph No end Monitor for Aggregation (SEC, DLS) reduce_solvent->end adjust_ph Adjust pH to 7.2-8.5 (at least 1 unit from pI) check_ph->adjust_ph Yes check_ph->end No adjust_ph->end reduce_ratio Reduce molar excess of reagent Perform titration check_ratio->reduce_ratio Yes check_conditions Check Reaction Conditions (Temp, Protein Conc.) check_ratio->check_conditions No reduce_ratio->end optimize_conditions Lower temperature (e.g., 4°C) Lower protein concentration Add stabilizers (see Table 1) check_conditions->optimize_conditions Suboptimal check_conditions->end Optimal optimize_conditions->end optimize_storage Screen for new optimal storage buffer (pH, ionic strength, additives) check_storage_buffer->optimize_storage No check_storage_buffer->end Yes optimize_storage->end

Caption: Troubleshooting workflow for addressing protein aggregation.

References

How to confirm the activity of Azido-PEG9-NHS ester before use.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG9-NHS ester. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals confirm the activity of this bifunctional linker and overcome common experimental challenges.

This compound is a versatile chemical tool used in bioconjugation. It contains two key functional groups:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (e.g., on proteins or amine-modified oligonucleotides) to form stable amide bonds.[1][2]

  • An azide group , which allows for covalent linkage to alkyne- or phosphine-containing molecules via bioorthogonal reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Staudinger Ligation.[3][4][5]

The success of your conjugation strategy depends on the reactivity of both of these functional groups. This guide will walk you through proper handling, storage, and activity confirmation procedures.

Section 1: General Handling, Storage, and FAQs

Proper handling and storage are critical to prevent the degradation of the moisture-sensitive NHS ester group.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound reagents? A: NHS esters are highly sensitive to moisture. The reagent should be stored at -20°C with a desiccant. Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture from the air from condensing onto the reagent.

Q2: How should I prepare solutions of this reagent? A: The NHS ester moiety hydrolyzes readily in aqueous solutions. Therefore, solutions should be prepared immediately before use in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for long-term storage, and discard any unused reconstituted reagent.

Q3: Which buffers are compatible with the NHS ester reaction, and which should be avoided? A: For the NHS ester-amine reaction, use non-amine-containing buffers with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency.

Section 2: Confirming NHS Ester Activity

The primary cause of failure in conjugations involving the NHS ester is its hydrolysis, which renders it inactive.

NHS Ester Troubleshooting Guide
ProblemPossible CauseRecommended Solution
Low or no conjugation to an amine-containing molecule The NHS ester has been inactivated by hydrolysis.Perform a spectrophotometric activity test (see protocol below). If the reagent is inactive, use a new, unopened vial. Ensure proper storage and handling to prevent moisture exposure.
The reaction buffer pH is incorrect.Verify that the buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will rapidly accelerate hydrolysis of the NHS ester.
The buffer contains competing primary amines (e.g., Tris, glycine).Exchange the sample into an amine-free buffer like PBS, HEPES, or borate buffer before starting the reaction.
The concentration of the target molecule is too low.The rate of NHS ester hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your target molecule to favor the aminolysis reaction over hydrolysis.
Quantitative Data: NHS Ester Stability

The stability of the NHS ester is highly dependent on the pH of the aqueous environment. Hydrolysis is the primary competing reaction.

pHTemperature (°C)Approximate Half-life of NHS Ester
7.004–5 hours
8.6410 minutes
Experimental Protocol: Spectrophotometric Assay for NHS Ester Activity

You can assess the remaining activity of an NHS ester reagent by intentionally forcing its hydrolysis and measuring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at ~260 nm. This protocol allows you to compare the amount of active NHS ester in your sample to a fully hydrolyzed sample.

Materials:

  • This compound reagent

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.5 N NaOH

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in the amine-free buffer to a final volume of 2 mL.

  • Prepare Control: Prepare a control tube containing only 2 mL of the buffer.

  • Measure Initial Absorbance: Measure the absorbance of the reagent solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with more buffer until the reading is below 1.0. Record this initial absorbance value (A_initial).

  • Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5 N NaOH. Vortex for 30 seconds to mix thoroughly. This will rapidly hydrolyze any active NHS ester.

  • Measure Final Absorbance: Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this final absorbance value (A_final).

  • Calculate Activity: The percentage of active NHS ester can be estimated by the change in absorbance. A significant increase from A_initial to A_final indicates that the reagent was active. A newly purchased reagent can be tested to establish a baseline for a fully active compound.

Workflow: Troubleshooting NHS Ester Reactions

G start Start: Low/No Amine Conjugation check_reagent Is the reagent vial old or improperly stored? start->check_reagent check_buffer Is the buffer pH between 7.2-8.5? check_reagent->check_buffer No test_activity Perform Spectrophotometric Activity Test check_reagent->test_activity Yes check_amines Does the buffer contain primary amines (Tris, glycine)? check_buffer->check_amines Yes adjust_ph Adjust pH to 7.2-8.5 check_buffer->adjust_ph No buffer_exchange Perform buffer exchange into PBS, HEPES, or Borate check_amines->buffer_exchange Yes success Proceed with conjugation check_amines->success No test_activity->check_buffer Active new_reagent Use a fresh vial of reagent test_activity->new_reagent Inactive new_reagent->success adjust_ph->success buffer_exchange->success fail Contact Technical Support G cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide R1-N3 (Azide) Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Azide->Catalyst Alkyne R2-Alkyne Alkyne->Catalyst Triazole R1-Triazole-R2 Catalyst->Triazole Forms stable triazole ring G cluster_1 Staudinger Ligation Azide R1-N3 (Azide) Intermediate Aza-ylide Intermediate Azide->Intermediate Phosphine R2-Phosphine Phosphine->Intermediate Amide R1-Amide-R2 Intermediate->Amide Rearrangement

References

Improving the degree of labeling (DOL) with Azido-PEG9-NHS ester.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG9-NHS ester labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you achieve optimal labeling efficiency and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH range for the reaction between an NHS ester and a primary amine on a protein is typically between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amines are deprotonated and available for reaction while minimizing the hydrolysis of the NHS ester.[1][3] At lower pH, the amine groups are protonated and less reactive, while at higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.[1]

Q2: What buffers should I use for the labeling reaction?

It is critical to use a buffer that does not contain primary amines, as these will compete with your protein for reaction with the NHS ester. Recommended amine-free buffers include phosphate-buffered saline (PBS) at pH 7.2-7.4 or 0.1 M sodium bicarbonate buffer at pH 8.3. Avoid buffers such as Tris or glycine.

Q3: How should I prepare and store the this compound?

The this compound is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation. It is highly recommended to dissolve the NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.

Q4: What is a typical molar excess of this compound to use for labeling?

A common starting point is a 5- to 20-fold molar excess of the this compound over the amount of protein. However, the optimal ratio depends on the protein and the desired degree of labeling (DOL). For example, labeling an antibody (1-10 mg/mL) with a 20-fold molar excess of an NHS-PEG-Azido reagent typically results in 4-6 PEG linkers per antibody. It is often necessary to perform small-scale optimization experiments to determine the ideal molar excess for your specific application.

Q5: How can I determine the Degree of Labeling (DOL)?

The Degree of Labeling (DOL), which is the molar ratio of the azide label to the protein, is crucial for ensuring the reproducibility of your experiments. A common method for determining DOL is through spectrophotometry, where the absorbance of the labeled protein is measured at 280 nm (for the protein) and, if a fluorescent tag is added in a subsequent step, at the excitation maximum of the fluorophore. It is essential to remove all unbound labels before measuring absorbance, which can be achieved through methods like dialysis or gel filtration. Mass spectrometry can also be used to determine the DOL.

Troubleshooting Guide

Problem: Low or No Degree of Labeling (DOL)

Low labeling efficiency is a frequent issue in NHS ester conjugation reactions. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low DOL

G cluster_reagent cluster_buffer cluster_protein cluster_conditions start Low/No DOL Observed check_reagent 1. Check NHS Ester Reagent start->check_reagent check_buffer 2. Verify Reaction Buffer check_reagent->check_buffer Reagent OK reagent_storage Stored at -20°C with desiccant? check_reagent->reagent_storage check_protein 3. Assess Protein Sample check_buffer->check_protein Buffer OK buffer_ph pH between 7.2-8.5? check_buffer->buffer_ph check_conditions 4. Review Reaction Conditions check_protein->check_conditions Protein OK protein_conc Concentration >1 mg/mL? check_protein->protein_conc optimize 5. Optimize Reaction check_conditions->optimize Conditions OK molar_excess Sufficient molar excess of NHS ester? check_conditions->molar_excess success DOL Improved optimize->success reagent_fresh Use fresh, anhydrous DMSO/DMF for dissolution? reagent_storage->reagent_fresh buffer_amine Amine-free buffer (e.g., PBS, Bicarbonate)? buffer_ph->buffer_amine protein_purity High purity protein? protein_conc->protein_purity time_temp Appropriate time and temperature? molar_excess->time_temp

Caption: A step-by-step workflow for troubleshooting low Degree of Labeling (DOL).

Potential Cause Recommended Solution
Hydrolysis of this compound The NHS ester is susceptible to hydrolysis, especially in aqueous solutions at higher pH. Always prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in solution.
Suboptimal Reaction pH The reaction is highly pH-dependent. Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Use a calibrated pH meter to verify the pH of your buffer.
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the NHS ester, significantly reducing labeling efficiency. Switch to an amine-free buffer like PBS or sodium bicarbonate.
Low Protein Concentration Dilute protein solutions can lead to lower labeling efficiency. It is recommended to use a protein concentration of at least 1-2 mg/mL.
Inaccessible Amine Groups on the Protein The primary amines on your protein of interest (N-terminus and lysine residues) may be sterically hindered or buried within the protein's structure. If structural information is available, assess the accessibility of lysine residues.
Insufficient Molar Excess of NHS Ester The ratio of NHS ester to protein is critical. If you observe low DOL, try increasing the molar excess of the this compound. A 10- to 20-fold molar excess is a good starting point for optimization.
Incorrect Reaction Time or Temperature Reactions are typically performed for 1-4 hours at room temperature or overnight at 4°C. Lower temperatures can minimize hydrolysis but may require longer incubation times. If hydrolysis is suspected, perform the reaction at 4°C.

Quantitative Data Summary: NHS Ester Stability

The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions, highlighting the importance of prompt use after addition to an aqueous buffer.

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4 or 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Calculate Reagent Volume: Determine the desired molar excess of the this compound (e.g., 20-fold). Calculate the volume of the 10 mM stock solution needed to achieve this molar excess in your protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Labeling Reaction: Add the calculated volume of the this compound solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.

This compound Labeling Workflow

G start Start: Protein in Amine-Free Buffer prep_nhs Prepare fresh 10 mM This compound in anhydrous DMSO/DMF start->prep_nhs add_nhs Add NHS Ester to Protein (e.g., 20x molar excess) prep_nhs->add_nhs incubate Incubate: 1-2h at RT or overnight at 4°C add_nhs->incubate quench Optional: Quench with Tris or Glycine incubate->quench purify Purify: Dialysis or Gel Filtration quench->purify end End: Azide-Labeled Protein purify->end

Caption: A general experimental workflow for labeling proteins with this compound.

Protocol 2: Two-Step Labeling for Precise DOL Control

For more precise control over the degree of labeling, a two-step approach can be employed. This involves first introducing the azide group using this compound and then attaching a molecule of interest (e.g., a fluorophore) with a complementary alkyne group via a "click" chemistry reaction.

Step 1: Azide Labeling Follow Protocol 1 to label your protein with the this compound.

Step 2: Click Chemistry Reaction (Copper-Catalyzed Alkyne-Azide Cycloaddition - CuAAC)

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule of interest (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (prepare fresh)

  • THPTA (ligand to stabilize copper)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (must be prepared fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

  • Initiate Reaction: In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM). Add this mixture to the protein solution to start the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis.

Two-Step Labeling Signaling Pathway

G cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry (CuAAC) Protein Protein (-NH2) Azide_Protein Azide-Labeled Protein (-N3) Protein->Azide_Protein pH 7.2-8.5 NHS_Ester This compound NHS_Ester->Azide_Protein Azide_Protein2 Azide-Labeled Protein (-N3) Alkyne_Molecule Alkyne-Molecule Labeled_Protein Final Labeled Protein Alkyne_Molecule->Labeled_Protein Azide_Protein2->Labeled_Protein CuSO4, Ascorbate

Caption: The two-step process of protein labeling using this compound and click chemistry.

References

Common pitfalls to avoid when using Azido-PEG9-NHS ester.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Azido-PEG9-NHS ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[1] Within this range, the primary amine groups, such as the ε-amino group of lysine residues, are sufficiently deprotonated to act as nucleophiles and efficiently react with the NHS ester. A lower pH will result in the protonation of the amine, rendering it unreactive. Conversely, a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, which competes with the desired conjugation reaction.[1]

Q2: What buffers are compatible with this compound reactions?

A2: It is crucial to use amine-free buffers to prevent competition with the target molecule for reaction with the NHS ester.[2] Compatible buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers.[1] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will significantly reduce the efficiency of the conjugation reaction.[2] If your sample is in an incompatible buffer, a buffer exchange step using methods like dialysis or desalting columns is necessary before proceeding with the conjugation.

Q3: How should I store and handle this compound?

A3: this compound is sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation, it is essential to allow the reagent vial to equilibrate to room temperature before opening. For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid creating stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes.

Q4: What is the primary side reaction to be aware of when using this compound?

A4: The primary competing side reaction is the hydrolysis of the NHS ester in the presence of water. This reaction results in a non-reactive carboxylic acid, which reduces the overall yield of the desired conjugate. The rate of hydrolysis is significantly accelerated at higher pH values.

Q5: Can this compound react with other functional groups besides primary amines?

A5: While the primary target for NHS esters is primary amines, side reactions with other nucleophilic groups can occur, although generally at a lower rate. These include hydroxyl groups (serine, threonine, tyrosine) and sulfhydryl groups (cysteine). The resulting ester and thioester linkages are less stable than the amide bond formed with primary amines.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of this compound: The reagent may have been exposed to moisture during storage or handling.Ensure proper storage of the reagent in a desiccated environment at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions in anhydrous DMSO or DMF immediately before use.
Incorrect buffer composition: The reaction buffer may contain primary amines (e.g., Tris, glycine).Use an amine-free buffer such as PBS, HEPES, or borate buffer. If necessary, perform a buffer exchange of your sample before the reaction.
Suboptimal pH: The reaction pH may be too low (amines are protonated) or too high (accelerated hydrolysis).Adjust the reaction pH to the optimal range of 7.2-8.5.
Low protein/molecule concentration: Dilute solutions can favor the hydrolysis of the NHS ester over the bimolecular conjugation reaction.If possible, increase the concentration of your target molecule in the reaction mixture.
Insufficient molar excess of this compound: The ratio of the PEG reagent to the target molecule may be too low.Increase the molar excess of the this compound. A 20-fold molar excess is a common starting point for antibodies at 1-10 mg/mL.
Precipitation of the Conjugate Use of a hydrophobic NHS ester: The PEG linker may not be sufficient to maintain the solubility of a highly hydrophobic molecule after conjugation.Consider using a longer PEG chain version of the Azido-PEG-NHS ester to enhance the hydrophilicity of the final conjugate.
High degree of labeling: Excessive modification of the protein surface can lead to aggregation.Reduce the molar excess of the this compound in the reaction to control the degree of labeling.
Loss of Biological Activity of the Protein/Molecule Modification of critical amine residues: The NHS ester may have reacted with primary amines essential for the biological function of the molecule.If the location of the active site is known, consider using site-specific conjugation methods. Protecting the active site with a ligand during conjugation can also be an option.
Harsh reaction conditions: The pH or temperature of the reaction may be denaturing the protein.Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration. Ensure the pH is within a range that maintains the protein's stability.

Quantitative Data Summary

Table 1: Stability of NHS Esters in Aqueous Solution

This table summarizes the half-life of NHS esters at various pH values and temperatures, demonstrating the critical impact of these parameters on the stability of the reagent.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.0Room Temperature~3.5 hours
8.5Room Temperature~3 hours
8.6410 minutes
9.0Room Temperature~2 hours

Data compiled from multiple sources.

Table 2: Typical Reaction Conditions for Azido-PEGylation of an IgG Antibody

This table provides a starting point for the conjugation of this compound to a typical IgG antibody. Optimization may be required for different proteins and applications.

ParameterValueNotes
ProteinHuman IgG (~150 kDa)
Protein Concentration1-10 mg/mLIn amine-free buffer (e.g., PBS, pH 7.4).
ReagentThis compoundDissolved in anhydrous DMSO.
Molar Excess of Reagent20-foldMoles of this compound per mole of IgG.
Reaction TemperatureRoom Temperature (20-25°C)Or 4°C for sensitive proteins (increase reaction time).
Reaction Time30-60 minutesOr 2 hours on ice.
Average Degree of Labeling (DOL)4-6 azides per antibodyDetermined by methods such as MALDI-TOF mass spectrometry.
Labeling Efficiency> 95%Percentage of antibody molecules labeled with at least one azide group.
Post-Labeling Protein Recovery> 90%After removal of excess reagent via desalting or dialysis.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

  • This compound Solution Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound solution to the protein solution. A 20-fold molar excess is a common starting point. The final concentration of the organic solvent should ideally not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction (Optional but Recommended):

    • Add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and the quenching reagent using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization and Storage:

    • Determine the degree of labeling using appropriate analytical techniques such as mass spectrometry or UV-Vis spectroscopy if the tag has a chromophore.

    • Store the purified azide-labeled protein under conditions that are optimal for the unmodified protein.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the reaction of the azide-functionalized protein with an alkyne-containing molecule.

  • Reagent Preparation:

    • Prepare stock solutions of the following:

      • Copper(II) sulfate (CuSO4) in water (e.g., 20 mM).

      • A copper-chelating ligand such as THPTA in water (e.g., 100 mM).

      • A reducing agent such as sodium ascorbate in water (e.g., 300 mM). Prepare this solution fresh.

      • Your alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

  • Click Reaction:

    • In a reaction tube, add the azide-labeled protein.

    • Add the alkyne-containing molecule (a 5- to 10-fold molar excess is a good starting point).

    • Add the THPTA ligand solution.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification and Analysis:

    • Purify the final conjugate using a suitable method such as size-exclusion chromatography to remove excess reagents.

    • Analyze the final product by SDS-PAGE to observe the molecular weight shift and by other relevant analytical techniques to confirm successful conjugation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Protein Protein Buffer_Exchange Buffer Exchange (if needed) Protein->Buffer_Exchange Reaction_Mix Reaction Mixture (pH 7.2-8.5) Buffer_Exchange->Reaction_Mix Azido_PEG_NHS This compound (dissolved in anhydrous DMSO) Azido_PEG_NHS->Reaction_Mix Incubation Incubation (RT or 4°C) Reaction_Mix->Incubation Quenching Quenching (e.g., Tris buffer) Incubation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Azide_Protein Azide-Labeled Protein Purification->Azide_Protein Analysis Characterization (e.g., Mass Spec) Azide_Protein->Analysis

Caption: General workflow for protein labeling with this compound.

adc_synthesis cluster_antibody_mod Antibody Modification cluster_drug_linker Drug-Linker Preparation cluster_conjugation Click Chemistry Conjugation cluster_final Purification & Final Product Antibody Monoclonal Antibody (mAb) PEGylation PEGylation with This compound Antibody->PEGylation Azide_mAb Azide-Functionalized mAb PEGylation->Azide_mAb Click_Reaction CuAAC Click Reaction (CuSO4, Ligand, Reductant) Azide_mAb->Click_Reaction Alkyne_Linker Alkyne-Linker Alkyne_Drug Alkyne-Modified Drug Alkyne_Linker->Alkyne_Drug Cytotoxic_Drug Cytotoxic Drug Cytotoxic_Drug->Alkyne_Drug Alkyne_Drug->Click_Reaction ADC_Crude Crude Antibody-Drug Conjugate (ADC) Click_Reaction->ADC_Crude Purification Purification (e.g., HIC, SEC) ADC_Crude->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

Validation & Comparative

A Researcher's Guide to Mass Spectrometry Analysis of Azido-PEG9-NHS Ester Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein conjugates is paramount for ensuring the efficacy and safety of novel therapeutics and research reagents. The conjugation of proteins with Azido-PEG9-NHS ester is a widely adopted strategy for introducing an azide handle, enabling subsequent bioorthogonal reactions. This guide provides an objective comparison of this compound with alternative conjugation strategies, supported by experimental data and detailed protocols for mass spectrometry analysis.

Performance Comparison of Protein Conjugation Reagents

The selection of a conjugation reagent significantly impacts the efficiency of labeling, the site of modification, and the overall heterogeneity of the final product. Below is a comparison of this compound with two common alternatives: a copper-free click chemistry reagent (DBCO-PEG-NHS ester) and a thiol-reactive reagent (Maleimide-PEG-NHS ester).

FeatureThis compoundDBCO-PEG-NHS EsterMaleimide-PEG-NHS Ester
Target Residue Primary amines (Lysine, N-terminus)[1][]Primary amines (Lysine, N-terminus)[3]Free thiols (Cysteine)[4][5]
Reaction Chemistry Amine acylationAmine acylation followed by copper-free click chemistryThiol addition (Michael addition)
Specificity Moderate (targets multiple lysines)Moderate (initial amine reaction), High (click reaction)High (targets less abundant cysteines)
Control over Degree of Labeling (DoL) Moderate, influenced by reactant molar ratioHigh, especially with a two-step approachHigh, due to limited free thiols
Reaction Conditions pH 7.2-8.5pH 7.2-8.5 for NHS ester reactionpH 6.5-7.5
Linkage Stability Stable amide bondStable amide bond and triazole ringStable thioether bond
Potential Side Reactions Hydrolysis of NHS esterHydrolysis of NHS esterReaction with other nucleophiles at higher pH

Experimental Protocols

Protocol 1: Protein Conjugation with this compound

This protocol outlines the general steps for labeling a protein with this compound.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (optional)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer like PBS at a pH of 7.2-8.5. Buffers containing primary amines, such as Tris, will compete with the labeling reaction.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. NHS esters are moisture-sensitive.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching (Optional): To stop the reaction, a quenching buffer like Tris or glycine can be added to a final concentration of 50-100 mM and incubated for an additional 15-30 minutes.

  • Purification: Remove unreacted this compound using a desalting column according to the manufacturer's instructions.

  • Characterization: Determine the degree of labeling (DoL) using mass spectrometry.

Protocol 2: Mass Spectrometry Analysis of PEGylated Proteins

This protocol provides a general workflow for the analysis of proteins conjugated with this compound using LC-MS.

Materials:

  • PEGylated protein sample

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reverse-phase column (e.g., C4 or C8)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Deconvolution software

Procedure:

  • Sample Preparation: Desalt the PEGylated protein sample to remove any non-volatile salts that can interfere with mass spectrometry.

  • LC Separation:

    • Equilibrate the reverse-phase column with Mobile Phase A.

    • Inject the sample and elute with a gradient of Mobile Phase B. The gradient will depend on the hydrophobicity of the protein.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in positive ion mode over a mass range appropriate for the expected molecular weight of the conjugated protein.

    • The polydispersity of the PEG chain will result in a distribution of masses.

  • Data Analysis:

    • Use deconvolution software to determine the molecular weight of the different PEGylated species.

    • The mass difference between the unmodified protein and the conjugated protein will indicate the number of PEG units attached.

    • The degree of labeling (DoL) can be calculated from the relative abundance of the different PEGylated species observed in the mass spectrum.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in protein conjugation and subsequent mass spectrometry analysis.

experimental_workflow cluster_conjugation Protein Conjugation cluster_ms Mass Spectrometry Analysis Protein Protein in Amine-Free Buffer Mix Mix & Incubate Protein->Mix Reagent Azido-PEG9-NHS Ester Solution Reagent->Mix Purify Purification (Desalting) Mix->Purify Conjugate Azido-PEG-Protein Conjugate Purify->Conjugate LCMS LC-MS Analysis Conjugate->LCMS Sample Injection Deconvolution Data Deconvolution LCMS->Deconvolution Analysis DoL & Heterogeneity Analysis Deconvolution->Analysis

Caption: Experimental workflow for protein conjugation and MS analysis.

This workflow highlights the two main stages: the chemical conjugation of the protein followed by the analytical characterization using mass spectrometry.

Signaling Pathway and Logical Relationships

The underlying principle of this methodology involves a series of logical steps, from the initial reaction to the final data interpretation.

logical_relationship cluster_reaction Chemical Reaction cluster_analysis Analytical Determination NHS_Ester This compound Amide_Bond Stable Amide Bond Formation NHS_Ester->Amide_Bond Primary_Amine Protein Primary Amine (Lysine, N-terminus) Primary_Amine->Amide_Bond Mass_Shift Mass Shift Detection (MS) Amide_Bond->Mass_Shift Leads to DoL Degree of Labeling (DoL) Calculation Mass_Shift->DoL Enables Heterogeneity Heterogeneity Assessment DoL->Heterogeneity Informs

Caption: Logical relationship of the protein conjugation and analysis process.

This diagram illustrates the cause-and-effect relationships, starting from the specific chemical reaction between the NHS ester and the protein's primary amines, which results in a detectable mass shift, allowing for the calculation of the degree of labeling and an assessment of the product's heterogeneity. By carefully considering the choice of conjugation reagent and adhering to robust analytical protocols, researchers can achieve well-characterized and reproducible protein conjugates for their specific applications.

References

Characterizing Azido-PEG9-NHS Ester Conjugates: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Azido-PEG9-NHS ester conjugates, ensuring the purity, stability, and structural integrity of these molecules is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust separation and quantification. This guide provides a detailed comparison of HPLC with alternative analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—supported by experimental protocols and data to aid in selecting the most appropriate characterization strategy.

Method Comparison: HPLC vs. NMR vs. MS

The choice of analytical technique for characterizing this compound depends on the specific information required. While HPLC is excellent for purity assessment and quantification, NMR provides detailed structural information, and MS is ideal for molecular weight determination. A combination of these techniques often provides the most comprehensive characterization.

FeatureHPLC (High-Performance Liquid Chromatography)NMR (Nuclear Magnetic Resonance) SpectroscopyMS (Mass Spectrometry)
Primary Use Purity assessment, quantification of conjugate and impurities, stability studies.Structural elucidation, confirmation of functional groups, quantification of functionalization.Molecular weight determination, confirmation of conjugation, identification of impurities.
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of mass-to-charge ratio of ionized molecules.
Strengths - High sensitivity and resolution.- Excellent for quantifying impurities.- Well-established and reproducible.[]- Non-destructive.- Provides detailed structural information.- Can quantify the degree of functionalization.[2][3]- High sensitivity.- Provides accurate molecular weight.- Can be coupled with HPLC (LC-MS) for enhanced separation and identification.
Limitations - Requires reference standards for quantification.- May not provide detailed structural information on its own.- Lower sensitivity compared to HPLC and MS.- Can be complex to interpret for large molecules or mixtures.- May not distinguish between isomers.- Can be challenging for polydisperse PEGs.[4]
Typical Sample Dilute solution of the conjugate.Concentrated solution in a deuterated solvent.Dilute solution, often mixed with a matrix (for MALDI).
Data Output Chromatogram showing peaks corresponding to different components.Spectrum showing chemical shifts, peak integrations, and coupling patterns.Mass spectrum showing peaks corresponding to different mass-to-charge ratios.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Protocol

This method is designed to separate the this compound from its potential impurities and degradation products, such as the hydrolyzed acid form.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient :

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 220 nm and 260 nm. The NHS ester has a characteristic absorbance around 260 nm, while the PEG backbone and azide can be detected at lower wavelengths.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the this compound in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

Quantitative ¹H NMR Spectroscopy Protocol

This protocol allows for the confirmation of the chemical structure and an estimation of the purity and degree of functionalization.

  • Instrumentation : 400 MHz (or higher) NMR spectrometer.

  • Solvent : Chloroform-d (CDCl₃) or DMSO-d₆.

  • Sample Preparation : Dissolve 5-10 mg of the this compound in approximately 0.7 mL of the deuterated solvent.

  • Acquisition Parameters :

    • Pulse Program : Standard ¹H acquisition.

    • Number of Scans : 16 or 32 (adjust for desired signal-to-noise).

    • Relaxation Delay : 5 seconds (to ensure full relaxation for quantification).

  • Data Processing :

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate the characteristic peaks. The protons on the NHS ester ring (around 2.8 ppm), the methylene protons adjacent to the azide and ester groups, and the repeating ethylene glycol units (around 3.6 ppm) should be identified and their integrations compared to determine the purity and confirm the structure.[2]

MALDI-TOF Mass Spectrometry Protocol

This method is used to determine the molecular weight of the this compound.

  • Instrumentation : MALDI-TOF mass spectrometer.

  • Matrix : α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides and small molecules.

  • Matrix Preparation : Prepare a saturated solution of CHCA in 50:50 acetonitrile:water with 0.1% TFA.

  • Sample Preparation : Mix the this compound solution (approximately 1 mg/mL in acetonitrile/water) with the matrix solution at a 1:1 ratio directly on the MALDI target plate.

  • Acquisition Mode : Positive ion reflector mode is typically used.

  • Data Analysis : The resulting spectrum should show a prominent peak corresponding to the [M+Na]⁺ or [M+K]⁺ adduct of the this compound.

Visualizing Experimental Workflows and Logic

To better illustrate the processes involved in characterizing this compound conjugates, the following diagrams have been generated using Graphviz.

Caption: Workflow for HPLC analysis of this compound.

Method_Selection cluster_questions Key Questions cluster_methods Recommended Method start Characterization Goal q1 Purity & Quantification? start->q1 q2 Structural Confirmation? start->q2 q3 Molecular Weight? start->q3 hplc HPLC q1->hplc nmr NMR q2->nmr ms Mass Spectrometry q3->ms hplc->q2 Limited structural info nmr->q1 Lower sensitivity ms->q1 Requires standards

Caption: Decision tree for selecting an analytical method.

By leveraging the strengths of HPLC and complementing it with NMR and MS where necessary, researchers can ensure a thorough and accurate characterization of their this compound conjugates, leading to more reliable and reproducible results in their drug development and research endeavors.

References

Confirming Azido-PEG9-NHS Ester Protein Labeling: A Comparative Guide to SDS-PAGE Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in the development of targeted therapeutics and diagnostic agents. The Azido-PEG9-NHS ester has emerged as a valuable tool for introducing a bioorthogonal azide handle onto proteins via amine coupling. This guide provides a comprehensive comparison of SDS-PAGE analysis for confirming this labeling event against other alternatives, supported by experimental data and detailed protocols.

Subsequent to labeling, it is imperative to verify the successful conjugation of the this compound to the target protein. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely adopted, accessible, and cost-effective method for this initial assessment. The covalent attachment of the this compound to a protein results in a predictable increase in its molecular weight, which can be visualized as a shift in the protein's migration pattern on an SDS-PAGE gel.

Visualizing the Shift: SDS-PAGE Analysis

The principle behind using SDS-PAGE for confirmation is straightforward: the addition of the this compound moiety increases the hydrodynamic radius of the protein. Under denaturing conditions, this size increase leads to a slower migration through the polyacrylamide gel matrix, resulting in a band shift upwards towards a higher apparent molecular weight.

A typical observation on an SDS-PAGE gel would be the appearance of a new, higher molecular weight band or a smear corresponding to the PEGylated protein, with a concurrent decrease in the intensity of the band representing the unlabeled protein. The extent of this shift is proportional to the number of PEG units attached to the protein.

However, it is crucial to note that the interaction between the polyethylene glycol (PEG) chain and the sodium dodecyl sulfate (SDS) can lead to an exaggerated apparent molecular weight on the gel. This can cause the PEGylated protein to migrate slower than its actual molecular weight would suggest, sometimes appearing as a broadened or smeared band.

Comparative Analysis of Amine-Reactive PEGylation Reagents

While this compound is a popular choice for introducing an azide group, other amine-reactive PEGylation reagents are also commonly used. Understanding their behavior on SDS-PAGE is crucial for accurate interpretation of results.

Reagent TypeLabeling ChemistryExpected SDS-PAGE ResultAdvantagesDisadvantages
This compound Amine-reactive (lysine residues, N-terminus)Upward band shift corresponding to the mass of the PEG-azide linker. Potential for multiple PEGylations leading to a ladder of bands or a smear.Introduces a bioorthogonal azide handle for subsequent "click chemistry" reactions. The PEG spacer enhances solubility and reduces immunogenicity.Random labeling of multiple sites can lead to a heterogeneous product. The PEG chain can cause band broadening on SDS-PAGE.
mPEG-NHS ester Amine-reactive (lysine residues, N-terminus)Similar upward band shift to Azido-PEG-NHS ester, dependent on the PEG length.Simpler reagent for increasing hydrodynamic size and solubility. Well-established chemistry.Does not introduce a functional handle for further specific conjugation. Random labeling leads to heterogeneity.
mPEG-Aldehyde N-terminal specific amine-reactive (reductive amination)A more discrete, single upward band shift is expected due to site-specific labeling.Site-specific labeling at the N-terminus results in a more homogeneous product, preserving the activity of lysine-dependent functional sites.The reaction requires a reducing agent and may have slower kinetics compared to NHS ester reactions.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove unreacted this compound using a desalting column or by dialysis against a suitable buffer.

ProteinLabelingWorkflow Protein Protein in Amine-Free Buffer Reaction Labeling Reaction (RT, 30-60 min) Protein->Reaction Reagent This compound in DMSO Reagent->Reaction Purification Purification (Desalting/Dialysis) Reaction->Purification LabeledProtein Azido-Labeled Protein Purification->LabeledProtein SDSPAGEWorkflow Samples Labeled & Unlabeled Protein Samples SamplePrep Sample Preparation (Laemmli Buffer) Samples->SamplePrep Electrophoresis SDS-PAGE SamplePrep->Electrophoresis Staining Coomassie Staining Electrophoresis->Staining Imaging Gel Imaging Staining->Imaging Analysis Analysis of Band Shift Imaging->Analysis MassSpecPrinciple cluster_protein Unlabeled Protein cluster_reagent This compound cluster_labeled Labeled Protein cluster_ms Mass Spectrometry Unlabeled Protein (Mass = M) Labeled Protein-(PEG-Azide)n (Mass = M + n*m) Unlabeled->Labeled Labeling Reagent PEG-Azide (Mass = m) MS Measures Precise Mass-to-Charge Ratio Labeled->MS Analysis Result Confirms Mass Increase (n*m) MS->Result

A Comparative Guide to Determining the Degree of Labeling for Azido-PEG9-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules with polyethylene glycol (PEG) linkers, such as the Azido-PEG9-NHS ester, is a cornerstone of modern biopharmaceutical development, enabling the creation of advanced antibody-drug conjugates (ADCs), targeted imaging agents, and other protein-based therapeutics. The this compound specifically allows for the attachment of a PEG linker to primary amines (e.g., lysine residues on a protein) via a stable amide bond, while presenting a terminal azide group for subsequent bioorthogonal "click chemistry" reactions.[1][2]

Accurately determining the Degree of Labeling (DOL)—the average number of PEG molecules conjugated to each target molecule—is a critical quality control step. The DOL directly impacts the conjugate's efficacy, stability, solubility, and immunogenicity. This guide provides a comparative overview of common analytical methods for determining the DOL of this compound conjugates, complete with experimental protocols and data interpretation.

The Conjugation Reaction

The process begins with the reaction of the N-hydroxysuccinimide (NHS) ester group on the Azido-PEG9 linker with a primary amine on the target biomolecule, such as a protein. This reaction is a nucleophilic acyl substitution that forms a stable amide bond and releases NHS as a byproduct.[2] The reaction is typically performed in a buffer with a pH between 7 and 9.[3]

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-PEG₉-N₃ (Conjugate) Protein->Conjugate + PEG_Reagent Azido-PEG₉-NHS Ester PEG_Reagent->Conjugate + NHS N-Hydroxysuccinimide (Byproduct)

Caption: Covalent bond formation between a protein's primary amine and this compound.

Comparison of Analytical Methods for DOL Determination

The choice of method for determining the DOL depends on the available equipment, required accuracy, sample type, and throughput needs. Below is a summary of three common and effective techniques.

Method Principle Pros Cons Typical Throughput Required Equipment
TNBSA Assay Colorimetric: Measures the number of remaining (unreacted) primary amines after conjugation. The DOL is calculated by subtraction from the initial number of amines.[4]- Inexpensive- High throughput (plate-reader format)- Widely available equipment- Indirect measurement- Requires accurate knowledge of initial amine count- Potential for interference from other buffer componentsHighSpectrophotometer or Microplate Reader
MALDI-TOF MS Mass Analysis: Directly measures the mass of the unconjugated protein and the mass distribution of the PEGylated products. Each added PEG linker increases the total mass.- Direct and highly accurate measurement- Provides information on the distribution of species (DOL=1, 2, 3, etc.)- High sensitivity- Higher equipment cost- Lower throughput- Requires specialized expertise for sample prep and data analysisLow to MediumMALDI-TOF Mass Spectrometer
¹H NMR Spectroscopy Nuclear Magnetic Resonance: Quantifies the characteristic, sharp signal from the repeating ethylene oxide units of the PEG chain relative to signals from the protein.- Direct and quantitative without standards- Provides structural information- Non-destructive- Requires high sample concentration and purity- Lower throughput- High equipment and maintenance cost- Complex data analysisLowHigh-Field NMR Spectrometer

Method 1: TNBSA Assay (Indirect Colorimetric Method)

The 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) assay is a rapid and sensitive method for quantifying free primary amino groups. It relies on the reaction of TNBSA with primary amines to form a yellow-colored derivative that strongly absorbs light at 335 nm. By measuring the reduction in free amines after the conjugation reaction, the number of amines that have reacted with the this compound can be calculated.

Experimental Workflow: DOL Determination

cluster_workflow Overall Workflow cluster_methods Analytical Methods A 1. Prepare Protein Solution B 2. Conjugate with Azido-PEG₉-NHS Ester A->B C 3. Purify Conjugate (e.g., Desalting Column) B->C D 4. Determine DOL C->D M1 TNBSA Assay D->M1 Colorimetric M2 MALDI-TOF MS D->M2 Mass-Based M3 ¹H NMR D->M3 Spectroscopic

Caption: General experimental workflow for conjugation and subsequent DOL analysis.

Detailed Experimental Protocol (TNBSA)
  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5. Avoid buffers containing primary amines like Tris or glycine.

    • TNBSA Working Solution: Immediately before use, prepare a 0.01% (w/v) TNBSA solution by diluting a stock solution in the Reaction Buffer.

    • Quenching Solution: 10% Sodium Dodecyl Sulfate (SDS).

    • Stop Solution: 1 N HCl.

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of the unconjugated protein (or a suitable amine standard like L-lysine) in the Reaction Buffer. Recommended concentration range for proteins is 20-200 µg/mL.

  • Sample Preparation:

    • Prepare the unconjugated protein and the purified Azido-PEG9-protein conjugate at the same concentration (e.g., 100 µg/mL) in the Reaction Buffer.

  • Assay Procedure:

    • To 0.5 mL of each standard and sample, add 0.25 mL of the 0.01% TNBSA working solution.

    • Mix well and incubate at 37°C for 2 hours.

    • After incubation, add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube to stop the reaction.

    • Measure the absorbance of each solution at 335 nm using a spectrophotometer.

Data Analysis and Calculation
  • Plot the absorbance at 335 nm versus the concentration of the standards to generate a standard curve.

  • Use the standard curve to determine the concentration of free amines in the unconjugated protein and the conjugated protein samples.

  • Calculate the Degree of Labeling (DOL) using the following formula:

    DOL = (Moles of Free Amines in Unconjugated Protein - Moles of Free Amines in Conjugate) / Moles of Protein in Conjugate Sample

Example Quantitative Data (TNBSA)
Sample Protein Conc. (µM) Absorbance at 335 nm Calculated Free Amines (µM) DOL
Unconjugated Protein50.85050N/A
Azido-PEG9 Conjugate50.425255.0

Note: This calculation assumes the unconjugated protein has 10 accessible primary amines per molecule.

Method 2: MALDI-TOF Mass Spectrometry (Direct Mass Analysis)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique that measures the mass-to-charge ratio of ionized molecules. It can resolve the masses of the unconjugated protein and the various PEGylated species, allowing for a direct and accurate determination of the DOL.

Detailed Experimental Protocol (MALDI-TOF)
  • Sample Preparation:

    • The purified conjugate sample should be desalted to remove any components that could interfere with ionization.

    • Mix the sample (typically 1 µL) with an equal volume of a suitable MALDI matrix solution (e.g., sinapinic acid for proteins >10,000 Da) directly on the MALDI target plate.

    • Allow the mixture to co-crystallize by air-drying at room temperature.

  • Instrumental Analysis:

    • Acquire mass spectra in linear mode for large proteins.

    • Calibrate the instrument using protein standards of known molecular weights that bracket the expected mass of the samples.

    • Analyze the spectrum to identify the peaks corresponding to the unconjugated protein and the protein conjugated with one, two, three, or more Azido-PEG9 linkers. The mass of one Azido-PEG9 linker is approximately 586.6 g/mol (after reaction, as the NHS group is lost).

Data Analysis and Calculation
  • Identify the peak corresponding to the molecular weight (MW) of the unconjugated protein.

  • Identify the series of subsequent peaks, each separated by ~586.6 Da, which correspond to the protein with 1, 2, 3... PEG linkers attached.

  • The average DOL can be calculated from the weighted average of the different PEGylated species observed in the spectrum.

    Average DOL = Σ(Iᵢ * nᵢ) / ΣIᵢ Where Iᵢ is the intensity of the peak for the species with nᵢ PEG units, and nᵢ is the number of PEG units for that species (e.g., 0, 1, 2, 3...).

Example Quantitative Data (MALDI-TOF)
Species Observed Mass (Da) Relative Intensity Number of PEG Units (nᵢ)
Unconjugated Protein50,00015%0
Protein + 1 PEG50,58730%1
Protein + 2 PEG51,17340%2
Protein + 3 PEG51,75915%3
Calculated Average DOL 1.55

Method 3: ¹H NMR Spectroscopy (Direct Spectroscopic Method)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can quantitatively determine the degree of PEGylation by comparing the integral of the characteristic PEG signal to the integral of a signal from the protein. The ethylene glycol protons (-O-CH₂-CH₂-) of the PEG chain produce a very strong and sharp singlet at approximately 3.6 ppm.

Detailed Experimental Protocol (¹H NMR)
  • Sample Preparation:

    • The purified conjugate must be exchanged into a deuterated solvent (e.g., D₂O). This is typically done via dialysis or repeated lyophilization and resuspension in the deuterated solvent.

    • The sample concentration needs to be relatively high (typically >1 mg/mL) for adequate signal-to-noise.

    • A known concentration of an internal standard (e.g., DMSO) can be added for absolute quantification.

  • Instrumental Analysis:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

Data Analysis and Calculation
  • Integrate the area of the large PEG signal (at ~3.6 ppm).

  • Integrate the area of a well-resolved protein signal corresponding to a known number of protons (e.g., aromatic protons between 6.8-8.0 ppm or methyl protons from specific amino acids).

  • Calculate the DOL using the ratio of these integrals, normalized by the number of protons each signal represents.

    DOL = (Integral_PEG / Protons_per_PEG) / (Integral_Protein / Protons_per_Protein) Where Protons_per_PEG is the number of protons in the repeating unit of the PEG chain (for PEG9, this is 9 * 4 = 36 protons), and Protons_per_Protein is the number of protons corresponding to the integrated protein region.

Example Quantitative Data (¹H NMR)
Signal Chemical Shift (ppm) Integral Value Number of Protons Represented
Protein Aromatic Region7.21.0020
PEG (-CH₂CH₂O-)3.69.0036 per PEG chain
Calculated Average DOL 5.0

Calculation: (9.00 / 36) / (1.00 / 20) = 0.25 / 0.05 = 5.0

References

A Head-to-Head Comparison of Azido-PEG9-NHS Ester and SMCC for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics, and overall efficacy. This guide provides a comprehensive, data-driven comparison of two prominent linker strategies: the hydrophilic, PEGylated Azido-PEG9-NHS ester and the conventional hydrophobic crosslinker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

This comparison is intended for researchers, scientists, and drug development professionals, offering an objective analysis of each linker's performance characteristics, supported by experimental data and detailed methodologies.

Executive Summary: Key Differences at a Glance

The fundamental distinction between this compound and SMCC lies in their chemical properties and conjugation chemistries. This compound is a hydrophilic linker featuring a polyethylene glycol (PEG) chain, which imparts favorable biophysical properties to the resulting ADC.[][2][3] Its azide and N-hydroxysuccinimide (NHS) ester reactive groups enable a two-step, bio-orthogonal "click chemistry" conjugation, offering precise control over the conjugation process.[4][5]

In contrast, SMCC is a hydrophobic, non-cleavable linker that has been a mainstay in the ADC field, notably used in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine). It facilitates conjugation between primary amines (via its NHS ester) and sulfhydryl groups (via its maleimide function). While effective, the hydrophobicity of SMCC can present challenges, particularly concerning drug-to-antibody ratio (DAR) and the potential for aggregation, especially when paired with hydrophobic payloads.

In-Depth Performance Comparison

The selection of a linker should be guided by the specific characteristics of the antibody, the payload, and the desired therapeutic outcome. The following sections provide a detailed comparison of the performance of this compound and SMCC in key aspects of ADC development.

Physicochemical Properties and Conjugation Efficiency

The hydrophilic nature of the PEG chain in this compound significantly enhances the water solubility of the ADC. This property is particularly advantageous when working with hydrophobic cytotoxic drugs, as it can mitigate the tendency for aggregation, a common issue that can lead to rapid clearance and increased immunogenicity. Consequently, the use of PEGylated linkers often permits the attainment of higher DARs without compromising the stability of the ADC.

SMCC's hydrophobicity, conversely, can limit the achievable DAR to prevent aggregation and maintain the solubility of the final conjugate. The cyclohexane ring within the SMCC structure does, however, confer greater stability to the maleimide group compared to linkers lacking this feature, which is an important consideration for the manufacturing process.

FeatureThis compoundSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)References
Chemical Nature Hydrophilic, PEGylatedHydrophobic
Reactive Groups Azide, NHS esterMaleimide, NHS ester
Conjugation Chemistry Click Chemistry (e.g., CuAAC or SPAAC)Thiol-Maleimide ligation, Amine-NHS ester ligation
Solubility of ADC Generally increased, mitigates aggregationCan lead to aggregation, especially with hydrophobic drugs
Achievable DAR Higher DARs are often achievable without aggregationLimited by the hydrophobicity of the linker and payload
Linker Stability High (Triazole bond is very stable)High (Thioether bond is stable); considered non-cleavable
Pharmacokinetics and In Vivo Efficacy

The pharmacokinetic profile of an ADC is a critical factor in its therapeutic index. The inclusion of a PEG linker, such as in this compound, has been shown to extend the in vivo half-life of ADCs. The hydrophilic PEG chain creates a "hydration shell" around the conjugate, which can reduce non-specific clearance by the reticuloendothelial system and minimize off-target toxicity. This prolonged circulation time can lead to greater accumulation of the ADC at the tumor site, potentially enhancing its anti-tumor efficacy.

ADCs constructed with the hydrophobic SMCC linker generally exhibit a shorter half-life in comparison. While the non-cleavable nature of SMCC ensures that the payload remains attached to the antibody in circulation, the overall hydrophobic character of the ADC can lead to faster clearance.

ParameterThis compoundSMCCReferences
In Vivo Half-Life Can be significantly extendedGenerally shorter half-life
Plasma Stability HighHigh, as it is a non-cleavable linker
Off-Target Toxicity Can be reduced due to improved pharmacokineticsPotential for off-target toxicity due to hydrophobicity
Immunogenicity Generally low due to the biocompatibility of PEGCan potentially be immunogenic, especially if aggregated

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development of ADCs. The following sections outline generalized procedures for the conjugation of a cytotoxic payload to an antibody using either this compound or SMCC.

Protocol 1: Two-Step Conjugation using this compound

This protocol assumes the payload has been pre-functionalized with a terminal alkyne group for click chemistry.

Step 1: Antibody Modification with this compound

  • Buffer Exchange: Prepare the antibody in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Linker Addition: Add a 5- to 10-fold molar excess of this compound (dissolved in a compatible organic solvent like DMSO) to the antibody solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification: Remove the excess linker and by-products by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).

Step 2: Click Chemistry Conjugation

  • Payload Preparation: Dissolve the alkyne-functionalized cytotoxic payload in a suitable solvent.

  • Catalyst Preparation (for CuAAC): Prepare fresh solutions of a copper (I) source (e.g., copper (II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).

  • Conjugation Reaction: Add the payload and the catalyst solution to the azide-modified antibody.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purification: Purify the resulting ADC using SEC or another appropriate chromatographic method to remove unreacted payload, catalyst, and other reagents.

Protocol 2: Two-Step Conjugation using SMCC

This protocol involves the reaction of the SMCC linker first with the antibody, followed by conjugation to a thiol-containing payload.

Step 1: Antibody Activation with SMCC

  • Buffer Exchange: Prepare the antibody in an amine-free buffer (e.g., phosphate buffer, pH 7.2-7.5).

  • Linker Addition: Add a 10- to 20-fold molar excess of SMCC (dissolved in DMSO) to the antibody solution. The final concentration of the organic solvent should typically be less than 10%.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Purification: Remove excess, non-reacted SMCC by desalting or dialysis.

Step 2: Conjugation to Thiol-Containing Payload

  • Payload Preparation: Ensure the cytotoxic payload has a free sulfhydryl group. If necessary, reduce any disulfide bonds using a mild reducing agent like TCEP.

  • Conjugation Reaction: Add the thiol-containing payload to the maleimide-activated antibody. The pH of the reaction should be maintained between 6.5 and 7.5 for optimal maleimide reactivity.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide groups by adding a molar excess of a small molecule thiol, such as cysteine.

  • Purification: Purify the final ADC using an appropriate chromatographic technique (e.g., SEC, hydrophobic interaction chromatography) to remove unreacted payload and other impurities.

Visualizing the Chemistry and Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the chemical reactions and experimental workflows for both linker technologies.

Azido_PEG9_NHS_Ester_Reaction cluster_antibody Antibody cluster_linker Linker cluster_payload Payload cluster_adc ADC Antibody Antibody-NH₂ Antibody_Azide Antibody-PEG9-Azide Antibody->Antibody_Azide NHS Ester Reaction (pH 7.4) Azido_PEG9_NHS This compound Azido_PEG9_NHS->Antibody_Azide Payload Alkyne-Payload ADC Antibody-PEG9-Triazole-Payload Payload->ADC Antibody_Azide->ADC Click Chemistry (e.g., CuAAC)

Caption: Reaction scheme for ADC synthesis using this compound.

SMCC_Reaction cluster_antibody Antibody cluster_linker Linker cluster_payload Payload cluster_adc ADC Antibody Antibody-NH₂ Antibody_Maleimide Antibody-Maleimide Antibody->Antibody_Maleimide NHS Ester Reaction (pH 7.2-7.5) SMCC SMCC SMCC->Antibody_Maleimide Payload HS-Payload ADC Antibody-SMCC-Payload Payload->ADC Antibody_Maleimide->ADC Thiol-Maleimide Reaction (pH 6.5-7.5)

Caption: Reaction scheme for ADC synthesis using the SMCC linker.

ADC_Workflow_Comparison cluster_Azido_PEG This compound Workflow cluster_SMCC SMCC Workflow A_Start Start with Antibody and Alkyne-Payload A_Step1 Step 1: React Antibody with this compound A_Start->A_Step1 A_Purify1 Purification (SEC/Dialysis) A_Step1->A_Purify1 A_Step2 Step 2: Click Chemistry with Alkyne-Payload A_Purify1->A_Step2 A_Purify2 Final ADC Purification (SEC) A_Step2->A_Purify2 A_End Final ADC A_Purify2->A_End S_Start Start with Antibody and Thiol-Payload S_Step1 Step 1: React Antibody with SMCC S_Start->S_Step1 S_Purify1 Purification (Desalting/Dialysis) S_Step1->S_Purify1 S_Step2 Step 2: Conjugate with Thiol-Payload S_Purify1->S_Step2 S_Quench Quench Reaction S_Step2->S_Quench S_Purify2 Final ADC Purification (SEC/HIC) S_Quench->S_Purify2 S_End Final ADC S_Purify2->S_End

Caption: Comparison of experimental workflows for ADC synthesis.

Conclusion

The choice between a hydrophilic PEGylated linker like this compound and a hydrophobic linker such as SMCC is a critical decision in ADC design that must be tailored to the specific project goals.

This compound offers significant advantages in improving the pharmaceutical properties of ADCs, particularly when dealing with hydrophobic payloads. Its ability to increase solubility, enable higher drug loading, extend plasma half-life, and potentially reduce off-target toxicity makes it an attractive option for the development of next-generation ADCs with an enhanced therapeutic index. The bio-orthogonal nature of the click chemistry conjugation also provides a high degree of control and specificity.

SMCC remains a well-established and reliable linker, validated by its use in a clinically approved ADC. Its robust, non-cleavable nature provides high stability in circulation. However, its inherent hydrophobicity can present challenges related to ADC aggregation and may lead to suboptimal pharmacokinetic profiles, especially at higher drug-to-antibody ratios.

Ultimately, the optimal linker choice will depend on a careful evaluation of the physicochemical properties of the antibody and payload, as well as the desired in vivo performance characteristics of the final antibody-drug conjugate. Empirical testing and characterization are indispensable for validating the best linker strategy for any given therapeutic application.

References

A Head-to-Head Comparison of Azido-PEG9-NHS Ester and DBCO-PEG-NHS for Copper-Free Click Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of reagents for copper-free click chemistry is a critical decision that influences the efficiency, specificity, and stability of the final conjugate. This guide provides an in-depth, objective comparison of two prominent heterobifunctional linkers: Azido-PEG9-NHS ester and Dibenzocyclooctyne-PEG-NHS (DBCO-PEG-NHS). We will explore their performance, supported by experimental data, and provide detailed protocols to inform your selection for applications ranging from antibody-drug conjugates (ADCs) to advanced cellular imaging.

At the heart of this comparison lies the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry that enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] Both this compound and DBCO-PEG-NHS are designed to leverage this powerful reaction, yet they do so from opposite ends of the reactive partnership. This compound serves to introduce an azide moiety onto a biomolecule, which can then react with a strained alkyne. Conversely, DBCO-PEG-NHS introduces the strained alkyne (DBCO), which readily reacts with an azide-modified molecule. The choice between these two strategies has significant implications for experimental design and outcomes.

Mechanism of Action: Two Sides of the Same Coin

The fundamental difference between these two reagents lies in the reactive moiety they introduce onto a primary amine-containing biomolecule, such as a protein or antibody, via the N-hydroxysuccinimide (NHS) ester.

  • This compound: This reagent functionalizes the biomolecule with an azide group. The subsequent copper-free click reaction then occurs when this azide-modified biomolecule is introduced to a molecule containing a strained alkyne, such as DBCO.[3]

  • DBCO-PEG-NHS: This reagent directly attaches the strained cyclooctyne (DBCO) to the biomolecule. This DBCO-labeled biomolecule is then ready to react with any molecule bearing an azide group.[4][5]

The overall reaction for both strategies culminates in the formation of a stable triazole linkage.

Performance Comparison: A Data-Driven Analysis

The selection of the appropriate reagent often hinges on key performance parameters such as reaction kinetics, stability, and solubility. The following table summarizes the available quantitative and qualitative data for this compound and DBCO-PEG-NHS.

FeatureThis compound ApproachDBCO-PEG-NHS ApproachSupporting Evidence
Click Reaction Kinetics (Second-Order Rate Constant) Dependent on the strained alkyne used.Typically in the range of 10⁻² to 1 M⁻¹s⁻¹ for reactions with azides. The rate can be influenced by the solvent, pH, and steric hindrance.
NHS Ester Reaction with Primary Amines Forms a stable amide bond. The reaction is typically carried out at a pH of 7-9.Forms a stable amide bond under similar conditions (pH 7-9).
Stability of the Active Moiety The azide group is highly stable under a wide range of conditions. The NHS ester is susceptible to hydrolysis, especially at higher pH.The DBCO group is generally stable but can degrade over extended periods at 4°C or -20°C (3-5% loss of reactivity over 4 weeks). The NHS ester is also prone to hydrolysis.
Solubility The PEG9 linker significantly enhances aqueous solubility.The PEG linker and, in some cases, a sulfo group, improve water solubility.
Bioorthogonality The azide group is bioorthogonal, meaning it does not typically react with native biological functional groups.The DBCO group is bioorthogonal and does not react with naturally occurring functional groups like amines or hydroxyls under physiological conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific applications.

Protocol 1: Two-Step Protein Labeling with this compound and a DBCO-Functionalized Molecule

This protocol first introduces azide groups onto the protein, followed by the copper-free click reaction with a DBCO-containing molecule.

Step 1: Azide Modification of the Protein

  • Prepare the protein solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-5 mg/mL.

  • Prepare the this compound stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 5 to 15-fold molar excess of the this compound solution to the protein solution. Incubate at room temperature for 1-2 hours with gentle stirring.

  • Purification: Remove the unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

Step 2: Copper-Free Click Reaction

  • Prepare the DBCO-molecule stock solution: Dissolve the DBCO-functionalized molecule of interest in DMSO.

  • Reaction: Add the DBCO-molecule to the azide-modified protein solution. A 2-fold molar excess of the DBCO-molecule is a common starting point. Incubate at room temperature for 2-4 hours, or overnight at 4°C, protected from light.

  • Purification (optional): If necessary, remove any unreacted DBCO-molecule by size exclusion chromatography or dialysis.

Protocol 2: One-Step Protein Labeling with DBCO-PEG-NHS and an Azide-Functionalized Molecule

This protocol involves the direct labeling of the protein with DBCO, followed by the click reaction.

Step 1: DBCO-Labeling of the Protein

  • Prepare protein solution: Prepare the protein at a concentration of 1–5 mg/mL in a suitable amine- and azide-free buffer, such as PBS.

  • Prepare DBCO-PEG-NHS solution: Immediately before use, prepare a 3.5 mM solution of DBCO-PEG-NHS in anhydrous DMSO or DMF.

  • Reaction: Add the appropriate amount of the DBCO-PEG-NHS solution to the protein solution. For a 1 mg/mL IgG solution, a common starting point is a 20-fold molar excess. Incubate the reaction for 2 hours at room temperature or overnight on ice.

  • Purification: Remove unreacted DBCO-PEG-NHS with a desalting column.

Step 2: Copper-Free Click Reaction

  • Prepare the azide-containing sample: Prepare the azide-functionalized molecule in a reaction buffer.

  • Reaction: Add the DBCO-labeled protein to the azide-containing sample. It is recommended to add 1.5-3.0 mole equivalents of the more abundant reagent to 1 mole equivalent of the limiting reagent. Incubate the reaction at room temperature for 4-12 hours. Incubation at 4°C may require 2-12 hours.

  • Purification (optional): The reaction mixture can be purified if necessary.

Visualizing the Workflow and Mechanisms

To further elucidate the processes, the following diagrams illustrate the experimental workflows and reaction mechanisms.

experimental_workflow cluster_azido This compound Workflow cluster_dbco DBCO-PEG-NHS Workflow a1 Protein in Amine-Free Buffer a2 Add this compound a1->a2 a3 Incubate (1-2h, RT) a2->a3 a4 Purify (Desalting) a3->a4 a5 Azide-Labeled Protein a4->a5 a6 Add DBCO-Molecule a5->a6 a7 Incubate (2-4h, RT) a6->a7 a8 Final Conjugate a7->a8 d1 Protein in Amine/Azide-Free Buffer d2 Add DBCO-PEG-NHS d1->d2 d3 Incubate (2h, RT) d2->d3 d4 Purify (Desalting) d3->d4 d5 DBCO-Labeled Protein d4->d5 d6 Add Azide-Molecule d5->d6 d7 Incubate (4-12h, RT) d6->d7 d8 Final Conjugate d7->d8

Caption: Comparative experimental workflows for bioconjugation.

reaction_mechanisms cluster_nhs NHS Ester Amination (Both Reagents) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein-NH2 Protein-NH₂ Amide_Bond Protein-NH-CO-PEG-R Protein-NH2->Amide_Bond + Reagent-NHS R-PEG-NHS Reagent-NHS->Amide_Bond + NHS_leaving NHS Amide_Bond->NHS_leaving releases Azide Biomolecule-N₃ Triazole Stable Triazole Linkage Azide->Triazole + DBCO Biomolecule-DBCO DBCO->Triazole +

Caption: Core reaction mechanisms in the two-step bioconjugation process.

Conclusion and Recommendations

Both this compound and DBCO-PEG-NHS are highly effective reagents for copper-free click chemistry, each offering a reliable method for bioconjugation. The choice between them largely depends on the specific experimental context.

  • Choose this compound when:

    • Your molecule of interest is already functionalized with a strained alkyne (e.g., DBCO, BCN).

    • You want to introduce a highly stable and bioorthogonal azide handle onto your protein for various downstream applications with different strained alkynes.

  • Choose DBCO-PEG-NHS when:

    • Your molecule of interest is functionalized with an azide.

    • You desire a more direct, one-step labeling of your protein with the reactive strained alkyne, making it ready for immediate reaction with any azide-containing molecule. The reaction kinetics of DBCO are well-characterized and generally fast.

For applications demanding high precision and control over the conjugation site, introducing the azide or DBCO moiety at a specific, genetically encoded non-canonical amino acid can provide homogenous conjugates. In random lysine conjugation, as described in the protocols, the PEG linker in both reagents helps to improve solubility and reduce steric hindrance, which can be beneficial for preserving protein function.

Ultimately, the decision should be guided by the availability of functionalized binding partners, the desired experimental workflow, and the specific requirements of the biological system under investigation.

References

Azido-PEG9-NHS Ester: A Superior Alternative to Traditional NHS Esters for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the precise and efficient modification of proteins, antibodies, and other biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. While traditional N-hydroxysuccinimide (NHS) esters have long been the workhorse for labeling primary amines, the emergence of functionalized reagents like Azido-PEG9-NHS ester offers significant advantages for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of this compound and traditional NHS esters, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for your bioconjugation needs.

Key Advantages of this compound

The primary distinction between this compound and traditional NHS esters lies in the incorporation of a nine-unit polyethylene glycol (PEG) spacer and a terminal azide group. This unique structure imparts several beneficial properties that address common challenges associated with traditional bioconjugation methods.

Increased Hydrophilicity and Reduced Aggregation: The hydrophilic PEG9 spacer significantly enhances the water solubility of the modified biomolecule. This is a critical advantage, as the conjugation of hydrophobic traditional NHS esters can often lead to protein aggregation and precipitation, thereby reducing the yield of active conjugate and complicating downstream applications. Studies have shown that PEGylation can effectively prevent protein precipitation.[1]

Improved Biocompatibility and Pharmacokinetics: The presence of the PEG chain can shield the modified protein from proteolytic degradation and reduce its immunogenicity. This "stealth" effect is well-documented to prolong the circulation half-life of therapeutic proteins in vivo, a crucial factor in drug development.[2][3]

Versatility for "Click" Chemistry: The terminal azide group is a key feature that sets this compound apart. It serves as a bioorthogonal handle for subsequent "click" chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] This allows for the highly specific and efficient attachment of a wide variety of molecules, including fluorescent dyes, cytotoxic drugs, or other targeting ligands, without the need for further amine-based modifications that could compromise the biomolecule's function.

Quantitative Comparison of Properties

The following table summarizes the key performance differences between biomolecules modified with this compound and those modified with a traditional, short-chain alkyl NHS ester.

FeatureThis compoundTraditional NHS Ester (e.g., Alkyl-NHS)
Solubility of Conjugate HighCan be significantly reduced, leading to aggregation
Protein Aggregation ReducedProne to increase, especially with hydrophobic labels
Biocompatibility Enhanced (reduced immunogenicity)Can be immunogenic depending on the label
In Vivo Half-Life ExtendedGenerally shorter
Reaction Efficiency (NHS ester) Moderate to high, comparable to other NHS estersModerate to high, dependent on reaction conditions
Versatility High (enables subsequent "click" chemistry)Limited to primary amine labeling
Control over Degree of Labeling Moderate (similar to other NHS esters)Moderate (can be challenging to control)

Experimental Protocols

To empirically validate the advantages of this compound, the following experimental protocols can be employed.

Experiment 1: Comparison of Protein Solubility and Aggregation

Objective: To quantitatively assess the effect of conjugation with this compound versus a traditional NHS ester on protein solubility and aggregation.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Traditional NHS ester (e.g., Butyric acid NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Dynamic Light Scattering (DLS) instrument

  • UV-Vis Spectrophotometer

Procedure:

  • Protein Preparation: Prepare a 5 mg/mL solution of BSA in the reaction buffer.

  • NHS Ester Stock Solutions: Prepare 10 mM stock solutions of both this compound and the traditional NHS ester in anhydrous DMSO.

  • Conjugation Reaction:

    • To two separate aliquots of the BSA solution, add a 20-fold molar excess of the this compound and traditional NHS ester stock solutions, respectively.

    • Incubate the reactions for 1 hour at room temperature with gentle stirring.

  • Purification: Remove excess, unreacted NHS esters using size-exclusion chromatography columns equilibrated with PBS.

  • Solubility Assessment:

    • Measure the protein concentration of the purified conjugates using a UV-Vis spectrophotometer at 280 nm.

    • Visually inspect the samples for any signs of precipitation.

    • Centrifuge the samples at high speed and measure the protein concentration of the supernatant to quantify any insoluble protein.

  • Aggregation Analysis:

    • Analyze the hydrodynamic radius and polydispersity index of the native BSA and both conjugated BSA samples using a DLS instrument. An increase in the average particle size and polydispersity is indicative of aggregation.

Experiment 2: Bioconjugation Efficiency and "Click" Chemistry Validation

Objective: To determine the degree of labeling (DOL) for the NHS ester reaction and validate the functionality of the azide group for a subsequent click reaction.

Materials:

  • Azido-PEG9-BSA conjugate from Experiment 1

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • SDS-PAGE apparatus and reagents

  • Fluorescence imaging system

Procedure:

  • Degree of Labeling (DOL) Determination (Optional): The DOL of the Azido-PEG9-BSA can be determined using methods such as MALDI-TOF mass spectrometry or by reacting the azide with a dye-labeled alkyne and quantifying the absorbance of the dye and protein.

  • "Click" Reaction:

    • To the purified Azido-PEG9-BSA solution, add a 5-fold molar excess of DBCO-Cy5.

    • Incubate the reaction overnight at 4°C.

  • Analysis:

    • Run samples of native BSA, Azido-PEG9-BSA, and the final fluorescently labeled BSA on an SDS-PAGE gel.

    • Visualize the gel using a fluorescence imaging system. A fluorescent band corresponding to the molecular weight of BSA will confirm the successful click chemistry reaction.

Visualizing the Advantages

The following diagrams illustrate the key differences in workflow and outcomes when using this compound compared to traditional NHS esters.

G cluster_0 Traditional NHS Ester Workflow cluster_1 This compound Workflow Protein Protein Reaction Reaction Protein->Reaction Traditional NHS Ester Traditional NHS Ester Traditional NHS Ester->Reaction Labeled Protein Labeled Protein Reaction->Labeled Protein Potential Aggregation Potential Aggregation Labeled Protein->Potential Aggregation Hydrophobicity Protein_p Protein Reaction_p Reaction_p Protein_p->Reaction_p Azido-PEG9-NHS This compound Azido-PEG9-NHS->Reaction_p Azido-PEG-Protein Azido-PEG-Protein (Soluble & Functional) Reaction_p->Azido-PEG-Protein Click Chemistry Click Chemistry Azido-PEG-Protein->Click Chemistry Final Conjugate Multifunctional Conjugate Click Chemistry->Final Conjugate Alkyne-Molecule Alkyne-labeled Molecule Alkyne-Molecule->Click Chemistry

References

Preserving Protein Function: A Guide to Validating Azido-PEG9-NHS Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a critical tool. Among the various labeling reagents, Azido-PEG9-NHS ester has gained prominence for its utility in "click" chemistry applications. However, any modification risks altering a protein's functional integrity. This guide provides an objective comparison of functional assays to validate the activity of proteins labeled with this compound against alternative labeling methods, supported by experimental data and detailed protocols.

The this compound facilitates a two-step labeling process. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the ε-amine of lysine residues on the protein surface, forming a stable amide bond. This introduces a bioorthogonal azide group, which can then be specifically and efficiently conjugated to a molecule of interest containing an alkyne group via "click" chemistry. While versatile, this random labeling approach can potentially impact protein function. Here, we compare it with site-specific labeling methodologies and provide frameworks for functional validation.

Comparing Labeling Strategies: Random vs. Site-Specific

The choice of labeling strategy can significantly influence the retention of a protein's biological activity. This compound exemplifies a random labeling approach, while methods like sortase-mediated ligation offer site-specific conjugation.

FeatureThis compound (Random)Sortase-Mediated Ligation (Site-Specific)Maleimide Chemistry (Site-Specific)
Target Residue Primary amines (Lysine, N-terminus)C-terminal LPXTG motifCysteine
Specificity Low; multiple potential sitesHigh; single, engineered siteHigh; targets available cysteine residues
Homogeneity Heterogeneous mixture of labeled speciesHomogeneous productHomogeneous product
Potential Impact on Function Higher risk of labeling in or near active/binding sitesLower risk; site can be chosen away from functional domainsLower risk if cysteine is not in a critical functional domain
Workflow Complexity Simple, one-step chemical reactionRequires protein engineering to introduce recognition motifRequires available cysteine; may need protein engineering

Functional Validation Assays: Ensuring Activity Post-Labeling

It is imperative to empirically determine the effect of labeling on protein function. Below are key functional assays with representative data comparing different labeling approaches.

Enzyme Activity Assay

For enzymes, the most direct functional validation is to measure their catalytic activity. A common method involves monitoring the enzymatic hydrolysis of a substrate.

Experimental Data Summary:

The following table summarizes the kinetic parameters of α-chymotrypsin after modification with a generic amine-reactive PEG-NHS ester, illustrating the potential impact of random PEGylation on enzyme function.[1][2]

Labeling MethodDegree of Labeling (PEG molecules/protein)kcat (% of Unlabeled)KM (% of Unlabeled)
Unlabeled α-chymotrypsin0100%100%
Amine-Reactive PEG-NHS1~90%~120%
Amine-Reactive PEG-NHS4~70%~250%
Amine-Reactive PEG-NHS9~55%~380%

Data is generalized from studies on α-chymotrypsin PEGylation.[1][2]

Interpretation: Increasing the degree of random PEGylation with an NHS ester leads to a decrease in the catalytic turnover rate (kcat) and a reduction in substrate affinity (increased KM). This is likely due to steric hindrance at or near the active site. A site-specific labeling approach would be expected to have a less pronounced effect on enzymatic activity.

Receptor Binding Assay

For proteins like antibodies and cytokines, their primary function is to bind to specific receptors. Flow cytometry is a powerful tool to quantify this interaction.

Experimental Data Summary:

This table presents a hypothetical comparison of the binding affinity of a monoclonal antibody (mAb) to its cell surface receptor after labeling. The data for site-specific conjugation is based on findings from studies on antibody-drug conjugates where site-specific methods often preserve binding better than random conjugation.

Labeling MethodMean Fluorescence Intensity (MFI)Apparent Binding Affinity (Kd)
Unlabeled mAb15,0001.0 nM
This compound11,5001.8 nM
Sortase-Mediated Ligation14,5001.1 nM

Interpretation: Random labeling with this compound may result in a modest decrease in receptor binding, as indicated by the lower MFI and higher apparent Kd. This is likely due to some antibody molecules being labeled in or near the antigen-binding fragment (Fab). In contrast, site-specific labeling via sortase-mediated ligation at the C-terminus of the antibody, distant from the Fab region, is expected to have a minimal impact on antigen binding.

Cell-Based Functional Assays

Ultimately, the biological activity of a labeled protein should be assessed in a relevant cellular context. Examples include cell proliferation assays for growth factors or antibody-dependent cell-mediated cytotoxicity (ADCC) assays for therapeutic antibodies.

Experimental Data Summary:

The following table illustrates a potential outcome of an ADCC assay comparing a therapeutic antibody labeled via different methods.

Labeling Method% Specific Lysis (at 1 µg/mL)EC50
Unlabeled Antibody65%0.1 µg/mL
This compound50%0.3 µg/mL
Sortase-Mediated Ligation62%0.12 µg/mL

Interpretation: Random labeling with this compound could potentially interfere with the interaction between the antibody's Fc region and Fc receptors on effector cells, leading to reduced ADCC activity and a higher EC50 value. Site-specific labeling at a location away from the Fc region is anticipated to better preserve this critical function.

Experimental Protocols

Protocol 1: Enzyme Activity Assay (α-Chymotrypsin)

This protocol is adapted from studies on PEGylated α-chymotrypsin.[1]

  • Reagent Preparation:

    • Prepare a stock solution of unlabeled and labeled α-chymotrypsin (1 mg/mL in 1 mM HCl).

    • Prepare a stock solution of the substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in a suitable organic solvent (e.g., DMSO).

    • Prepare the assay buffer: 50 mM Tris-HCl, pH 8.0.

  • Assay Procedure:

    • Add 950 µL of assay buffer to a cuvette.

    • Add 20 µL of the substrate stock solution to the cuvette and mix.

    • Initiate the reaction by adding 30 µL of the enzyme solution (unlabeled or labeled).

    • Immediately measure the change in absorbance at 410 nm over 5 minutes at 25°C using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the kinetic parameters (kcat and KM) by measuring V₀ at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Flow Cytometry-Based Receptor Binding Assay
  • Cell Preparation:

    • Culture a cell line that expresses the receptor of interest.

    • Harvest the cells and wash them twice with ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

    • Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in FACS buffer.

  • Labeling and Staining:

    • If the protein was labeled with Azido-PEG9-NHS, perform a copper-free click reaction to conjugate a fluorescent dye (e.g., DBCO-AF488). Purify the labeled protein.

    • Prepare serial dilutions of the fluorescently labeled protein (and unlabeled protein as a competitor).

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Add 50 µL of the diluted labeled protein to the cells.

    • Incubate on ice for 1 hour in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells three times with cold FACS buffer.

    • Resuspend the cells in 200 µL of FACS buffer.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Determine the Mean Fluorescence Intensity (MFI) for each concentration.

    • Calculate the apparent binding affinity (Kd) by plotting the MFI against the concentration of the labeled protein and fitting to a one-site binding model.

Protocol 3: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This is a general protocol for an ADCC reporter assay.

  • Cell Preparation:

    • Target cells: Culture a cell line that expresses the target antigen.

    • Effector cells: Use a reporter cell line, such as Jurkat cells engineered to express FcγRIIIa and an NFAT-driven luciferase reporter gene.

  • Assay Procedure:

    • Plate the target cells in a 96-well white-walled plate and allow them to adhere overnight.

    • Prepare serial dilutions of the unlabeled and labeled antibody.

    • Add the diluted antibodies to the target cells and incubate for 30 minutes.

    • Add the effector cells to the wells at an appropriate effector-to-target ratio (e.g., 6:1).

    • Incubate the plate for 6 hours at 37°C.

  • Data Acquisition and Analysis:

    • Add a luciferase substrate to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the antibody concentration and fit the data to a four-parameter logistic curve to determine the EC50 and maximum lysis.

Visualizing the Workflow and Concepts

G

G

Conclusion

Labeling proteins with this compound is a powerful technique for a wide range of applications. However, the random nature of this modification necessitates rigorous functional validation to ensure that the biological activity of the protein is not compromised. By employing a suite of functional assays, such as those described in this guide, researchers can confidently assess the impact of labeling and make informed decisions about the suitability of their labeled proteins for downstream applications. When maximal preservation of function is critical, alternative site-specific labeling methods should be considered. The choice of labeling strategy and the thoroughness of functional validation are paramount to the success of research and development efforts that rely on modified proteins.

References

Stability comparison of amide vs. triazole linkage in bioconjugation.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Stability of Amide vs. Triazole Linkages in Bioconjugation

For researchers, scientists, and drug development professionals, the stability of the chemical linkage used in bioconjugation is a critical determinant of the efficacy and longevity of a therapeutic or diagnostic agent. The choice of linker can significantly impact a bioconjugate's resistance to enzymatic and chemical degradation, ultimately affecting its pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of two commonly employed linkages: the native amide bond and the synthetic triazole linkage, supported by experimental data and detailed methodologies.

Introduction to Amide and Triazole Linkages

The amide bond is the ubiquitous linkage in peptides and proteins, formed by the condensation of a carboxylic acid and an amine. While essential for biological systems, its inherent susceptibility to enzymatic cleavage by proteases and hydrolysis presents a significant challenge for the in vivo stability of peptide-based drugs and other bioconjugates.[1][2]

The 1,2,3-triazole linkage , particularly the 1,4-disubstituted isomer, has emerged as a robust bioisostere for the trans-amide bond.[1][3][4] Formed via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," the triazole ring mimics the size, planarity, and dipole moment of an amide bond while offering substantially enhanced stability.

Chemical and Enzymatic Stability Comparison

Amide Linkage:

  • Susceptibility to Hydrolysis: Amide bonds can be hydrolyzed under both acidic and basic conditions, although this typically requires harsh conditions.

  • Enzymatic Degradation: A major liability of the amide bond is its rapid degradation by a wide array of endogenous proteases. This enzymatic cleavage is a primary mechanism of clearance for peptide-based bioconjugates in vivo.

Triazole Linkage:

  • High Chemical Stability: The 1,2,3-triazole ring is an aromatic heterocycle, which imparts exceptional stability. It is highly resistant to hydrolysis under acidic or basic conditions, as well as to oxidative and reductive environments.

  • Resistance to Enzymatic Cleavage: Crucially, the triazole linkage is not recognized by proteases and is therefore resistant to enzymatic degradation. This property is the cornerstone of its utility in enhancing the metabolic stability of bioconjugates.

Quantitative Stability Data

The superior stability of the triazole linkage has been demonstrated in numerous studies. The following table summarizes comparative stability data from published literature.

BioconjugateLinkage TypeExperimental SystemMetricResultReference(s)
Somatostatin-14 analog ([¹¹¹In]In-AT2S)AmideIn vivo (mice blood)% Intact peptide (5 min post-injection)6%
Somatostatin-14 analog ([¹¹¹In]In-XG1)TriazoleIn vivo (mice blood)% Intact peptide (5 min post-injection)17%
Minigastrin analog ([¹⁷⁷Lu]Lu-1)AmideHuman blood plasma (in vitro)Half-life (t₁/₂)3.9 h
Minigastrin analog ([¹⁷⁷Lu]Lu-5)TriazoleHuman blood plasma (in vitro)Half-life (t₁/₂)Increased stability compared to amide reference
Minigastrin analog ([¹⁷⁷Lu]Lu-7)TriazoleHuman blood plasma (in vitro)Half-life (t₁/₂)Increased stability compared to amide reference
Minigastrin analog ([¹⁷⁷Lu]Lu-6)TriazoleHuman blood plasma (in vitro)Half-life (t₁/₂)2.2 h (decreased stability in this specific position)

Note: The stability enhancement conferred by a triazole linkage can be position-dependent within a peptide sequence.

Experimental Protocols

A generalized protocol for assessing the stability of a bioconjugate in a biological matrix is outlined below.

Plasma Stability Assay:

  • Incubation: The bioconjugate is incubated in fresh human or animal plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Protein Precipitation: To stop enzymatic activity and prepare the sample for analysis, proteins are precipitated. This is often achieved by adding an organic solvent (e.g., acetonitrile, ethanol) or a strong acid (though organic solvents are often preferred to minimize analyte loss). The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the bioconjugate and any degradation products, is analyzed by a suitable analytical method.

  • Quantification: The amount of intact bioconjugate at each time point is quantified. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric (MS) detection is commonly used.

  • Data Interpretation: The percentage of intact bioconjugate is plotted against time to determine its half-life (t₁/₂) in plasma.

Visualizations

The following diagrams illustrate the chemical structures of the linkages and a typical workflow for stability comparison.

G Chemical Structures of Amide and Triazole Linkages cluster_amide Amide Linkage cluster_triazole 1,4-Disubstituted 1,2,3-Triazole Linkage Amide Amide Triazole Triazole

Caption: Comparison of Amide and Triazole Linkage Structures.

G Workflow for Comparative Stability Analysis cluster_conjugates Test Articles cluster_assay Stability Assay cluster_results Data Analysis Amide Amide-Linked Bioconjugate Incubation Incubate with Plasma at 37°C Amide->Incubation Triazole Triazole-Linked Bioconjugate Triazole->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Precipitation Precipitate Proteins Sampling->Precipitation Analysis Analyze Supernatant (HPLC/MS) Precipitation->Analysis Quantification Quantify Intact Bioconjugate Analysis->Quantification HalfLife Calculate Half-Life (t₁/₂) Quantification->HalfLife

Caption: Experimental workflow for stability comparison.

Conclusion

The replacement of an amide bond with a 1,4-disubstituted 1,2,3-triazole linkage is a highly effective strategy for enhancing the metabolic stability of bioconjugates. The inherent resistance of the triazole ring to enzymatic and chemical degradation directly translates to longer in vivo half-lives, a critical attribute for the development of successful therapeutics and diagnostics. While the impact on biological activity must be empirically evaluated for each specific bioconjugate, the "amide-to-triazole" switch represents a powerful tool in the arsenal of the bioconjugation chemist.

References

The Influence of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. Among the various components of a bioconjugate, the linker plays a critical role in modulating its physicochemical and pharmacological properties. Polyethylene glycol (PEG) linkers, in particular, have gained widespread use due to their ability to improve solubility, stability, and pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of different PEG linker lengths, supported by experimental data, to inform the selection of an optimal linker for specific bioconjugation applications.

The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize the performance of a bioconjugate.[3] Longer PEG chains can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer plasma half-life.[3][4] This extended circulation time can result in greater accumulation of the therapeutic agent in the target tissue. Conversely, shorter PEG linkers may be advantageous in situations where less steric hindrance is desired to maintain potent bioactivity. The choice of PEG linker length, therefore, represents a balance between enhancing pharmacokinetic properties and preserving the biological activity of the conjugated molecule.

Comparative Analysis of PEG Linker Lengths on Bioconjugate Properties

The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key performance metrics of bioconjugates, such as antibody-drug conjugates (ADCs) and other protein conjugates.

Table 1: Effect of PEG Linker Length on In Vivo Pharmacokinetics
Bioconjugate TypePEG Linker LengthKey Pharmacokinetic ParameterFold Change vs. No/Short PEGReference
Antibody-Drug Conjugate (ADC)PEG2, PEG4Tumor Exposure~1x
Antibody-Drug Conjugate (ADC)PEG8, PEG12, PEG24Tumor ExposureSignificantly Higher
Affibody-Drug Conjugate4 kDaHalf-life2.5-fold increase
Affibody-Drug Conjugate10 kDaHalf-life11.2-fold increase
DNA Polyplex30 kDaLiver UptakeMaximally Blocked
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of ADCs
Antibody-Payload CombinationPEG Linker LengthIC50 (nM)Fold Change in Potency vs. Shortest PEGReference
Anti-HER2 Affibody-MMAENo PEG~0.11x
Anti-HER2 Affibody-MMAE4 kDa PEG~0.65~6.5-fold decrease
Anti-HER2 Affibody-MMAE10 kDa PEG~2.25~22.5-fold decrease

Note: The data presented is synthesized from multiple studies and the exact values can be context-dependent, influenced by the specific antibody, payload, and experimental model.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

Protocol 1: In Vivo Half-Life Determination

Objective: To determine the circulation half-life of a PEGylated bioconjugate.

Materials:

  • PEGylated bioconjugate

  • Animal model (e.g., mice or rats)

  • Method for quantifying the bioconjugate in plasma (e.g., ELISA, fluorescence, radioactivity)

Procedure:

  • Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.

  • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.

  • Plot the plasma concentration of the bioconjugate versus time.

  • Fit the data to a pharmacokinetic model to calculate the elimination half-life (t½).

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency of a PEGylated ADC against target cancer cells.

Materials:

  • Target cancer cell line

  • PEGylated ADC

  • Cell culture medium and supplements

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the PEGylated ADC in cell culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions.

  • Incubate the cells for a specified period (e.g., 72-96 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance, luminescence) using a plate reader.

  • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Biodistribution Study

Objective: To determine the organ and tumor accumulation of a PEGylated bioconjugate.

Materials:

  • Radiolabeled or fluorescently-labeled PEGylated bioconjugate

  • Tumor-xenograft animal model (e.g., mice bearing subcutaneous tumors)

  • Gamma counter or fluorescence imaging system

Procedure:

  • Administer the labeled PEGylated bioconjugate intravenously to tumor-bearing animals.

  • At predetermined time points (e.g., 24h, 48h, 72h), euthanize the animals.

  • Harvest organs of interest (e.g., tumor, liver, spleen, kidneys) and weigh them.

  • Measure the radioactivity or fluorescence in each organ.

  • Express the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Impact of PEG Linker Length

Diagrams created using Graphviz illustrate key concepts and workflows related to the comparative analysis of PEG linker lengths.

PEG_Linker_Impact cluster_properties Bioconjugate Properties cluster_linker PEG Linker Length Pharmacokinetics Pharmacokinetics (e.g., Half-life) Bioactivity Biological Activity (e.g., Cytotoxicity) Stability Stability Solubility Solubility Short_PEG Shorter PEG (e.g., PEG4, PEG8) Short_PEG->Bioactivity Maintains Higher In Vitro Potency Long_PEG Longer PEG (e.g., PEG24, 10kDa) Long_PEG->Pharmacokinetics Increases Half-life & Tumor Accumulation Long_PEG->Bioactivity May Decrease In Vitro Potency Long_PEG->Stability Improves Long_PEG->Solubility Enhances

Caption: Impact of PEG linker length on key bioconjugate properties.

ADC_Workflow Ab Antibody ADC Antibody-Drug Conjugate Ab->ADC Linker_Drug PEG-Linker-Payload Linker_Drug->ADC In_Vitro In Vitro Cytotoxicity Assay ADC->In_Vitro In_Vivo In Vivo Efficacy & PK Studies ADC->In_Vivo Analysis Data Analysis & Optimization In_Vitro->Analysis In_Vivo->Analysis

Caption: General workflow for evaluating ADCs with different PEG linkers.

Conclusion

The length of the PEG linker is a critical design parameter in bioconjugation, with a significant impact on the therapeutic index of the resulting molecule. While longer PEG linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads, this can sometimes come at the cost of reduced in vitro potency. The optimal PEG linker length is often context-dependent, necessitating empirical evaluation for each specific bioconjugate. By systematically evaluating a range of PEG linker lengths, researchers can rationally design bioconjugates with an optimized balance of stability, efficacy, and safety.

References

Stability of Azido-PEG9-NHS Ester Conjugates: An In-Vitro and In-Vivo Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the stability of bioconjugates is a critical parameter influencing their efficacy and safety. This guide provides an objective comparison of the in-vitro and in-vivo stability of Azido-PEG9-NHS ester conjugates against common alternatives. The data presented is supported by published experimental findings to aid in the selection of the most appropriate conjugation strategy for your specific application.

In-Vitro Stability: The Challenge of Hydrolysis

The primary determinant of the in-vitro stability of this compound conjugates is the susceptibility of the N-hydroxysuccinimide (NHS) ester to hydrolysis. This reaction, which competes with the desired amidation reaction with primary amines on the target molecule, is significantly influenced by pH and temperature. The azide functional group, in contrast, is generally stable under typical bioconjugation and physiological conditions.[1][2]

Quantitative Comparison of Amine-Reactive Chemistries

The following table summarizes the in-vitro stability of NHS esters compared to other common amine-reactive functional groups. The stability is presented as the half-life (t½) of the reactive group in aqueous buffer, which is a key indicator of its propensity for hydrolysis.

Reagent ClassLinkage FormedTypical Half-life (t½) at pH 7.0, 4°CTypical Half-life (t½) at pH 8.5, RTKey Considerations
NHS Ester Amide4-5 hours[3]~10 minutes[3]Highly efficient reaction but prone to hydrolysis at higher pH. Requires careful control of reaction conditions.
Isothiocyanate ThioureaGenerally stableLess stable than amide bonds over time[4]Reaction is slower than with NHS esters and requires a higher pH (9.0-9.5) for optimal reaction with amines.
Reductive Amination Secondary AmineStableStableForms a very stable bond. The reaction involves a two-step process, which can be more complex.

In-Vivo Stability: The Importance of Linkage and PEGylation

Once a bioconjugate is administered in-vivo, its stability is determined by the nature of the covalent bond linking the PEG moiety to the biomolecule, as well as the inherent properties of the PEG chain itself. The this compound forms a stable amide bond upon reaction with a primary amine. The PEG9 linker enhances the pharmacokinetic properties of the conjugate, often leading to an increased circulatory half-life.

Comparative In-Vivo Stability of Common Bioconjugation Linkages

The stability of the linkage is crucial for maintaining the integrity of the conjugate in the physiological environment. The following table compares the in-vivo stability of the amide bond formed from an NHS ester with other common linkages.

LinkageFormed FromIn-Vivo StabilityKey Considerations
Amide NHS Ester + AmineHighly Stable Considered one of the most stable linkages for in-vivo applications. Resistant to enzymatic cleavage.
Thioether Maleimide + ThiolModerately StableCan be susceptible to retro-Michael addition, leading to dissociation, especially in the presence of other thiols like glutathione.
Triazole Azide + Alkyne (Click Chemistry)Highly Stable The triazole ring is exceptionally stable in-vivo and resistant to enzymatic degradation.
Hydrazone Hydrazine + Aldehyde/KetonepH-dependent StabilityStable at neutral pH but can be designed to be cleavable in the acidic environment of endosomes or lysosomes.

The PEG9 component of the this compound plays a significant role in its in-vivo stability. PEGylation is a well-established strategy to increase the hydrodynamic radius of biomolecules, which in turn reduces renal clearance and shields the conjugate from proteolytic degradation, thereby extending its circulation half-life.

Experimental Protocols

Protocol 1: In-Vitro Hydrolysis of this compound

This protocol describes a method to determine the rate of hydrolysis of the NHS ester in an aqueous buffer.

Materials:

  • This compound

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl) at various pH values (e.g., 7.0, 7.5, 8.0, 8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and a UV detector

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Equilibrate the amine-free buffer to the desired temperature (e.g., 25°C).

  • Initiate the hydrolysis reaction by adding a small volume of the this compound stock solution to the pre-warmed buffer to achieve a final concentration of approximately 1 mg/mL.

  • Immediately inject a sample (t=0) onto the RP-HPLC system.

  • Continue to take samples at regular time intervals (e.g., every 15 minutes for 2 hours).

  • Monitor the disappearance of the this compound peak and the appearance of the hydrolyzed Azido-PEG9-acid peak by integrating the peak areas at an appropriate wavelength (e.g., 260 nm for the NHS leaving group or a wavelength specific to the molecule if it has a chromophore).

  • Calculate the half-life (t½) of the NHS ester at each pH by plotting the natural logarithm of the remaining NHS ester concentration versus time.

Protocol 2: In-Vivo Stability Assessment of a Bioconjugate

This protocol provides a general workflow for assessing the in-vivo stability of a protein conjugate in a rodent model.

Materials:

  • Test conjugate (e.g., Protein-PEG9-Azide) and unconjugated protein control

  • Animal model (e.g., mice or rats)

  • Sterile saline solution for injection

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical method for quantification (e.g., ELISA, Western Blot, or LC-MS)

Procedure:

  • Acclimatize animals to the housing conditions for at least one week prior to the study.

  • Administer a single intravenous (IV) or intraperitoneal (IP) injection of the test conjugate and the unconjugated control to separate groups of animals at a predetermined dose.

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours post-injection), collect blood samples from a subset of animals in each group.

  • Process the blood samples to obtain plasma or serum by centrifugation.

  • Quantify the concentration of the intact conjugate in the plasma/serum samples using a validated analytical method:

    • ELISA: An ELISA can be designed to specifically capture the intact conjugate.

    • Western Blot: SDS-PAGE followed by Western blotting can be used to visualize the intact conjugate and any degradation products.

    • LC-MS: Liquid chromatography-mass spectrometry can provide detailed information on the integrity of the conjugate.

  • Plot the concentration of the intact conjugate versus time to determine its pharmacokinetic profile and calculate the in-vivo half-life.

Visualizing Stability Pathways and Workflows

Hydrolysis_of_NHS_Ester Azido-PEG9-NHS_ester Azido-PEG9-NHS_ester Stable_Amide_Bond Stable Amide Bond (Conjugate) Azido-PEG9-NHS_ester->Stable_Amide_Bond Aminolysis Inactive_Acid Inactive Azido-PEG9-Acid Azido-PEG9-NHS_ester->Inactive_Acid Hydrolysis Primary_Amine Primary Amine (on Biomolecule) Primary_Amine->Stable_Amide_Bond Hydrolysis Hydrolysis (H₂O) Hydrolysis->Inactive_Acid

Caption: In-vitro reaction pathways of this compound.

InVivo_Stability_Workflow cluster_Preclinical In-Vivo Experiment cluster_Analysis Analysis Administration Administer Conjugate to Animal Model Blood_Sampling Collect Blood Samples at Time Points Administration->Blood_Sampling Plasma_Isolation Isolate Plasma/Serum Blood_Sampling->Plasma_Isolation Quantification Quantify Intact Conjugate (ELISA, Western Blot, LC-MS) Plasma_Isolation->Quantification PK_Analysis Pharmacokinetic Analysis (Half-life determination) Quantification->PK_Analysis

Caption: Experimental workflow for in-vivo stability assessment.

References

A Comparative Guide to the Structural Validation of Azido-PEG9-NHS Ester via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural validation of Azido-PEG9-NHS ester, a heterobifunctional crosslinker crucial in bioconjugation and drug delivery. We present key experimental data, detailed protocols, and a comparative analysis with alternative linkers to facilitate informed decisions in your research and development endeavors.

Performance Comparison: ¹H and ¹³C NMR Chemical Shifts

The structural integrity of this compound can be unequivocally confirmed by analyzing its characteristic ¹H and ¹³C NMR spectra. The following tables summarize the expected chemical shifts for this compound and compare them with a shorter-chain analogue, Azido-PEG2-NHS ester, and a related linker, Maleimide-PEG4-NHS ester.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

Functional GroupThis compound (Predicted)Azido-PEG2-NHS Ester (Reported)Maleimide-PEG4-NHS Ester (Typical)
NHS Ester Protons (-CO-CH₂-CH₂-CO-) ~2.85 (s, 4H)~2.90 (s, 4H)~2.84 (s, 4H)
PEG Backbone Protons (-O-CH₂-CH₂-O-) ~3.65 (m, 32H)~3.70 (m, 4H)~3.66 (m, 12H)
Methylene adjacent to Azide (-CH₂-N₃) ~3.40 (t, 2H)~3.45 (t, 2H)-
Methylene adjacent to Ester (-CH₂-O-CO-) ~4.25 (t, 2H)~4.30 (t, 2H)~4.23 (t, 2H)
Maleimide Protons (-CO-CH=CH-CO-) --~6.70 (s, 2H)

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

Functional GroupThis compound (Predicted)Azido-PEG2-NHS Ester (Reported)Maleimide-PEG4-NHS Ester (Typical)
NHS Ester Carbonyls (-CO-N-) ~170.5~170.8~170.3
Ester Carbonyl (-O-CO-) ~169.0~169.2~169.1
NHS Ester Methylene (-CH₂-CH₂-) ~25.6~25.7~25.5
PEG Backbone Carbons (-O-CH₂-CH₂-O-) ~70.6~70.5~70.4
Methylene adjacent to Azide (-CH₂-N₃) ~50.7~50.8-
Methylene adjacent to Ester (-CH₂-O-CO-) ~68.9~69.0~68.8
Maleimide Carbons (-CO-CH=CH-CO-) --~134.2

Experimental Workflow and Methodologies

The structural validation of this compound using NMR spectroscopy follows a systematic workflow, from sample preparation to spectral analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process integrate Integrate ¹H Signals process->integrate assign Assign Chemical Shifts integrate->assign compare Compare with Reference Data assign->compare

Caption: Experimental workflow for NMR-based structural validation.

Detailed Experimental Protocol

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical; for instance, DMSO-d₆ can be useful for observing exchangeable protons.

  • Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR:

    • Use a standard single-pulse experiment.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 12 ppm.

  • For ¹³C NMR:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

    • Set the spectral width to cover the range of 0 to 200 ppm.

3. Data Processing and Analysis:

  • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each functional group.

  • Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.

  • Compare the obtained spectra with the reference data provided in this guide and from the literature to confirm the structure and purity of the compound.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra relies on understanding the influence of adjacent functional groups on the chemical shifts of the PEG backbone and its termini.

logical_relationships cluster_structure This compound Structure cluster_spectrum NMR Spectrum cluster_interpretation Interpretation azide Azide (N₃) peg PEG9 Chain azide->peg influences α-CH₂ azide_signal Downfield shift of adjacent CH₂ azide->azide_signal peg_signal Characteristic repeating unit signal peg->peg_signal nhs NHS Ester nhs->peg influences α,β-CH₂ nhs_signal Distinctive ester and succinimide signals nhs->nhs_signal h1_shifts ¹H Chemical Shifts c13_shifts ¹³C Chemical Shifts azide_signal->h1_shifts azide_signal->c13_shifts peg_signal->h1_shifts peg_signal->c13_shifts nhs_signal->h1_shifts nhs_signal->c13_shifts

Caption: Interpreting NMR spectra from molecular structure.

The azide group causes a downfield shift for the adjacent methylene protons and a characteristic shift of approximately 50.7 ppm for the adjacent carbon.[1] The NHS ester group deshields the neighboring methylene protons and gives rise to distinct carbonyl signals in the ¹³C NMR spectrum. The long PEG chain is readily identifiable by its large, repeating signal around 3.65 ppm in the ¹H NMR and 70.6 ppm in the ¹³C NMR spectrum. By carefully analyzing these key signals, researchers can confidently validate the structure of this compound and assess its purity.

References

Benchmarking Azido-PEG9-NHS Ester: A Comparative Guide to Bioorthogonal Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation, the choice of chemical ligation strategy is paramount to the success of research in diagnostics, therapeutics, and fundamental biology. The Azido-PEG9-NHS ester has emerged as a versatile tool, bridging traditional amine-reactive chemistry with the precision of bioorthogonal reactions. This guide provides an objective comparison of the bioorthogonal chemistries enabled by the azide group of this linker—namely the Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azido-Alkyne Cycloaddition (SPAAC)—against other leading bioorthogonal methods such as the Staudinger Ligation and the Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine Ligation. This comparison is tailored for researchers, scientists, and drug development professionals to facilitate an informed selection of the most suitable chemistry for their specific application.

Introduction to this compound

The this compound is a heterobifunctional linker composed of three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3] This reaction is most efficient at a pH range of 7.2 to 8.5.[1][2]

  • Polyethylene Glycol (PEG) Spacer (PEG9): The nine-unit PEG chain is a hydrophilic spacer that enhances the water solubility of the molecule and the resulting conjugate. It also provides flexibility and reduces steric hindrance.

  • Azide Group: This moiety is the gateway to bioorthogonal "click" chemistry. It is exceptionally stable in biological systems and does not participate in side reactions with endogenous functional groups. The azide can react with terminal alkynes via CuAAC or with strained cyclooctynes via SPAAC to form a stable triazole linkage.

Quantitative Comparison of Bioorthogonal Chemistries

The selection of a bioorthogonal reaction is often dictated by its kinetic properties, biocompatibility, and the stability of the resulting covalent bond. The following table summarizes key quantitative data for the primary bioorthogonal chemistries discussed.

FeatureCuAAC (with Azido-PEG9-)SPAAC (with Azido-PEG9-)Staudinger LigationIEDDA (Tetrazine Ligation)
Reactants Terminal Alkyne + AzideStrained Alkyne + AzidePhosphine + AzideTetrazine + Strained Alkene
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) *10¹ - 10⁴10⁻³ - 1~10⁻³ - 10⁻²1 - 10⁶
Catalyst Required Yes (Copper(I))NoNoNo
Biocompatibility Limited in vivo due to copper cytotoxicityExcellent (copper-free)Good, but phosphines can be oxidizedExcellent (copper-free)
Resulting Linkage 1,4-disubstituted 1,2,3-triazole1,2,3-triazoleAmideDihydropyridazine
Linkage Stability Highly StableHighly StableStable Amide BondStable

Note: Rate constants are highly dependent on the specific reactants, solvent, temperature, and, in the case of CuAAC, the nature of the copper-coordinating ligand.

Diagrams of Reaction Mechanisms and Workflows

To visually represent the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Protein Labeling with this compound Protein Protein Labeled_Protein Azide-Labeled Protein Protein->Labeled_Protein Primary Amine (e.g., Lysine) Azido-PEG9-NHS This compound Azido-PEG9-NHS->Labeled_Protein NHS Ester Reaction (pH 7.2-8.5)

Initial protein labeling via NHS ester chemistry.

cluster_1 Comparative Bioorthogonal Reactions cluster_CuAAC CuAAC cluster_SPAAC SPAAC Azide_Protein Azide-Labeled Protein Alkyne_Probe Alkyne Probe CuAAC_Product Triazole Conjugate Azide_Protein->CuAAC_Product Strained_Alkyne_Probe Strained Alkyne Probe (e.g., DBCO) SPAAC_Product Triazole Conjugate Azide_Protein->SPAAC_Product Alkyne_Probe->CuAAC_Product Cu(I) catalyst Strained_Alkyne_Probe->SPAAC_Product Catalyst-free

Azide-alkyne cycloaddition strategies.

cluster_2 Alternative Bioorthogonal Chemistries cluster_Staudinger Staudinger Ligation cluster_IEDDA IEDDA Azide_Protein_Alt Azide-Labeled Protein Phosphine_Probe Phosphine Probe Staudinger_Product Amide Conjugate Azide_Protein_Alt->Staudinger_Product Tetrazine_Protein Tetrazine-Labeled Protein Strained_Alkene_Probe Strained Alkene Probe (e.g., TCO) IEDDA_Product Dihydropyridazine Conjugate Tetrazine_Protein->IEDDA_Product Phosphine_Probe->Staudinger_Product Catalyst-free Strained_Alkene_Probe->IEDDA_Product Catalyst-free

Staudinger and IEDDA ligation reactions.

Detailed Experimental Protocols

The following protocols provide a general framework for labeling proteins with this compound and subsequently performing bioorthogonal reactions. These should be optimized for specific proteins and probes.

Protocol 1: Protein Labeling with this compound

This protocol describes the covalent attachment of the Azido-PEG9 linker to a protein via its primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of DMSO should not exceed 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the concentration of the labeled protein and the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Benchmarking Bioorthogonal Reaction Kinetics via ¹H NMR Spectroscopy

This protocol outlines a general method for determining the second-order rate constant (k₂) of a bioorthogonal reaction under pseudo-first-order conditions.

Materials:

  • Azide-labeled protein (or a small molecule azide like benzyl azide as a model)

  • Bioorthogonal reaction partner (e.g., DBCO-amine for SPAAC, a terminal alkyne for CuAAC, or a TCO-amine for IEDDA)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • For CuAAC: Copper(I) source (e.g., CuI or CuSO₄/sodium ascorbate) and a stabilizing ligand (e.g., THPTA)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the azide-containing compound and the internal standard in the deuterated solvent.

  • Initiation of Reaction: Add a 10-fold or greater molar excess of the bioorthogonal reaction partner to the NMR tube. For CuAAC, add the copper catalyst and ligand.

  • Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate a well-resolved proton signal of the starting azide and the internal standard in each spectrum.

    • Calculate the concentration of the azide at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the azide concentration versus time. This should yield a straight line for a pseudo-first-order reaction.

    • The negative of the slope of this line is the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess (k₂ = k' / [excess reactant]).

Conclusion

The this compound is a powerful tool that enables access to a variety of bioorthogonal ligation strategies. The choice between these chemistries depends on the specific requirements of the experiment.

  • IEDDA (Tetrazine Ligation) offers the fastest kinetics, making it ideal for in vivo applications and for labeling low-abundance targets.

  • CuAAC provides a good balance of fast kinetics and small, non-perturbing modifications. However, the cytotoxicity of the copper catalyst is a significant consideration for live-cell and in vivo studies.

  • SPAAC is an excellent choice for live-cell applications due to its catalyst-free nature and good biocompatibility, though with slower kinetics than CuAAC and IEDDA.

  • Staudinger Ligation , while historically important, is generally the slowest of these reactions and is often superseded by the faster click chemistries.

By understanding the quantitative differences in reaction rates, biocompatibility, and stability, researchers can strategically select the optimal bioorthogonal chemistry to advance their research and development goals.

References

Safety Operating Guide

Personal protective equipment for handling Azido-PEG9-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

When working with Azido-PEG9-NHS ester, researchers must prioritize safety due to the compound's dual reactive moieties: the azide group and the N-hydroxysuccinimide (NHS) ester. While some supplier Safety Data Sheets (SDS) may classify this specific compound as non-hazardous, the inherent risks associated with the azide functional group warrant significant precautions.[1][2][3] Organic azides are energy-rich molecules that can be sensitive to heat and shock, potentially leading to explosive decomposition.[4][5] Furthermore, the NHS ester is highly susceptible to moisture, which can render the compound inactive for its intended labeling reactions.

This guide provides the essential procedural information for the safe handling and disposal of this compound to ensure the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesWear chemical-resistant gloves (e.g., nitrile). For handling neat compounds or concentrated solutions, consider double-gloving.
Eye Protection Safety Glasses/GogglesAlways wear safety glasses with side shields or chemical splash goggles.
Face Protection Face ShieldA face shield should be worn in addition to safety glasses or goggles, especially when working outside of a fume hood or with larger quantities.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are mandatory in the laboratory.

Operational Plan: Handling and Storage

Safe handling practices are critical to prevent accidental decomposition of the azide and hydrolysis of the NHS ester.

Storage:

  • Store this compound at -20°C in a tightly sealed container with a desiccant to protect it from moisture.

  • To prevent moisture condensation, allow the container to equilibrate to room temperature before opening.

Handling:

  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Keep the work area clear of unnecessary equipment and chemicals.

  • Crucially, avoid contact with acids, heavy metals (such as copper, lead, zinc), and their salts. Mixing azides with these substances can form highly toxic and explosive compounds like hydrazoic acid or heavy metal azides.

  • Do not use metal spatulas for weighing or transferring the compound; use plastic or ceramic spatulas instead.

  • While some sources may list dichloromethane (DCM) as a solvent, it is a halogenated solvent. General safety guidelines strongly advise against using halogenated solvents with azides due to the risk of forming extremely unstable di- and tri-azidomethane. Safer alternative solvents like DMSO or DMF should be used.

  • The NHS ester is prone to hydrolysis. Therefore, dissolve the reagent immediately before use and do not prepare stock solutions for long-term storage.

  • When performing reactions, use amine-free buffers, such as phosphate-buffered saline (PBS), as primary amines (found in Tris or glycine buffers) will react with the NHS ester.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Retrieve from -20°C Storage equilibrate Equilibrate Vial to Room Temperature start->equilibrate Prevent Condensation fume_hood Move to Chemical Fume Hood equilibrate->fume_hood ppe Don Appropriate PPE fume_hood->ppe weigh Weigh Reagent (Use Ceramic/Plastic Spatula) ppe->weigh Avoid Metal dissolve Dissolve Immediately in Anhydrous, Amine-Free Solvent (e.g., DMSO, DMF) weigh->dissolve Prevent Hydrolysis reaction Add to Reaction Mixture (pH 7-9, Amine-Free Buffer) dissolve->reaction quench Quench Unreacted NHS Ester (If Necessary) reaction->quench dispose Dispose of Waste in Designated Hazardous Waste Stream quench->dispose Follow Institutional Protocol end End dispose->end

Workflow for handling this compound.

Disposal Plan

Proper disposal is essential to prevent the formation of hazardous materials in waste streams.

Waste TypeDisposal Procedure
Solid Waste Collect any unused solid this compound and contaminated items (e.g., weigh boats, pipette tips) in a clearly labeled hazardous waste container.
Liquid Waste (Solutions) Under no circumstances should azide-containing solutions be poured down the drain. Reaction with lead or copper pipes can form highly explosive metal azide salts. Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
Decontamination For small spills, absorb the material with an inert absorbent and place it in the hazardous waste container. For larger spills, follow your institution's emergency procedures.
Final Disposal All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department. It is recommended to inform the EHS office that the waste contains an organic azide to ensure it is handled and treated appropriately. Some protocols suggest converting organic azides to a more stable amine before disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.